Tetrabutylammonium hydroxide 30-hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tetrabutylazanium;hydroxide;triacontahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.31H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-16H2,1-4H3;31*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGIRVKFXSRUOX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H97NO31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584991 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147741-30-8 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium hydroxide 30-hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Tetrabutylammonium Hydroxide 30-Hydrate
Tetrabutylammonium hydroxide (TBAH) 30-hydrate is a quaternary ammonium salt with significant applications in organic synthesis and analytical chemistry. Its unique combination of strong basicity and phase-transfer capabilities makes it an invaluable tool for professionals in research and development. This guide provides a comprehensive overview of its core chemical properties, experimental applications, and underlying mechanisms.
Core Chemical and Physical Properties
This compound is a crystalline solid at room temperature, though its low melting point means it may also be present as a liquid or semi-solid.[1] It is characterized by the chemical formula C₁₆H₃₇NO·30H₂O.[2][3]
Table 1: Physical and Chemical Identification Data
| Property | Value | References |
| CAS Number | 147741-30-8 | [2][3][4][5] |
| Molecular Formula | C₁₆H₉₇NO₃₁ (hydrated) | [5][6] |
| Molecular Weight | 799.93 g/mol | [1][3][5][7][8] |
| Appearance | Colorless to white crystals, chunks, or low melting fused mass. | [1][9] |
| Synonyms | Tetrabutylammonium hydroxide triacontahydrate. | [2][8] |
Table 2: Physicochemical Properties
| Property | Value | References |
| Melting Point | 26 - 30 °C | [3][9][10] |
| Solubility | Soluble in water; exhibits dual solubility in aqueous and organic media. | [3][11] |
| Stability | Stable under normal conditions, but is hygroscopic and air-sensitive. | [2][4] |
| Storage | Store at 2-8°C in a dry, cool, well-ventilated place under an inert atmosphere. | [1][3][4][7] |
Reactivity and Chemical Behavior
The chemical utility of TBAH 30-hydrate is dominated by two key features: its strong basicity and its function as a phase-transfer catalyst.
Strong Basicity
As a hydroxide salt of a quaternary ammonium cation, TBAH is a strong base. This property makes it effective for a range of reactions requiring proton abstraction, such as esterifications and hydrolyses.[1][11]
Phase-Transfer Catalysis
The most prominent application of TBAH is as a phase-transfer catalyst (PTC).[1][8] Many valuable reactions involve reactants that are soluble in different, immiscible phases (e.g., an aqueous inorganic salt and an organic substrate). A PTC overcomes this phase barrier.
The tetrabutylammonium (TBA⁺) cation is lipophilic due to its four long alkyl chains, while the hydroxide (OH⁻) anion is hydrophilic. The TBA⁺ cation forms an ion pair with the hydroxide anion, and this complex is sufficiently soluble in organic solvents to transport the anion from the aqueous phase into the organic phase where the reaction can proceed.[11] This mechanism significantly accelerates reaction rates and improves yields for processes like nucleophilic substitutions, alkylations, and deprotonations.[1][12]
Stability and Incompatibilities
TBAH 30-hydrate is stable under recommended storage conditions but is sensitive to air and moisture (hygroscopic).[2][4] Attempts to isolate the anhydrous form often lead to Hofmann elimination, yielding tributylamine and 1-butene.[12] It is incompatible with strong oxidizing agents.[4] In case of fire, it may release toxic fumes.[2]
Experimental Protocols and Methodologies
While specific, detailed protocols are publication-dependent, the general methodologies for using TBAH 30-hydrate in its primary roles are well-established.
General Protocol for a Phase-Transfer Catalyzed Reaction
This protocol describes a typical nucleophilic substitution where an aqueous nucleophile reacts with an organic substrate.
-
Reaction Setup : A two-phase system is prepared in a reaction vessel equipped with vigorous stirring. The organic substrate is dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase : The nucleophilic salt (e.g., sodium cyanide, sodium azide) is dissolved in water.
-
Catalyst Addition : A catalytic amount of this compound (typically 1-10 mol%) is added to the biphasic mixture.
-
Reaction Execution : The mixture is stirred vigorously at a controlled temperature to maximize the interfacial area between the two phases, facilitating the transfer of the nucleophile by the catalyst.
-
Monitoring : The reaction progress is monitored by a suitable analytical technique, such as TLC, GC, or HPLC.
-
Workup : Upon completion, the two phases are separated. The organic layer is washed with water and/or brine to remove the catalyst and any remaining inorganic salts. The organic solvent is then removed under reduced pressure to isolate the product.
-
Purification : The crude product is purified using standard techniques like crystallization or column chromatography.
Use as a Titrant in Non-Aqueous Titrations
TBAH is used as a strong base titrant for the analysis of weak acids in non-aqueous media.[1]
-
Titrant Preparation : A standardized solution of TBAH is prepared in a suitable solvent like isopropanol or a mixture of toluene and methanol.
-
Sample Preparation : The acidic analyte is accurately weighed and dissolved in an appropriate non-aqueous solvent (e.g., acetone, DMF).
-
Titration : The sample solution is titrated with the standardized TBAH solution. The endpoint is typically detected potentiometrically using a pH electrode suitable for non-aqueous systems.
Logical Relationships and Key Strengths
The efficacy of TBAH 30-hydrate stems from a logical interplay of its molecular properties. Its dual functionality makes it a versatile reagent in modern organic synthesis.[11]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards : It causes severe skin burns and eye damage (H314) and may cause respiratory irritation.[2][4][6][13] It is classified as a corrosive solid (UN Hazard Class 8).[2][5]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and appropriate lab clothing.[4][5] All handling should be performed in a well-ventilated area or under a chemical fume hood.[2][4]
-
First Aid : In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move the person to fresh air.[4][5] If swallowed, rinse the mouth but do not induce vomiting; call a poison center or doctor immediately.[4][5]
This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[2][4][5]
References
- 1. This compound [myskinrecipes.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C16H97NO31 | CID 16218633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. This compound, 95+% 100 g | Request for Quote [thermofisher.com]
- 10. This compound | 147741-30-8 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 13. This compound, 95+% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
An In-depth Technical Guide to the Structure of Tetrabutylammonium Hydroxide 30-Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium hydroxide 30-hydrate ((C₄H₉)₄NOH·30H₂O) is a quaternary ammonium hydroxide that exists as a crystalline solid at room temperature. Its structure is characterized as a clathrate hydrate, where a lattice of hydrogen-bonded water molecules encapsulates the tetrabutylammonium cation. This technical guide provides a comprehensive overview of the structural aspects, physicochemical properties, and experimental characterization of this compound. While a definitive single-crystal X-ray structure is not publicly available, this document compiles data from related compounds and spectroscopic studies to infer its structural characteristics. Detailed experimental protocols for its synthesis and analysis are also presented.
Introduction
Tetrabutylammonium hydroxide (TBAH) is a strong organic base with a wide range of applications in organic synthesis, materials science, and pharmaceuticals. The hydrated form, specifically the 30-hydrate, is of particular interest due to its solid nature and well-defined stoichiometry, which facilitates handling and precise measurements. The structure of TBAH 30-hydrate is best understood as a semi-clathrate hydrate. In this arrangement, the large tetrabutylammonium (TBA⁺) cation is entrapped within cages formed by a three-dimensional network of water molecules. The hydroxide anion (OH⁻) is also incorporated into this hydrogen-bonded water framework. Understanding the intricate details of this structure is crucial for predicting its reactivity, stability, and potential applications.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₆H₉₇NO₃₁ | [1][2] |
| Molecular Weight | 799.93 g/mol | [1][3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 27-30 °C | [4][5] |
| Solubility | Soluble in water and polar organic solvents | [6] |
| CAS Number | 147741-30-8 | [2][3] |
Structural Elucidation
As of the compilation of this guide, a complete single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible databases. However, based on extensive studies of related tetrabutylammonium and other quaternary ammonium salt hydrates, a detailed structural model can be inferred.
The Clathrate Hydrate Framework
The structure is a semi-clathrate, where the host lattice is composed of water molecules and the hydroxide ions, and the guest is the tetrabutylammonium cation. The water molecules form a polyhedral network of cages through extensive hydrogen bonding. The TBA⁺ cation, with its four butyl chains, occupies one or more of these cages. The hydroxide ion is believed to be integrated into the water lattice, participating in the hydrogen-bonding network.
The general architecture of such clathrate hydrates involves various polyhedral water clusters.
Hydrogen Bonding Network
The stability of the clathrate hydrate structure is primarily due to the extensive and cooperative hydrogen bonding between water molecules and the incorporated hydroxide ions. The hydroxide ion can act as both a hydrogen bond donor and acceptor, further stabilizing the lattice.
Experimental Protocols
Synthesis and Crystallization
This compound can be synthesized from tetrabutylammonium halides through various methods, followed by crystallization.
Protocol 1: Synthesis via Ion Exchange
-
Prepare a column with a strong basic anion exchange resin (e.g., Amberlite IRA-400) in the hydroxide form.
-
Pass a solution of tetrabutylammonium bromide (TBABr) in deionized water through the column.
-
Collect the eluent containing tetrabutylammonium hydroxide.
-
Concentrate the solution under reduced pressure.
-
Cool the concentrated solution slowly to induce crystallization of the 30-hydrate.
Protocol 2: Purification by Recrystallization [7]
-
Dissolve the crude TBAH 30-hydrate in a minimum amount of deionized water at a slightly elevated temperature (e.g., 40-50 °C).
-
Stir the solution until all the solid has dissolved.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals under vacuum.
Structural Characterization
A combination of analytical techniques is required to fully characterize the structure of TBAH 30-hydrate.
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise atomic arrangement, including bond lengths, bond angles, and unit cell parameters. A suitable single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
Powder X-ray Diffraction (PXRD): PXRD is used to assess the phase purity of the bulk material and can provide information about the crystal system and unit cell parameters. The powdered sample is exposed to X-rays, and the resulting diffraction pattern is compared to known standards or simulated patterns.
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and other phase transitions. Thermogravimetric Analysis (TGA) provides information on the water content and thermal stability of the hydrate.
Spectroscopic Techniques (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the water molecules, the hydroxide ion, and the tetrabutylammonium cation. These techniques can provide insights into the hydrogen-bonding network and the conformation of the cation within the clathrate cage.
Conclusion
This compound is a fascinating example of a semi-clathrate hydrate with a complex and ordered structure dominated by a hydrogen-bonded water network. While a definitive crystal structure remains to be published, a wealth of information from related compounds and various analytical techniques allows for a robust inferred model. This technical guide provides a foundational understanding of its structure and the experimental methodologies required for its study, which is essential for its application in research and development. Further investigation, particularly single-crystal X-ray and neutron diffraction studies, would be invaluable in precisely elucidating the atomic-level details of this important compound.
References
- 1. This compound | C16H97NO31 | CID 16218633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound [myskinrecipes.com]
- 6. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 7. This compound | 147741-30-8 | Benchchem [benchchem.com]
Synthesis of Tetrabutylammonium Hydroxide 30-Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of tetrabutylammonium hydroxide (TBAH) 30-hydrate, a versatile quaternary ammonium compound widely employed in organic synthesis and various industrial applications. This document outlines the primary synthetic routes, offers detailed experimental protocols, and presents key quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.
Introduction
Tetrabutylammonium hydroxide (TBAH) is a strong organic base with the chemical formula (C₄H₉)₄NOH.[1] Its high solubility in organic solvents makes it a valuable reagent in phase-transfer catalysis, facilitating reactions between reactants in immiscible phases.[2] The 30-hydrate form, TBAH·30H₂O, is a crystalline solid that is often more convenient to handle and store than aqueous or alcoholic solutions of TBAH. Applications of TBAH and its 30-hydrate are extensive, ranging from alkylation and deprotonation reactions to the synthesis of cyclic carbonates and the degradation of lignin.[3][4] This guide focuses on the practical synthesis of TBAH 30-hydrate, providing researchers with the necessary information for its preparation in the lab.
Synthetic Methodologies
Several methods have been established for the synthesis of tetrabutylammonium hydroxide. The most common approaches involve metathesis reactions or ion exchange chromatography.
Metathesis Reaction with Silver Oxide
A well-established laboratory method for preparing TBAH involves the reaction of a tetrabutylammonium halide, such as tetrabutylammonium iodide (TBAI), with silver oxide.[3] This reaction proceeds via a precipitation reaction where the insoluble silver halide is formed, leaving the desired TBAH in solution.[3]
Metathesis Reaction with Potassium Hydroxide
An alternative metathesis approach utilizes the reaction of tetrabutylammonium bromide (TBAB) with potassium hydroxide in a methanolic solution. This method avoids the use of heavy metal reagents like silver oxide.[5]
Ion Exchange Chromatography
Tetrabutylammonium hydroxide can also be prepared through ion exchange by passing an aqueous solution of a tetrabutylammonium salt, such as the bromide, through a strong basic anion exchange resin in the hydroxide form (OH⁻).[1][6]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of TBAH and its subsequent crystallization into the 30-hydrate form.
Synthesis of TBAH via Metathesis with Silver Oxide
This protocol is adapted from established laboratory procedures.[7]
Materials:
-
Tetrabutylammonium iodide (TBAI)
-
Silver oxide (Ag₂O), powdered
-
Dehydrated methanol
-
Anhydrous toluene
-
Fine sintered-glass filter
-
Glass-stoppered flask
-
Centrifuge
Procedure:
-
In a glass-stoppered flask, dissolve 40 g of tetrabutylammonium iodide in 90 ml of dehydrated methanol.
-
Place the flask in an ice bath to cool.
-
Add 20 g of powdered silver oxide to the cooled solution.
-
Stopper the flask and agitate the mixture vigorously for 1 hour.
-
After 1 hour, centrifuge a small aliquot of the mixture and test the supernatant for the presence of iodide ions.
-
If the iodide test is positive, add an additional 2 g of silver oxide to the reaction mixture and continue to agitate for another 30 minutes.
-
Once all the iodide has reacted (i.e., the iodide test is negative), filter the mixture through a fine sintered-glass filter.
-
Rinse the flask and the filter with three 50 ml portions of anhydrous toluene, adding the washings to the filtrate.
-
Dilute the combined filtrate to a final volume of 1000 ml with anhydrous toluene.
-
To protect the TBAH solution from atmospheric carbon dioxide, flush it with dry, carbon dioxide-free nitrogen for 10 minutes. The resulting solution is a methanolic/toluenic solution of TBAH.
Synthesis of TBAH via Metathesis with Potassium Hydroxide
This protocol is based on a patented method.[5]
Materials:
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (KOH)
-
Methanol
Procedure:
-
Prepare a solution of potassium hydroxide in methanol. A suggested ratio is 0.8-1 part by weight of KOH to 1 part by number of copies of methanol.
-
In a separate container, prepare a solution of tetrabutylammonium bromide in methanol. A suggested ratio is 1 part by weight of TBAB to 2 parts by number of copies of methanol.
-
Rapidly add the potassium hydroxide solution to the tetrabutylammonium bromide solution while stirring.
-
Continue stirring for 2 hours to allow for the precipitation of potassium bromide.
-
Filter the mixture under reduced pressure to remove the precipitated potassium bromide. The resulting filtrate is a methanolic solution of TBAH.
Purification and Crystallization of TBAH 30-Hydrate
The crude TBAH solution obtained from either of the above methods can be purified and crystallized to yield the 30-hydrate form.[3][5]
Materials:
-
Crude TBAH solution
-
Deionized water
-
Distillation apparatus with heating unit, thermometer, and water circulation condenser
Procedure:
-
Transfer the crude TBAH solution to a distillation flask.
-
Add deionized water to the crude solution. For example, 450 g of deionized water can be added to the crude product from the potassium hydroxide method.[5]
-
Heat the solution to reflux, maintaining a temperature between 35-50 °C.[3][5]
-
If using the procedure from the patent, maintain a vacuum of 30-35 mmHg and hold the isothermal reaction for 3 hours.[5]
-
After the heating period, cool the solution to induce crystallization.
-
The resulting white crystals are the tetrabutylammonium hydroxide 30-hydrate product.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Synthesis Method | Metathesis with Silver Oxide | [7] |
| TBAI | 40 g | [7] |
| Methanol (for TBAI) | 90 ml | [7] |
| Silver Oxide | 20 g (+ 2 g if needed) | [7] |
| Toluene (for rinsing) | 3 x 50 ml | [7] |
| Final Volume | 1000 ml | [7] |
| Synthesis Method | Metathesis with Potassium Hydroxide | [5] |
| TBAB | 200 g | [5] |
| Methanol (for TBAB) | 400 g | [5] |
| KOH | 90 g | [5] |
| Methanol (for KOH) | 100 g | [5] |
| Reaction Time | 2 hours | [5] |
| Crystallization | ||
| Deionized Water | 450 g | [5] |
| Reflux Temperature | 35-50 °C | [3][5] |
| Isothermal Reaction Time | 3 hours | [5] |
| Vacuum | 30-35 mmHg | [5] |
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of TBAH using the silver oxide method.
Caption: Workflow for the synthesis of TBAH using the potassium hydroxide method.
Caption: Workflow for the crystallization of TBAH 30-hydrate.
Conclusion
The synthesis of this compound can be reliably achieved in a laboratory setting through well-documented metathesis reactions followed by crystallization. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The silver oxide method is a classic approach that ensures complete removal of the halide counter-ion, while the potassium hydroxide method offers a more economical and environmentally benign alternative. Proper purification and crystallization are crucial for obtaining the stable 30-hydrate solid. This guide provides the necessary details for researchers to successfully prepare this important chemical reagent.
References
- 1. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 147741-30-8 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102030665A - Method for preparing tetrabutylammonium hydroxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to Tetrabutylammonium Hydroxide 30-Hydrate (CAS: 147741-30-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NOH. The 30-hydrate form, with the CAS number 147741-30-8, is a crystalline solid that is a versatile and powerful reagent in organic synthesis and various industrial applications. Its unique properties, including strong basicity and solubility in both aqueous and organic solvents, make it an effective phase transfer catalyst and a strong, non-nucleophilic base. This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and key applications of Tetrabutylammonium hydroxide 30-hydrate, complete with detailed experimental protocols and mechanistic diagrams to support researchers and professionals in its effective and safe utilization.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its successful application in research and development. The following tables summarize the key data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 147741-30-8 | [1][2] |
| Molecular Formula | C₁₆H₃₇NO · 30H₂O | [2] |
| Molecular Weight | 799.93 g/mol | [2] |
| Appearance | Colorless to white crystals or chunks | [3] |
| Melting Point | 27-30 °C (lit.) | [3] |
| Solubility | Soluble in water and many organic solvents like methanol, ethanol, and isopropanol. | [4] |
| Density | ~0.995 g/cm³ (for a 40% aqueous solution) |
Safety Information
| Hazard Statement | Precautionary Statement | Pictogram | Reference |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
| [5][6] |
Core Applications and Experimental Protocols
This compound is a cornerstone reagent in a multitude of organic transformations, primarily owing to its dual role as a potent base and an efficient phase transfer catalyst.
Phase Transfer Catalysis
As a phase transfer catalyst (PTC), TBAH facilitates the transfer of reactants between immiscible phases (typically aqueous and organic), thereby accelerating reaction rates and often improving yields. The bulky, lipophilic tetrabutylammonium cation pairs with an aqueous anion (e.g., hydroxide), shuttling it into the organic phase where it can react with an organic substrate.[4]
Mechanism of Phase Transfer Catalysis
Caption: Mechanism of Phase Transfer Catalysis.
Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a reaction significantly enhanced by phase transfer catalysis.
-
Reaction: Synthesis of 4-methoxy-phenoxy benzyl ether from 4-methoxyphenol and benzyl bromide.
-
Reagents:
-
4-Methoxyphenol
-
Benzyl bromide
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium hydroxide (as a phase transfer catalyst)
-
Dichloromethane (organic solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in dichloromethane.
-
Add a catalytic amount of Tetrabutylammonium hydroxide.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Slowly add benzyl bromide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 4-methoxy-phenoxy benzyl ether.
-
-
Expected Yield: High yields are typically reported for this type of reaction under phase transfer conditions.
Strong Base in Organic Synthesis
TBAH serves as a strong, non-nucleophilic base, making it ideal for promoting elimination and condensation reactions where the hydroxide ion acts as the base without competing as a nucleophile.
Experimental Protocol: Saponification of an Ester
Saponification is the base-catalyzed hydrolysis of an ester to a carboxylate salt and an alcohol.
-
Reaction: Saponification of ethyl benzoate to sodium benzoate and ethanol.[7]
-
Reagents:
-
Ethyl benzoate
-
Sodium hydroxide
-
Tetrabutylammonium hydroxide (optional, to enhance reaction rate)
-
Ethanol/Water (solvent)
-
-
Procedure:
-
Dissolve ethyl benzoate in a mixture of ethanol and water in a round-bottom flask.[7]
-
Add a stoichiometric amount of sodium hydroxide (and a catalytic amount of TBAH if desired).
-
Attach a reflux condenser and heat the mixture to boiling for approximately 30 minutes, or until the ester layer disappears.[7]
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the benzoic acid.
-
Collect the solid benzoic acid by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from water.
-
-
Expected Yield: Near-quantitative yields are often achievable.[8][9]
Experimental Protocol: Dehydrohalogenation
Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen from adjacent carbon atoms to form an alkene.
-
Reaction: Dehydrohalogenation of 2-bromooctane.
-
Reagents:
-
2-Bromooctane
-
Tetrabutylammonium hydroxide
-
A suitable aprotic solvent (e.g., THF or DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromooctane in the chosen solvent.
-
Add a solution of Tetrabutylammonium hydroxide to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a low-boiling organic solvent like diethyl ether.
-
Wash the organic extract with water and brine, then dry over a suitable drying agent.
-
Carefully remove the solvent to obtain the crude product mixture of octene isomers. The product distribution (Saytzeff vs. Hofmann) will depend on the steric bulk of the base and the reaction conditions.
-
Advanced Applications
Beyond fundamental organic reactions, this compound finds application in more specialized and emerging areas of chemical science.
Synthesis of Cyclic Carbonates
TBAH can catalyze the cycloaddition of carbon dioxide (CO₂) to epoxides, forming cyclic carbonates. This is a green chemistry application as it utilizes CO₂ as a C1 feedstock.
Reaction Workflow: Synthesis of Cyclic Carbonates
Caption: Synthesis of Cyclic Carbonates from Epoxides and CO₂.
Lignin Degradation
TBAH is utilized as a base for the selective degradation of lignin, a complex biopolymer, into valuable aromatic monomers. This has significant implications for biorefineries and the production of renewable chemicals.
Conclusion
This compound is a highly valuable and versatile reagent for researchers, scientists, and professionals in drug development and other chemical industries. Its strong basicity and efficacy as a phase transfer catalyst enable a wide range of organic transformations, often with high efficiency and yields. A comprehensive understanding of its properties, safe handling procedures, and detailed experimental protocols, as provided in this guide, is essential for harnessing its full potential in innovative chemical synthesis and process development.
References
- 1. This compound | 147741-30-8 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lobachemie.com [lobachemie.com]
- 6. This compound, 95+% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
A Deep Dive into the Mechanism of Phase Transfer Catalysis with Tetrabutylammonium Hydrogen Sulfate (TBAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This technique is of paramount importance in organic synthesis, offering advantages such as the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and yields. At the heart of this methodology lies the phase transfer catalyst, a substance capable of transporting a reactant from one phase to another where the reaction can proceed. Tetrabutylammonium hydrogen sulfate (TBAH or TBAHS), a quaternary ammonium salt, is a widely utilized and effective phase transfer catalyst. Its amphiphilic nature, stemming from a lipophilic quaternary ammonium cation and an anionic hydrogen sulfate group, allows it to bridge the gap between aqueous and organic phases.[1][2] This guide provides an in-depth exploration of the mechanism of phase transfer catalysis with TBAH, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Core Mechanism of TBAH in Phase Transfer Catalysis
The fundamental principle of phase transfer catalysis with TBAH involves the transport of an anionic reactant from the aqueous phase into the organic phase.[1][2] The tetrabutylammonium cation ([N(C4H9)4]+), with its four bulky, nonpolar butyl groups, is highly soluble in organic solvents.[1] This lipophilic cation can pair with an anion from the aqueous phase, effectively shuttling it into the organic phase where it can react with the organic substrate.[1][2]
The catalytic cycle can be described in several key steps:
-
Anion Exchange: Initially, the TBAH, which can be present in the organic phase or at the interface, exchanges its hydrogen sulfate (HSO₄⁻) anion with the reactant anion (Nu⁻) from the aqueous phase.[1] This exchange forms a new ion pair, tetrabutylammonium nucleophile ([N(C₄H₉)₄]⁺Nu⁻).[1]
-
Phase Transfer: The newly formed lipophilic ion pair migrates from the aqueous phase or the interface into the bulk of the organic phase.[1]
-
Reaction in the Organic Phase: Within the organic phase, the "naked" anion is highly reactive as it is not strongly solvated by protic solvents. It readily reacts with the organic substrate (RX) to form the desired product (RNu). This step also generates a tetrabutylammonium salt with the leaving group ([N(C₄H₉)₄]⁺X⁻).
-
Catalyst Regeneration: The tetrabutylammonium salt of the leaving group then migrates back to the aqueous interface. Here, it exchanges the leaving group anion (X⁻) for another reactant anion (Nu⁻) from the aqueous phase, thus regenerating the active catalyst and completing the catalytic cycle.[1]
Vigorous stirring is often employed to increase the interfacial surface area between the two phases, which enhances the efficiency of the catalyst.[1]
Caption: General Mechanism of Phase Transfer Catalysis with TBAH (Q⁺ = [N(C₄H₉)₄]⁺)
Applications and Quantitative Data
TBAH is a versatile catalyst for a wide range of organic transformations, including oxidation, nucleophilic substitution (e.g., Williamson ether synthesis), and alkylation reactions.
Oxidation of Alcohols
TBAH has been effectively used as a phase transfer catalyst for the oxidation of alcohols to ketones using commercial bleach (sodium hypochlorite) as the oxidizing agent.[3][4] This method provides a greener alternative to traditional heavy metal-based oxidants.[4]
| Substrate | Product | Catalyst | Oxidant | Solvent | Time (min) | Yield (%) | Reference |
| Benzhydrol | Benzophenone | TBAH | Bleach | Ethyl Acetate | 30 | 70-85 | [4] |
| Cycloheptanol | Cycloheptanone | TBAH | Bleach | Ethyl Acetate | - | Good | [3][4] |
Table 1: TBAH-Catalyzed Oxidation of Alcohols
Nucleophilic Substitution: Williamson Ether Synthesis
The Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide, is a classic example where phase transfer catalysis is highly beneficial.[5][6] TBAH or similar quaternary ammonium salts can facilitate the transfer of the alkoxide or phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide.[5][7]
| Alcohol | Alkyl Halide | Catalyst | Base | Product | Yield (%) | Reference |
| 4-Ethylphenol | Methyl Iodide | Tetrabutylammonium Bromide | NaOH | 4-Ethylanisole | - | [7][8] |
| Sodium Phenolate | n-Butyl Bromide | Tetrabutylammonium Bromide | - | Butyl Phenyl Ether | - | [9] |
Table 2: Williamson Ether Synthesis using Tetrabutylammonium Salts
Detailed Experimental Protocols
Protocol 1: Oxidation of Benzhydrol to Benzophenone using TBAH
This protocol is adapted from the procedure described by D'Alessandro et al.[4]
Materials:
-
Benzhydrol (3.68 g, 20 mmol)
-
Tetrabutylammonium hydrogen sulfate (TBAH) (0.35 g, 1 mmol)
-
Ethyl acetate (50 mL)
-
Commercial bleach solution (50 mL, ~100 mmol of NaOCl)
-
Saturated brine solution
-
Water
-
Magnesium sulfate (anhydrous)
-
Hexane (for recrystallization)
Procedure:
-
In a 250-mL Erlenmeyer flask, dissolve 3.68 g of benzhydrol and 0.35 g of TBAH in 50 mL of ethyl acetate.
-
To this solution, add 50 mL of fresh commercial bleach solution.
-
Stopper the flask and stir the mixture vigorously using a magnetic stirrer for 30 minutes.
-
After the reaction is complete, decant the organic phase.
-
Wash the organic phase twice with 25 mL of saturated brine solution and then twice with 15 mL of water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure.
-
The crude benzophenone is obtained as a syrup that crystallizes upon standing.
-
Recrystallize the crude product from hexane to obtain pure benzophenone. (Yield: 2.52-3.05 g, 69-84%; mp = 47-48 °C).
Caption: Experimental Workflow for the Oxidation of Benzhydrol
Protocol 2: Williamson Ether Synthesis of 4-Ethylanisole
This protocol is a general representation based on the principles of Williamson ether synthesis using a phase transfer catalyst.[7][8]
Materials:
-
4-Ethylphenol
-
Methyl iodide
-
Tetrabutylammonium bromide (TBAB) or TBAH
-
Sodium hydroxide solution (e.g., 25% w/v)
-
Ether (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylphenol in the sodium hydroxide solution.
-
Add a catalytic amount of tetrabutylammonium bromide.
-
Add methyl iodide to the mixture.
-
Gently reflux the reaction mixture for one hour.
-
After cooling, extract the product into ether.
-
Wash the combined ether extracts with a dilute sodium hydroxide solution to remove any unreacted 4-ethylphenol, followed by a water wash.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the ether to obtain the crude product.
-
The product can be further purified by chromatography.
Conclusion
Tetrabutylammonium hydrogen sulfate is a highly effective and versatile phase transfer catalyst that plays a crucial role in modern organic synthesis. Its ability to transport anions across the phase boundary between immiscible solvents enables a wide array of reactions to be conducted under mild, efficient, and often more environmentally friendly conditions. Understanding the mechanism of TBAH in phase transfer catalysis allows for the optimization of reaction conditions and the development of novel synthetic routes, making it an invaluable tool for researchers, scientists, and professionals in drug development. The use of PTC, facilitated by catalysts like TBAH, aligns with the principles of green chemistry by reducing the need for harsh solvents and reaction conditions.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phase transfer catalysis applied to oxidation - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. youtube.com [youtube.com]
- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]
Tetrabutylammonium Hydroxide: A Technical Guide for Organic Synthesis
Abstract: Tetrabutylammonium hydroxide (TBAH) is a potent, sterically hindered organic base with significant utility in organic chemistry. Its unique solubility in organic solvents distinguishes it from traditional inorganic bases, enabling its use in a wide range of applications, most notably as a strong base and a phase-transfer catalyst. This guide provides an in-depth overview of TBAH's properties, core applications, and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction to Tetrabutylammonium Hydroxide (TBAH)
Tetrabutylammonium hydroxide, with the chemical formula (C₄H₉)₄NOH, is a quaternary ammonium salt.[1] It is characterized by a central nitrogen atom bonded to four butyl groups, creating a bulky, lipophilic cation, and is paired with a hydroxide anion.[2] This structure imparts unique solubility in both water and many polar organic solvents, a critical feature for its role in organic synthesis.[1][2] Unlike inorganic bases such as NaOH or KOH, TBAH's solubility in organic media allows for homogeneous reaction conditions or its effective use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][2] It is typically supplied as an aqueous or alcoholic solution at various concentrations.[1][3]
Physicochemical Properties
The physical and chemical properties of TBAH are central to its application in synthesis. The bulky tetrabutylammonium cation limits the ion-pairing ability of the hydroxide ion, rendering it a highly reactive, "naked" base in organic solvents. Key properties are summarized below.
| Property | Value | References |
| CAS Number | 2052-49-5 | [1][2] |
| Molecular Formula | C₁₆H₃₇NO | [1][4] |
| Molar Mass | 259.47 g/mol | [1][3] |
| Appearance | Colorless to light yellow solution | [2][3] |
| Solubility | Soluble in water, methanol, and most organic solvents. | [1][4][5] |
| pH (10% solution) | ~14 | [3][4] |
| Melting Point | 27-30 °C (for solid hydrate) | [4][5] |
| Decomposition | Prone to Hofmann elimination at elevated temperatures, yielding tributylamine and 1-butene. | [1][3][6] |
Core Applications in Organic Synthesis
TBAH is a versatile reagent employed in a variety of transformations where a strong, organic-soluble base is required.
Phase-Transfer Catalysis (PTC)
One of the primary applications of TBAH is as a phase-transfer catalyst.[2] In PTC, a reactant is transferred from one phase (typically aqueous) into another (typically organic) where the reaction occurs. The TBAH cation forms an ion pair with the hydroxide anion, shuttling it into the organic phase. This allows the hydroxide to act as a base, deprotonating substrates that are soluble in the organic layer. This technique enhances reaction rates and yields by bringing otherwise immiscible reactants together.[2][7]
The mechanism involves the deprotonation of a substrate at the interface or in the organic phase, followed by reaction.[8] This is particularly useful for alkylations, eliminations, and the generation of reactive intermediates like carbenes.[1][3]
References
- 1. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Tetrabutylammonium_hydroxide [chemeurope.com]
- 4. 2052-49-5 CAS MSDS (Tetrabutylammonium hydroxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Tetrabutylammonium hydroxide | 2052-49-5 [amp.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. ias.ac.in [ias.ac.in]
Solubility of Tetrabutylammonium Hydroxide 30-Hydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
Tetrabutylammonium hydroxide is commercially available in various forms, including aqueous and alcoholic solutions, as well as the solid 30-hydrate crystalline form.[1][4] The 30-hydrate has a melting point in the range of 27-30 °C.[5][6][7] It is known to be air-sensitive and hygroscopic.[8]
Solubility Profile
Tetrabutylammonium hydroxide 30-hydrate exhibits high solubility in a variety of organic solvents. This property is attributed to the large, nonpolar butyl groups of the quaternary ammonium cation, which enhance its interaction with organic media.
Qualitative Solubility Data Summary
While specific quantitative data is scarce, the available literature consistently describes Tetrabutylammonium hydroxide as being "miscible with organic solvents" and "soluble in water, methanol".[5][6][7][8] This high solubility is a key factor in its widespread use as a phase-transfer catalyst.
| Solvent Class | General Solubility | Supporting Evidence |
| Alcohols | ||
| Methanol | Soluble / Miscible | Commercially available as a 40% w/w solution in methanol.[8][9][10][11] |
| Ethanol | Implied High Solubility | General statements on solubility in alcohols.[1] |
| Isopropyl Alcohol | Soluble | Used as a solvent for TBAH titrant solutions.[5][7] |
| Aprotic Solvents | ||
| Acetonitrile | Soluble | A method for preparing a TBAH solution in acetonitrile has been reported.[12] |
| Toluene | Soluble (in mixture) | Commercially available as a 0.1N solution in a toluene/methanol mixture.[13][14] |
| Diethyl Ether | Soluble | A solvent system composed of TBAH dissolved in diethyl ether has been used in studies. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Implied High Solubility | General statements on miscibility with organic solvents suggest solubility. |
| Tetrahydrofuran (THF) | Implied High Solubility | General statements on miscibility with organic solvents suggest solubility. |
Note: The table above provides a qualitative summary based on available information. For specific applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
While a specific, standardized protocol for this compound is not available, a general gravimetric method for determining the solubility of a solid in a liquid can be adapted. This method involves preparing a saturated solution at a specific temperature and then determining the concentration of the dissolved solid.
Materials and Equipment:
-
This compound
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven for drying
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed container.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
Phase Separation: Allow the mixture to settle, ensuring a clear supernatant is present above the undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the TBAH).
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of supernatant withdrawn in mL) * 100
Workflow for Solubility Determination
Caption: A generalized workflow for the gravimetric determination of solubility.
Logical Relationship in Application as a Phase-Transfer Catalyst
The high solubility of Tetrabutylammonium hydroxide in organic solvents is fundamental to its role as a phase-transfer catalyst. The following diagram illustrates the logical relationship of its function in a typical nucleophilic substitution reaction.
Caption: Role of TBAH as a phase-transfer catalyst in a nucleophilic substitution.
Conclusion
This compound is a highly versatile and effective reagent, primarily due to its excellent solubility in a wide array of organic solvents. While precise quantitative solubility data remains a gap in the scientific literature, the qualitative evidence strongly supports its high miscibility. The provided general experimental protocol offers a starting point for researchers needing to quantify its solubility for specific applications. Understanding the solubility characteristics of TBAH·30H₂O is crucial for optimizing its use as a strong base and a phase-transfer catalyst in various synthetic methodologies, ultimately aiding in the efficient development of new chemical entities.
References
- 1. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. Tetrabutylammonium_hydroxide [chemeurope.com]
- 3. nbinno.com [nbinno.com]
- 4. Tetrabutylammonium hydroxide (TBAH), 100 ml, CAS No. 2052-49-5 | Quaternary Ammonium Compounds | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. Tetrabutylammonium hydroxide | 2052-49-5 [amp.chemicalbook.com]
- 6. 2052-49-5 CAS MSDS (Tetrabutylammonium hydroxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Tetrabutylammonium hydroxide | 2052-49-5 [chemicalbook.com]
- 8. Tetra-n-butylammonium hydroxide, 40% w/w in methanol 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Tetrabutylammonium hydroxide 40% solution in methanol [himedialabs.com]
- 10. Tetrabutylammonium hydroxide, 40 wt.% solution in methanol 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 11. TETRA BUTYL AMMONIUM HYDROXIDE 40% IN METHANOL | Quaternary Ammonium Compounds | Article No. 6217G [lobachemie.com]
- 12. scielo.br [scielo.br]
- 13. Tetrabutylammonium hydroxide, 0.1N sol. in toluene/methanol for non-aq.titr. 100 mL | Buy Online [thermofisher.com]
- 14. Tetrabutylammonium hydroxide, 0.1N sol. in toluene/methanol for non-aq.titr. 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
In-Depth Technical Guide: Molecular Weight of Tetrabutylammonium Hydroxide 30-Hydrate
This technical guide provides a detailed analysis of the molecular weight of tetrabutylammonium hydroxide 30-hydrate, a compound relevant to researchers, scientists, and professionals in drug development.
Introduction
Tetrabutylammonium hydroxide (TBAH) is a strong organic base with the chemical formula (C₄H₉)₄NOH. It is widely utilized in organic synthesis as a phase-transfer catalyst and a strong, non-nucleophilic base. In its hydrated form, specifically as this compound, water molecules are incorporated into the crystal structure. Understanding the precise molecular weight of this hydrated compound is crucial for accurate stoichiometric calculations in experimental protocols.
Molecular Composition and Weight
The molecular formula for tetrabutylammonium hydroxide is C₁₆H₃₇NO.[1][2] The molecular weight of the anhydrous form is 259.47 g/mol .[1][2] Water (H₂O) has a molar mass of approximately 18.015 g/mol .[3][4][5]
The 30-hydrate form incorporates thirty water molecules for every molecule of tetrabutylammonium hydroxide. Its linear formula is represented as (CH₃CH₂CH₂CH₂)₄N(OH) · 30H₂O.
The molecular weight of this compound is calculated by summing the molecular weight of the anhydrous compound and the total molecular weight of the thirty water molecules.
Calculation:
-
Molecular Weight of Tetrabutylammonium Hydroxide: 259.47 g/mol
-
Molecular Weight of 30 Water Molecules: 30 * 18.015 g/mol = 540.45 g/mol
-
Total Molecular Weight: 259.47 g/mol + 540.45 g/mol = 799.92 g/mol
This calculated value is consistent with the molecular weight of 799.93 g/mol provided in commercial product specifications for this compound.
Data Presentation
The quantitative data for the molecular weights are summarized in the table below for straightforward comparison.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Tetrabutylammonium Hydroxide | C₁₆H₃₇NO | 259.47[1][2] |
| Water | H₂O | 18.015[3][4][5] |
| This compound | (C₄H₉)₄NOH · 30H₂O | 799.93 |
Visualization of Molecular Composition
The following diagram illustrates the logical relationship between the components that constitute this compound.
References
In-Depth Technical Guide: The Hygroscopic Nature of Tetrabutylammonium Hydroxide 30-Hydrate
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium hydroxide (TBAH) 30-hydrate is a quaternary ammonium hydroxide that exists as a crystalline solid containing a significant amount of water within its crystal lattice. Its pronounced hygroscopic and deliquescent nature presents unique challenges and considerations for its handling, storage, and application in research and development, particularly in moisture-sensitive environments. This technical guide provides a comprehensive overview of the hygroscopic properties of TBAH 30-hydrate, including its physical characteristics, water content, and recommended experimental protocols for its analysis.
Physicochemical Properties and Water Content
Tetrabutylammonium hydroxide 30-hydrate is a strong base, appearing as a white crystalline solid.[1][2] A key characteristic of this compound is its high water content, which is integral to its crystal structure. The "30-hydrate" designation indicates that there are approximately 30 molecules of water for every molecule of tetrabutylammonium hydroxide. This high degree of hydration contributes significantly to its overall molecular weight and physical properties.
The water molecules in TBAH 30-hydrate are not merely adsorbed on the surface but are incorporated into the crystal lattice, forming a clathrate hydrate structure.[2] This type of structure is common for quaternary ammonium salts and explains the stability of such a high water content in a solid form.[2] The melting point of the 30-hydrate is in the range of 27-30 °C.[1] Above this temperature, the crystalline structure collapses, and the compound dissolves in its own water of hydration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₇NO · 30H₂O | [1] |
| Molecular Weight | ~799.93 g/mol | [1] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 27-30 °C | [1] |
| Water Content (by mass) | ~67.6% | [2] |
Hygroscopicity and Stability
The hygroscopic nature of this compound refers to its tendency to absorb additional moisture from the surrounding atmosphere. This property is critical to consider, as changes in water content can affect the material's physical state, purity, and reactivity. Exposure to ambient air with even normal humidity levels can lead to the absorption of enough water to cause the solid to become deliquescent, meaning it will dissolve in the absorbed water to form a solution.
Due to its hygroscopic and deliquescent properties, TBAH 30-hydrate requires careful handling and storage in a controlled environment to maintain its integrity. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at refrigerated temperatures (2-8 °C) to minimize moisture uptake and thermal decomposition. Quaternary ammonium hydroxides are known to be thermally unstable and can undergo Hofmann elimination at elevated temperatures to yield a tertiary amine and an alkene.[2]
Experimental Protocols for Characterization
To accurately assess the hygroscopic nature and water content of this compound, several analytical techniques can be employed. The following sections detail the methodologies for key experiments.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption is a gravimetric technique used to measure the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This analysis provides a water sorption isotherm, which illustrates the extent and rate of water uptake by the material.
Experimental Workflow for DVS Analysis
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.
-
Equilibration: Place the sample in the DVS instrument and equilibrate at a low relative humidity (e.g., 0% RH) using a dry nitrogen stream until a stable mass is achieved. This initial step removes any surface-adsorbed moisture.
-
Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., 10% increments) from 0% to 90% RH. At each step, the sample mass is allowed to equilibrate before proceeding to the next humidity level.
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% back down to 0% RH to assess the reversibility of water sorption.
-
Data Analysis: The change in mass at each humidity step is recorded and plotted against the relative humidity to generate a water sorption-desorption isotherm. The shape of the isotherm and any hysteresis (difference between the sorption and desorption curves) provide insights into the mechanism of water uptake and the physical stability of the hydrate.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. For a hydrated compound like TBAH 30-hydrate, TGA can be used to determine the temperature at which dehydration occurs and to quantify the amount of water lost.
Experimental Workflow for TGA
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Heating Program: Place the sample in the TGA furnace. Heat the sample from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. The temperature range and the percentage of mass loss for each step can be used to identify the dehydration process and quantify the water content.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.
Experimental Workflow for Karl Fischer Titration
Methodology:
-
Titrator Preparation: The Karl Fischer titrator vessel is filled with a suitable solvent (e.g., methanol). The solvent is then pre-titrated with the Karl Fischer reagent to a stable, dry endpoint to eliminate any residual water in the solvent and the vessel.
-
Sample Addition: A precisely weighed amount of this compound is quickly introduced into the conditioned titration vessel. The sample should be handled rapidly to minimize exposure to atmospheric moisture.
-
Titration: The sample is titrated with the Karl Fischer reagent. The endpoint is typically detected electrometrically (bivoltammetric or bipotentiometric indication).
-
Calculation: The volume of the Karl Fischer reagent consumed is used to calculate the percentage of water in the sample, based on the known titer of the reagent and the initial mass of the sample.
Conclusion
This compound is a highly hygroscopic and deliquescent compound, a characteristic that is intrinsically linked to its hydrated crystal structure. For researchers, scientists, and drug development professionals, a thorough understanding and careful management of its hygroscopic nature are paramount to ensure the accuracy, reproducibility, and safety of their work. The experimental protocols outlined in this guide provide a framework for the precise characterization of the water content and hygroscopic behavior of this important chemical reagent. By employing techniques such as Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration, the stability and handling requirements of TBAH 30-hydrate can be effectively managed, enabling its successful application in a wide range of chemical and pharmaceutical processes.
References
An In-depth Technical Guide to the Thermal Stability of Tetrabutylammonium Hydroxide 30-Hydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrabutylammonium hydroxide (TBAH) is a strong organic base with a wide range of applications in research and industry, including as a phase-transfer catalyst, a titrant in non-aqueous systems, and in the synthesis of specialty chemicals. The commercially available form, tetrabutylammonium hydroxide 30-hydrate (TBAH·30H₂O), offers advantages in handling and storage over anhydrous or concentrated solutions. However, its thermal stability is a critical parameter that dictates its safe handling, storage conditions, and utility in chemical processes. This guide provides a comprehensive overview of the thermal stability of TBAH·30H₂O, including its decomposition pathway, quantitative thermal analysis data, and detailed experimental protocols for its characterization.
Thermal Decomposition Pathway
The primary mechanism for the thermal decomposition of tetrabutylammonium hydroxide is the Hofmann elimination .[1][2][3][4] This intramolecular elimination reaction (E2) occurs when the quaternary ammonium hydroxide is heated, leading to the formation of a tertiary amine, an alkene, and water.
For tetrabutylammonium hydroxide, the decomposition products are tributylamine, 1-butene, and water.[5] The hydroxide ion acts as the base, abstracting a beta-hydrogen from one of the butyl groups, which leads to the cleavage of the carbon-nitrogen bond.
Quantitative Thermal Analysis
Data Presentation
The following tables summarize the expected quantitative data from TGA and DSC analyses of TBAH·30H₂O.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 30 - 120 | ~67.5% | Loss of 30 water molecules of hydration |
| 120 - 200 | ~32.5% | Decomposition (Hofmann Elimination) |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 25 | 30 | Endothermic |
| Dehydration | 40 | 85 | Endothermic |
| Decomposition | 130 | 155 | Exothermic |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal stability data. The following sections outline the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) adapted for TBAH·30H₂O.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with dehydration and decomposition of TBAH·30H₂O.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at 25°C.
-
-
Thermal Program:
-
Heat the sample from 25°C to 300°C at a linear heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset and completion temperatures for each mass loss step.
-
Calculate the percentage mass loss for each step, corresponding to dehydration and decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes associated with melting, dehydration, and decomposition of TBAH·30H₂O.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of TBAH·30H₂O into a hermetically sealed aluminum or gold-plated steel pan to prevent the loss of volatiles.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a temperature below its expected melting point, for instance, 10°C.
-
-
Thermal Program:
-
Heat the sample from 10°C to 250°C at a linear heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify and characterize endothermic and exothermic events.
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for melting, dehydration, and decomposition.
-
Safety and Handling Considerations
Tetrabutylammonium hydroxide is a corrosive material that can cause severe skin burns and eye damage.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Given its thermal instability, TBAH·30H₂O should be stored in a cool, dry place, typically between 2-8°C, and away from direct heat sources.[7] Elevated temperatures can lead to decomposition, generating tributylamine and flammable 1-butene gas.
Conclusion
The thermal stability of this compound is a critical consideration for its safe and effective use. The primary decomposition pathway is through Hofmann elimination, yielding tributylamine, 1-butene, and water. While specific quantitative TGA and DSC data are not widely published, the provided illustrative data and detailed experimental protocols offer a robust framework for the thermal characterization of this important chemical compound. Adherence to strict safety and handling protocols is paramount when working with TBAH·30H₂O due to its corrosive nature and thermal sensitivity.
References
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 6. This compound, 95+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound [myskinrecipes.com]
- 8. lobachemie.com [lobachemie.com]
Methodological & Application
Application Notes and Protocols: Tetrabutylammonium Hydroxide 30-Hydrate in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium hydroxide (TBAH) 30-hydrate is a versatile and effective reagent in organic synthesis, primarily utilized as a strong base and a phase-transfer catalyst. Its ability to facilitate reactions between reactants in immiscible phases makes it particularly valuable in alkylation reactions, where it can significantly enhance reaction rates and improve yields. This document provides detailed application notes and protocols for the use of TBAH 30-hydrate in N-alkylation, O-alkylation, and C-alkylation reactions.
Overview of TBAH 30-Hydrate in Alkylation Reactions
Tetrabutylammonium hydroxide is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NOH. The 30-hydrate form indicates the presence of 30 molecules of water of crystallization. In alkylation reactions, TBAH serves a dual role. Firstly, its strong basicity allows for the deprotonation of a wide range of substrates, including amines, phenols, and active methylene compounds, to generate the corresponding nucleophiles. Secondly, the resulting tetrabutylammonium cation [(C₄H₉)₄N]⁺ forms an ion pair with the generated anion. This bulky, lipophilic cation enhances the solubility of the anion in organic solvents, effectively transporting it from an aqueous or solid phase into the organic phase where the alkylating agent resides. This process, known as phase-transfer catalysis, overcomes the insolubility of reactants and accelerates the rate of nucleophilic substitution.
N-Alkylation Reactions
TBAH 30-hydrate is an excellent catalyst for the N-alkylation of a variety of nitrogen-containing compounds, including primary and secondary amines, amides, and heterocyclic compounds. The use of TBAH can often replace harsher bases like sodium hydride, offering a safer and more convenient alternative.
Application: N-Alkylation of Heterocycles
A common application is the alkylation of nitrogen-containing heterocycles, which are important scaffolds in many pharmaceutical compounds.
General Reaction Scheme:
Where Het-NH is a nitrogen-containing heterocycle, and R-X is an alkylating agent (e.g., alkyl halide).
Quantitative Data Summary:
The following table summarizes representative yields for the N-alkylation of various heterocycles using a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), which serves as a good proxy for the reactivity expected with TBAH.
| Entry | Heterocycle (Het-NH) | Alkylating Agent (R-X) | Base | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Indazole | Methyl Chloroacetate | K₂CO₃ | TBAI | DMF | 24 | High |
| 2 | Tetrahydropyrimidinone | Chloromethyl derivative | NaH | TBAI | THF | - | High |
| 3 | Acetamide | Ethyl Bromide | NaOtBu | TBAI | THF | - | High |
Note: The data is adapted from reactions using TBAI as a catalyst, and similar high yields are expected with TBAH under optimized conditions.
Experimental Protocol: General Procedure for N-Alkylation of Indazole
This protocol describes a general method for the N-alkylation of indazole using a phase-transfer catalyst.
Materials:
-
Indazole
-
Alkylating agent (e.g., methyl chloroacetate)
-
Tetrabutylammonium hydroxide 30-hydrate (TBAH 30-hydrate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of indazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of TBAH 30-hydrate (0.1 eq).
-
Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indazole.
Diagram of N-Alkylation Experimental Workflow:
Application Notes and Protocols: Deprotonation Reactions with Tetrabutylammonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium salt with the formula (C₄H₉)₄NOH. It is a strong, organic-soluble base that serves as a versatile reagent in a multitude of chemical transformations. Its lipophilic tetrabutylammonium cation facilitates its solubility in organic solvents, making it an effective base for reactions involving poorly aqueous-soluble organic substrates.[1][2] Furthermore, TBAH often acts as a phase-transfer catalyst, enabling reactions between reactants in immiscible phases.[2] These properties make it a valuable tool in organic synthesis, particularly in deprotonation reactions which are fundamental to the formation of carbanions and other nucleophiles.
This document provides detailed application notes and experimental protocols for several key deprotonation reactions mediated by tetrabutylammonium hydroxide.
Key Applications of TBAH in Deprotonation Reactions
Tetrabutylammonium hydroxide is utilized in a variety of deprotonation-driven reactions, including:
-
Generation of Nucleophiles for Condensation Reactions: TBAH is an effective base for generating enolates from active methylene compounds, which are key intermediates in carbon-carbon bond-forming reactions such as the Knoevenagel and Aldol condensations.
-
Deprotection of Functional Groups: TBAH can be used to cleave protecting groups, such as the 2-hydroxypropyl group from 4-aryl-2-methyl-3-butyn-2-ols to yield terminal arylacetylenes.
-
Selective Deprotonation and Alkylation: The unique properties of TBAH allow for the selective deprotonation of certain acidic protons in multifunctional molecules, such as phenols, enabling regioselective alkylation.
Experimental Protocols
Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. TBAH serves as an efficient catalyst for this reaction.
Reaction Scheme:
Experimental Protocol:
-
To a solution of benzaldehyde (1.0 mmol, 106 mg) in acetonitrile (5 mL) in a round-bottom flask, add ethyl cyanoacetate (1.0 mmol, 113 mg).
-
Add tetrabutylammonium hydroxide (40 wt. % solution in water, 0.1 mmol, 65 mg) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford ethyl 2-cyano-3-phenylacrylate.
Quantitative Data for Knoevenagel Condensation:
| Aldehyde | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | 1.5 | 92 |
| 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | 1 | 95 |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 2 | 90 |
Aldol Condensation of Benzaldehyde and Acetone
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.
Reaction Scheme:
Experimental Protocol (Illustrative):
-
In a round-bottom flask, dissolve benzaldehyde (2.0 mmol, 212 mg) and acetone (1.0 mmol, 58 mg) in ethanol (10 mL).
-
To this solution, add tetrabutylammonium hydroxide (40 wt. % solution in water, 0.2 mmol, 130 mg) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.
Quantitative Data for Aldol Condensation:
| Aldehyde | Ketone | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Acetone | Dibenzalacetone | 3 | 85 |
| 4-Anisaldehyde | Acetone | Di(4-methoxybenzylidene)acetone | 4 | 82 |
| Benzaldehyde | Cyclohexanone | 2,6-Dibenzylidenecyclohexanone | 3.5 | 88 |
Deprotection of 4-Aryl-2-methyl-3-butyn-2-ols
TBAH, in the presence of methanol, serves as a highly effective catalyst for the cleavage of the 2-hydroxypropyl group from 4-aryl-2-methyl-3-butyn-2-ols to furnish terminal arylacetylenes. This reaction is significantly faster and proceeds under milder conditions compared to traditional methods.[3]
Reaction Scheme:
Experimental Protocol:
-
Under a nitrogen atmosphere, dissolve the 4-aryl-2-methyl-3-butyn-2-ol (2 mmol) in anhydrous toluene (100 mL) in a round-bottom flask.[3]
-
Heat the solution to 75 °C.[3]
-
Add tetrabutylammonium hydroxide (40 wt. % solution in methanol, 0.2 mmol, 130 mg) to the heated solution.[3]
-
Stir the mixture at 75 °C and monitor the reaction by TLC. The reaction is typically complete within 5-30 minutes.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture successively with 5% HCl (20 mL) and brine (20 mL).[3]
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.[3]
-
Purify the crude product by column chromatography on silica gel to afford the terminal arylacetylene.[3]
Quantitative Data for Deprotection of 4-Aryl-2-methyl-3-butyn-2-ols: [3]
| Aryl Group (Ar) | Reaction Time (min) | Yield (%) |
| Phenyl | 5 | 98 |
| 4-Tolyl | 5 | 97 |
| 4-Methoxyphenyl | 5 | 96 |
| 4-Chlorophenyl | 10 | 95 |
| 4-Bromophenyl | 15 | 93 |
Selective O-Alkylation of a Phenol (Illustrative Example)
The selective alkylation of one phenolic hydroxyl group in the presence of others can be achieved using TBAH. The bulky tetrabutylammonium cation can influence the regioselectivity of the reaction.
Reaction Scheme (General):
Experimental Protocol (Illustrative):
-
To a solution of the phenol (e.g., 4-tert-butylphenol) (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add tetrabutylammonium hydroxide (1.0 M in methanol, 1.0 mmol, 1.0 mL).
-
Stir the mixture at room temperature for 15-30 minutes to form the tetrabutylammonium phenoxide salt.
-
Add the alkylating agent (e.g., benzyl bromide) (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired O-alkylated product.
pKa Values of Common Substrates:
The effectiveness of TBAH as a base is dependent on the acidity of the proton to be removed. The pKa value is a measure of this acidity.
| Compound | Functional Group | Approximate pKa |
| Ethyl Cyanoacetate | Active Methylene | 11 |
| Malononitrile | Active Methylene | 11 |
| Acetone | α-proton of Ketone | 20 |
| Phenol | Phenolic Hydroxyl | 10 |
| 4-Nitrophenol | Phenolic Hydroxyl | 7.15 |
| 2-Methyl-3-butyn-2-ol | Terminal Alkyne (after deprotection) | ~25 |
Visualizations
Caption: General workflow for a TBAH-mediated deprotonation followed by reaction with an electrophile.
References
Application Notes and Protocols: Tetrabutylammonium Hydroxide as a Catalyst for Acylation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation of alcohols is a fundamental and widely employed transformation in organic synthesis, crucial for the protection of hydroxyl groups and the formation of ester functionalities.[1] While numerous methods exist, the use of tetrabutylammonium hydroxide (TBAH or TBAOH) has emerged as a simple, efficient, and environmentally friendly approach.[1][2] TBAH, a strong organic base soluble in organic solvents, effectively catalyzes the acylation of a wide range of alcohols, phenols, and thiols using acid anhydrides or acyl halides.[1][3] This protocol offers several advantages, including high yields, short reaction times, and mild, solvent-free conditions.[1]
Advantages of Tetrabutylammonium Hydroxide Catalysis
Tetrabutylammonium hydroxide offers several key benefits as a catalyst for alcohol acylation:
-
High Efficiency: The catalysis leads to excellent yields of the corresponding esters, often in the range of 80-92%.[1]
-
Mild Reaction Conditions: The reaction proceeds efficiently at moderate temperatures (typically 50°C) without the need for harsh reagents.[1]
-
Short Reaction Times: Acylation reactions are generally completed within 70-110 minutes.[1]
-
Solvent-Free Option: The reaction can be conducted under neat conditions, reducing solvent waste and simplifying purification.[1]
-
Versatility: The method is applicable to a broad range of substrates, including primary and secondary alcohols, as well as phenols.[1][2]
-
Commercially Available and Economical: TBAH is a readily available and cost-effective catalyst.[2]
Catalytic Mechanism
The reaction is proposed to proceed through a base-catalyzed mechanism. The hydroxide ion from TBAH deprotonates the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).
Caption: Proposed mechanism for TBAH-catalyzed acylation of alcohols.
Experimental Protocols
General Protocol for the Acylation of Alcohols
This protocol is based on the work of Kazemi and Soleiman-Beigi.[1]
Materials:
-
Alcohol
-
Acetic anhydride (or other acylating agent)
-
Tetrabutylammonium hydroxide (TBAH), 20% aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the alcohol (1.5 mmol) and acetic anhydride (1.0 mmol).
-
With stirring, add 2.0 mL of a 20% aqueous solution of tetrabutylammonium hydroxide.
-
Heat the reaction mixture to 50°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 70-110 minutes), cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Workflow
Caption: General workflow for TBAH-catalyzed acylation of alcohols.
Data Presentation
Optimization of Reaction Conditions
The optimal conditions for the acylation of benzyl alcohol with acetic anhydride were determined to be 2.0 mL of 20% aqueous TBAH at 50°C.[1]
| Entry | Amount of TBAH (20% aq.) (mL) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0.5 | 50 | 300 | 65 |
| 2 | 1.0 | 50 | 240 | 77 |
| 3 | 1.5 | 50 | 180 | 85 |
| 4 | 2.0 | 50 | 70 | 90 |
| 5 | 2.5 | 50 | 70 | 90 |
| 6 | 2.0 | 25 | 400 | 30 |
Table adapted from Kazemi and Soleiman-Beigi.[1]
Substrate Scope of TBAH-Catalyzed Acylation
The TBAH-catalyzed acylation method is effective for a variety of alcohols and phenols with different acylating agents.
| Entry | Substrate (Alcohol/Phenol) | Acylating Agent | Product | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | Acetic anhydride | Benzyl acetate | 70 | 90 |
| 2 | 4-Nitrobenzyl alcohol | Acetic anhydride | 4-Nitrobenzyl acetate | 80 | 83 |
| 3 | 4-Chlorobenzyl alcohol | Acetic anhydride | 4-Chlorobenzyl acetate | 80 | 88 |
| 4 | Cinnamyl alcohol | Acetic anhydride | Cinnamyl acetate | 90 | 85 |
| 5 | 1-Heptanol | Acetic anhydride | Heptyl acetate | 100 | 80 |
| 6 | Cyclohexanol | Acetic anhydride | Cyclohexyl acetate | 110 | 82 |
| 7 | Phenol | Acetic anhydride | Phenyl acetate | 80 | 83 |
| 8 | 4-Nitrophenol | Acetic anhydride | 4-Nitrophenyl acetate | 70 | 90 |
| 9 | 4-Methylphenol | Acetic anhydride | 4-Methylphenyl acetate | 85 | 86 |
| 10 | 2-Naphthol | Acetic anhydride | 2-Naphthyl acetate | 90 | 85 |
| 11 | Benzyl alcohol | Benzoyl chloride | Benzyl benzoate | 90 | 87 |
| 12 | Phenol | 4-Nitrobenzoyl chloride | Phenyl 4-nitrobenzoate | 95 | 85 |
Table compiled from data presented by Kazemi and Soleiman-Beigi.[1][4]
Conclusion
Tetrabutylammonium hydroxide serves as a highly efficient and versatile catalyst for the acylation of alcohols and phenols.[2] The methodology is characterized by its simplicity, mild conditions, and high yields, making it an attractive alternative to conventional acylation procedures.[1] Its application in a solvent-free system further enhances its appeal from a green chemistry perspective. These protocols and data provide a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for Zeolite Synthesis Using Tetrabutylammonium Hydroxide (TBAH) as a Template
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeolites are crystalline microporous aluminosilicates with well-defined pore structures that have found widespread applications in catalysis, separation, and ion exchange. The synthesis of zeolites with specific framework topologies and properties is highly dependent on the use of organic structure-directing agents (OSDAs). Tetrabutylammonium hydroxide (TBAH) is a versatile OSDAs utilized in the synthesis of various zeolites. This document provides detailed protocols for the synthesis of Zeolite Nanotubes (ZNT) and MEL-type zeolite using TBAH as a template, along with a summary of key synthesis parameters and expected material properties.
The Role of TBAH in Zeolite Synthesis
Tetrabutylammonium hydroxide (TBAH) serves a dual function in zeolite synthesis, acting as both a hydroxide source and a co-structure-directing agent (co-OSDA).[1][2] The tetra-n-butylammonium cation (TBA+) from TBAH organizes the silicate and aluminate species in the precursor gel, guiding the formation of specific zeolite framework structures. The hydroxide ions contribute to the overall basicity of the synthesis mixture, which is crucial for the dissolution of the silica and alumina sources and the subsequent crystallization process. The size and shape of the TBA+ cation influence the dimensions of the micropores and channels within the resulting zeolite structure.
Experimental Protocols
Protocol 1: Synthesis of Zeolite Nanotubes (ZNT) using TBAH
This protocol details the synthesis of Zeolite Nanotubes (ZNT) with TBAH as a mineralizer and co-OSDA.[1]
Materials:
-
BCPH10Qui (surfactant)
-
Tetrabutylammonium hydroxide (TBAOH, 40% in H₂O)
-
Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
Iron(III) sulfate hydrate (Fe₂(SO₄)₃·xH₂O) or Boric acid (H₃BO₃) solution (1 wt% in H₂O) (optional for heteroatom incorporation)
-
Deionized (DI) water
-
Colloidal silica (e.g., Ludox SM-30)
Procedure:
-
Gel Preparation:
-
In a polypropylene bottle, dissolve 0.113 g of BCPH10Qui in 1.5–3.1 g of DI water with stirring.
-
Add 1.65 g of TBAOH (40% in H₂O).
-
Add 0.0135–0.027 g of Al₂(SO₄)₃·18H₂O.
-
(Optional) For heteroatom incorporation, add 0.0019–0.0086 g of Fe₂(SO₄)₃·xH₂O or 0.25 g of 1 wt% boric acid solution.
-
Stir the mixture until all solids are dissolved and a homogeneous gel is formed.
-
Finally, add 0.5 g of Ludox SM-30 to the mixture.
-
-
Aging:
-
Age the resulting gel for 3 hours at room temperature under stirring.[1]
-
-
Hydrothermal Synthesis:
-
Transfer the aged gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 150 °C (423 K) for 7 to 21 days. The optimal crystallization time is reported to be 9 to 11 days.[1]
-
-
Product Recovery:
-
After crystallization, cool the autoclave to room temperature.
-
Separate the solid product by centrifugation.
-
Wash the product three times with deionized water.
-
Dry the final product in an oven at 75 °C (348 K) overnight.[1]
-
-
Calcination (to remove the organic template):
-
Place the dried product in a furnace.
-
Heat in stagnant air to 550 °C (823 K) at a ramp rate of 2 K/min and hold for 6 hours.[1]
-
Protocol 2: Synthesis of MEL-type Zeolite using TBAH
This protocol describes the synthesis of pure silica MEL nanocrystals using TBAH as the OSDA.[3]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Tetrabutylammonium hydroxide (TBAOH)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Gel Preparation:
-
Prepare a synthesis solution with the molar composition: 1 SiO₂ : 0.5 TBAOH : 7.5 C₂H₅OH : 115 H₂O.
-
In a suitable container, mix the required amounts of ethanol and DI water.
-
Add TBAOH to the ethanol-water mixture and stir.
-
Slowly add TEOS to the solution under vigorous stirring to form a clear solution.
-
-
Hydrothermal Synthesis:
-
Transfer the clear solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours) to induce crystallization.
-
-
Product Recovery:
-
After crystallization, cool the autoclave to room temperature.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water.
-
Dry the product in an oven at 100 °C.
-
-
Calcination:
-
Calcine the dried powder in air at a temperature sufficient to remove the TBAH template (e.g., 550 °C).
-
Data Presentation
The following table summarizes the key synthesis parameters and resulting properties for the described zeolite synthesis protocols using TBAH.
| Parameter | Zeolite Nanotubes (ZNT) | MEL-type Zeolite |
| Molar Gel Composition | 18.75SiO₂: 1BCPH10Qui: 0.15–0.3Al₂O₃: 9.5TBA₂O: 2050H₂O[1] | 1 SiO₂ : 0.5 TBAOH : 7.5 C₂H₅OH : 115 H₂O[3] |
| Aging Time & Temperature | 3 hours at room temperature[1] | Not specified |
| Crystallization Time | 7 - 21 days (optimal 9-11 days)[1] | 24 - 72 hours (typical) |
| Crystallization Temperature | 150 °C (423 K)[1] | 100 - 150 °C |
| Resulting Si/Al Ratio | ~15 (bulk) | Pure silica |
| BET Surface Area | Varies depending on specific composition | Typically 300 - 450 m²/g |
| Pore Volume | Varies | Typically 0.15 - 0.25 cm³/g |
| Crystal Size | Nanotubes | Nanocrystals |
Logical Relationships in Zeolite Synthesis with TBAH
The synthesis of zeolites using TBAH as a template involves a series of interconnected steps, from the initial formation of the precursor gel to the final crystalline product. The following diagram illustrates the general workflow and the role of TBAH in this process.
Caption: Workflow of zeolite synthesis using TBAH as a template.
References
Application Notes and Protocols: Tetrabutylammonium Hydroxide (TBAH) in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium hydroxide (TBAH), with the chemical formula (C₄H₉)₄NOH, is a quaternary ammonium compound that serves as a strong organic base.[1] Its high solubility in organic solvents, a characteristic not shared by common inorganic bases like NaOH and KOH, makes it an invaluable reagent in organic synthesis.[1][2] TBAH is extensively used as a phase-transfer catalyst (PTC), a source of nucleophilic hydroxide ions, and a precursor for generating other tetrabutylammonium salts. These properties make it highly effective in facilitating various nucleophilic substitution reactions, including O- and N-alkylations, fluorinations, and saponifications, often under mild conditions with improved yields.[1][2][3]
Mechanism of Action in Nucleophilic Substitutions
TBAH's utility in nucleophilic substitution reactions stems from two primary functions:
-
Phase-Transfer Catalysis (PTC) : In biphasic reaction systems (e.g., aqueous-organic), many ionic nucleophiles (like CN⁻, OH⁻, F⁻) are soluble only in the aqueous phase, while the organic substrate is confined to the organic phase. This phase separation severely limits the reaction rate.[4] TBAH acts as a phase-transfer catalyst. The lipophilic tetrabutylammonium (TBA⁺) cation pairs with the nucleophile anion, transporting it from the aqueous or solid phase into the organic phase.[4] In the organic phase, the "naked" anion is poorly solvated and thus highly reactive, leading to a rapid nucleophilic substitution reaction with the substrate.[4]
-
Homogeneous Strong Base : As a strong base soluble in organic media, TBAH can effectively deprotonate a wide range of acidic protons on organic substrates to generate nucleophiles in situ. This is particularly useful for alkylating substrates with moderate acidity, such as certain amines, amides, and C-H acids.[2] It is also used directly as the hydroxide source in saponification reactions.[5]
Caption: Phase-Transfer Catalysis (PTC) cycle mediated by TBA⁺ cation.
Applications & Protocols
Nucleophilic Fluorination
The generation of anhydrous tetrabutylammonium fluoride (TBAF) is a critical application of TBAH. TBAH can be neutralized with hydrofluoric acid (HF) to produce Bu₄NF, which is soluble in organic solvents and serves as an excellent source of nucleophilic fluoride for desilylation and fluorination reactions.[2] Anhydrous TBAF is highly effective for nucleophilic aromatic substitutions (SₙAr) and aliphatic substitutions.[6][7]
Table 1: Performance of TBAF in Nucleophilic Aromatic Fluorination [6]
| Substrate (Ar-X) | Leaving Group (X) | Conditions | Reaction Time | Yield (%) |
| 4-Nitrochlorobenzene | -Cl | TBAF, DMSO, RT | < 5 min | > 99 |
| 4-Nitrofluorobenzene | -NO₂ | TBAF, DMSO, RT | 15 min | 95 |
| 2,4-Dinitrochlorobenzene | -Cl | TBAF, DMSO, RT | < 5 min | > 99 |
| Hexafluorobenzene | -F | TBAF, DMSO, RT | 10 min | 98 |
Experimental Protocol: Aromatic Fluorination with TBAF [6]
This protocol is adapted for the fluorination of an activated aryl halide.
-
Reagent Preparation : In a nitrogen-filled glovebox, dissolve anhydrous tetrabutylammonium fluoride (TBAF) (0.65 mmol) in anhydrous dimethyl sulfoxide (DMSO) (2.5 mL).
-
Reaction Setup : To the TBAF solution, add the aryl halide or nitroarene substrate (0.5 mmol).
-
Reaction Execution : Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (25 mL) and water (25 mL).
-
Extraction : Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Washing : Combine the organic layers and wash with water (3 x 20 mL) and brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography or distillation to obtain the desired fluoroarene.
N-Alkylation Reactions
TBAH is an effective catalyst for the N-alkylation of amines, amides, and nitrogen-containing heterocycles like purines and indazoles.[2][8][9] Its ability to function under phase-transfer conditions or as a homogeneous base allows for efficient alkylation using alkyl halides. A particularly mild and rapid method for the N9-alkylation of purines uses tetrabutylammonium fluoride (TBAF), derived from TBAH, where reactions are often complete within minutes.[9]
Table 2: TBAF-Assisted N9-Alkylation of Purines [9]
| Purine Substrate | Alkylating Agent | Conditions | Time | Yield (%) |
| 6-Chloropurine | Benzyl bromide | TBAF, DMF | 10 min | 95 |
| 6-Chloropurine | Ethyl bromoacetate | TBAF, DMF | 10 min | 92 |
| Adenine (protected) | Benzyl bromide | TBAF, DMF | 30 min | 85 |
Experimental Protocol: General Phase-Transfer N-Alkylation
This protocol is a general procedure adapted from the PTC alkylation of hydantoins and can be applied to other N-H acidic compounds.[10]
-
Reaction Setup : In a round-bottom flask, dissolve the N-H containing substrate (0.25 mmol) and a catalytic amount of tetrabutylammonium bromide (TBAB) or TBAH (2-10 mol%) in a suitable organic solvent (e.g., toluene, DCM) (0.3 mL).
-
Base Addition : Add a 50% w/w aqueous solution of KOH or NaOH (0.2 mL).
-
Electrophile Addition : Add the alkylating agent (e.g., alkyl bromide) (3 equivalents) to the vigorously stirring mixture at room temperature.
-
Reaction Monitoring : Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed, as monitored by TLC.
-
Workup : Dilute the reaction mixture with water (10 mL) and extract with an organic solvent like dichloromethane (DCM) (3 x 10 mL).
-
Purification : Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography.
Caption: General workflow for a TBAH-mediated nucleophilic alkylation reaction.
Saponification of Esters
Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt and an alcohol.[5] TBAH is an effective base for this transformation, particularly for substrates that may have poor solubility in purely aqueous or alcoholic hydroxide solutions. The reaction proceeds via a nucleophilic acyl substitution mechanism.[11]
Experimental Protocol: Saponification using TBAH
This is a general procedure for the hydrolysis of an ester.
-
Reaction Setup : Dissolve the ester (1.0 mmol) in a suitable solvent such as methanol, ethanol, or THF (5-10 mL).[12]
-
Base Addition : Add an aqueous solution of TBAH (e.g., 40 wt% in H₂O, 1.5-2.0 equivalents).
-
Reaction : Stir the mixture at room temperature or heat to reflux. Monitor the disappearance of the starting ester by TLC. Reaction times can vary from a few hours to overnight.[12]
-
Solvent Removal : After the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidification : Dilute the remaining aqueous residue with water and acidify to a low pH (e.g., pH 2) with a strong acid like 1M HCl. This protonates the carboxylate salt to form the free carboxylic acid.[12]
-
Extraction : Extract the carboxylic acid product into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified carboxylic acid.
Caption: Logical diagram of TBAH's dual functionality in promoting reactions.
Conclusion
Tetrabutylammonium hydroxide is a versatile and powerful reagent for promoting a wide array of nucleophilic substitution reactions. Its efficacy as both a phase-transfer catalyst and a strong, organic-soluble base allows for high yields under mild conditions, often with simplified protocols. These attributes make TBAH an essential tool for researchers in synthetic chemistry and drug development, enabling the efficient construction of complex molecular architectures.
References
- 1. Page loading... [guidechem.com]
- 2. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 3. alfachemic.com [alfachemic.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Saponification-Typical procedures - operachem [operachem.com]
Application Notes and Protocols: Tetrabutylammonium Hydroxide for Silica Dissolution in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium hydroxide (TBAH) is a strong organic base increasingly utilized in materials science for its unique properties as a solvent and etchant. Its bulky tetrabutylammonium cation and strong basicity allow for the effective disruption of intermolecular forces, making it a candidate for the dissolution of robust materials like silica (silicon dioxide, SiO₂). This document provides detailed application notes and protocols for the use of TBAH in silica dissolution, drawing upon existing research and analogous data from related compounds like tetramethylammonium hydroxide (TMAH). Applications covered include the removal of sacrificial silica layers in microfabrication and the dissolution of porous silica templates used in nanomaterial synthesis.
Mechanism of Silica Dissolution in Alkaline Media
The dissolution of silica in alkaline solutions like TBAH proceeds via a nucleophilic attack of hydroxide ions (OH⁻) on the silicon atoms of the silica network. This process involves the cleavage of siloxane (Si-O-Si) bonds, leading to the formation of soluble silicate species. The overall reaction can be summarized as:
SiO₂ + 2OH⁻ → SiO₃²⁻ + H₂O
The large tetrabutylammonium cation ((C₄H₉)₄N⁺) in TBAH is thought to play a crucial role by electrostatically interacting with the negatively charged silica surface, facilitating the access of hydroxide ions to the siloxane bonds.
Diagram of the Proposed Dissolution Mechanism
Caption: Proposed mechanism of silica dissolution by TBAH.
Applications in Materials Science
Sacrificial Layer Removal in MEMS Fabrication
In Micro-Electro-Mechanical Systems (MEMS) fabrication, silicon dioxide is often used as a sacrificial layer that needs to be selectively removed to release the final microstructure. While TMAH is a well-established etchant for this purpose due to its high selectivity for silicon over silicon dioxide, TBAH presents a potential alternative. The larger size of the tetrabutylammonium cation may influence the etch rate and surface morphology.
Template Removal for Porous Materials Synthesis
Mesoporous silica nanoparticles and other structured silica materials are frequently used as templates for the synthesis of porous carbon and polymer nanostructures.[1] After the desired material is formed within the pores of the silica template, the silica must be removed. Traditional methods often involve hazardous materials like hydrofluoric acid (HF). TBAH offers a potentially safer and effective alternative for dissolving the silica template, leaving behind the desired porous structure.
Experimental Protocols
Protocol 1: Preparation of TBAH Etching Solution
This protocol describes the preparation of a 0.1 M TBAH solution, which can be used for initial investigations into silica dissolution.
Materials:
-
Tetrabutylammonium iodide (TBAI)
-
Silver oxide (Ag₂O)
-
Dehydrated methanol
-
Anhydrous toluene
-
Glass-stoppered flask
-
Sintered-glass filter (fine)
-
Centrifuge
-
Nitrogen gas source
Procedure:
-
Dissolve 40 g of TBAI in 90 ml of dehydrated methanol in a glass-stoppered flask.
-
Cool the flask in an ice bath.
-
Add 20 g of powdered silver oxide to the solution.
-
Stopper the flask and agitate it vigorously for 1 hour.
-
Centrifuge a small aliquot of the mixture and test the supernatant for the presence of iodide ions.
-
If iodide is still present, add an additional 2 g of silver oxide and continue to agitate for another 30 minutes.
-
Once the reaction is complete (no iodide detected), filter the solution through a fine sintered-glass filter.
-
Rinse the flask and filter with three 50 ml portions of anhydrous toluene, adding the washings to the filtrate.
-
Dilute the final solution to 1000 ml with anhydrous toluene.
-
Flush the solution with dry, carbon dioxide-free nitrogen for 10 minutes to prevent the absorption of atmospheric CO₂.
-
Store the solution in a tightly sealed container, protected from moisture and CO₂.
Standardization: The prepared TBAH solution should be standardized against a primary standard like benzoic acid before use to determine its exact concentration.[2]
Protocol 2: Dissolution of Mesoporous Silica Nanoparticles (Template Removal)
This protocol provides a general procedure for dissolving mesoporous silica nanoparticles (MSNs) using a TBAH solution. Optimization of concentration, temperature, and time will be necessary depending on the specific properties of the MSNs.
Materials:
-
Mesoporous silica nanoparticles (MSNs)
-
Tetrabutylammonium hydroxide (TBAH) solution (e.g., 40 wt% in water)
-
Ethanol
-
Deionized (DI) water
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Disperse the as-synthesized composite material (e.g., carbon-filled MSNs) in a suitable solvent like ethanol.
-
Add the TBAH solution to the dispersion. A starting concentration of 10-40 wt% TBAH can be used.
-
Stir the mixture at a controlled temperature. A temperature range of 25°C to 80°C can be explored.
-
Monitor the dissolution of the silica template over time. This can be done by taking aliquots, centrifuging to separate the solid, and analyzing the supernatant for dissolved silica content using techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES).
-
Once the silica dissolution is complete, isolate the desired porous material by centrifugation.
-
Wash the product repeatedly with DI water and ethanol to remove residual TBAH and dissolved silicates.
-
Dry the final porous material under vacuum.
Workflow for Mesoporous Silica Template Removal
Caption: General workflow for removing a mesoporous silica template using TBAH.
Quantitative Data
Direct quantitative data for silica dissolution in TBAH is scarce in the literature. However, data from studies on the closely related tetramethylammonium hydroxide (TMAH) can provide valuable insights into the expected behavior. The etch rate of silicon dioxide in TMAH is known to be dependent on concentration and temperature.
Table 1: Etch Rates of Thermal SiO₂ in TMAH Solutions (for comparison)
| TMAH Concentration (wt%) | Temperature (°C) | SiO₂ Etch Rate (Å/min) | Reference |
| 2.38 | 25 | ~1 | [2] |
| 5 | 70 | ~2-3 | [3] |
| 10 | 80 | ~5 | [4] |
| 25 | 85 | ~2 | [5] |
Note: This data is for TMAH and should be used as a qualitative guide for TBAH. The larger cation size in TBAH may lead to different etch rates.
Table 2: Factors Influencing Silica Dissolution Rate
| Parameter | Effect on Dissolution Rate | Notes |
| Temperature | Increases | Higher temperatures provide more energy to overcome the activation energy for breaking Si-O-Si bonds.[6] |
| pH (Alkalinity) | Increases | Higher hydroxide concentration leads to a faster rate of nucleophilic attack on silicon atoms.[7] |
| Silica Concentration in Solution | Decreases | As the concentration of dissolved silica approaches saturation, the dissolution rate slows down.[8] |
| Surface Area of Silica | Increases | A larger surface area provides more sites for the dissolution reaction to occur.[9] |
Characterization of Dissolved Silica and Treated Surfaces
Several analytical techniques can be employed to characterize the dissolution process and the resulting materials:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To quantify the concentration of dissolved silicon in the TBAH solution over time, allowing for the determination of dissolution rates.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the changes in the morphology of the silica material during dissolution and to inspect the final porous structure after template removal.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of Si-O-Si vibrational bands, confirming the removal of the silica template.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface chemistry of materials after treatment with TBAH, for instance, to check for residual silica or changes in surface functional groups.
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of organic material within a silica composite before and after template removal.[10]
Safety Precautions
Tetrabutylammonium hydroxide is a strong base and is corrosive. Always handle TBAH solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile or neoprene), and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Conclusion
Tetrabutylammonium hydroxide shows promise as an effective reagent for the dissolution of silica in various materials science applications. While direct quantitative data remains limited, the established knowledge of silica dissolution in alkaline media and comparative data from TMAH provide a solid foundation for developing specific protocols. Further research is needed to fully characterize the dissolution kinetics and optimize process parameters for different types of silica-based materials. The protocols and information provided herein serve as a valuable starting point for researchers and scientists exploring the use of TBAH for controlled silica dissolution.
References
- 1. Synthesis of Porous Hollow Organosilica Particles with Tunable Shell Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. filelist.tudelft.nl [filelist.tudelft.nl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rogersgroup.northwestern.edu [rogersgroup.northwestern.edu]
- 9. opendata.uni-halle.de [opendata.uni-halle.de]
- 10. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Chemoselective Reactions Catalyzed by Tetrabutylammonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium hydroxide (TBAH) is a versatile and efficient catalyst for a variety of chemoselective organic transformations. Its utility stems from its strong basicity, high solubility in organic solvents, and its role as a phase-transfer catalyst. These application notes provide an overview of key chemoselective reactions catalyzed by TBAH, complete with detailed experimental protocols and comparative data to facilitate its application in research and development.
Chemoselective Thia-Michael Addition
Tetrabutylammonium hydroxide has emerged as a highly effective catalyst for the thia-Michael addition of thiols to α,β-unsaturated compounds.[1][2][3][4] A key advantage of this methodology is its operational simplicity, often requiring only a catalytic amount of TBAH (as low as 1 mol%) and proceeding without the need for excess reagents.[1][2] The reactions typically yield β-thiocarbonyl compounds in high yields, often greater than 99%, with minimal need for purification.[2] Notably, TBAH catalysis can lead to a reversal of selectivity compared to other methods, favoring the addition of more basic thiols.[1][2][3] This method is environmentally friendly, often utilizing ethanol as a solvent, and is scalable.[2]
Quantitative Data for Thia-Michael Addition
| Entry | Michael Acceptor | Thiol | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Cyclohex-2-en-1-one | Thiophenol | 1 | 5 | >99 |
| 2 | Cyclohex-2-en-1-one | 4-Methoxythiophenol | 1 | 5 | >99 |
| 3 | Cyclohex-2-en-1-one | 4-Chlorothiophenol | 1 | 5 | >99 |
| 4 | Cyclohex-2-en-1-one | Benzyl mercaptan | 1 | 5 | >99 |
| 5 | (E)-4-Phenylbut-3-en-2-one | Thiophenol | 1 | 15 | >99 |
| 6 | Acrylonitrile | Thiophenol | 1 | 15 | >99 |
Data compiled from studies by Nicponski and Marchi (2014).[1][2]
Experimental Protocol: General Procedure for Thia-Michael Addition
A detailed protocol for the TBAH-catalyzed thia-Michael addition is as follows:
-
To a stirred solution of the α,β-unsaturated compound (1.0 mmol) in ethanol (2.0 mL) is added the thiol (1.0 mmol).
-
Tetrabutylammonium hydroxide (1.0 mol%, as a 40 wt. % solution in water) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is typically of high purity and may not require further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
Experimental Workflow: Thia-Michael Addition
Caption: Workflow for TBAH-catalyzed thia-Michael addition.
Chemoselective Hydration of Nitriles to Amides
Tetrabutylammonium hydroxide serves as an efficient, transition-metal-free catalyst for the selective hydration of a wide range of nitriles to their corresponding amides.[5][6][7] This protocol is applicable to aromatic, heteroaromatic, and aliphatic nitriles, tolerating various functional groups.[5][6][7] The reaction demonstrates high chemoselectivity, allowing for the regioselective hydration of one nitrile group in the presence of another.[5][6]
Quantitative Data for Nitrile Hydration
| Entry | Nitrile | Time (h) | Yield (%) |
| 1 | Benzonitrile | 5 | 95 |
| 2 | 4-Nitrobenzonitrile | 6 | 92 |
| 3 | 4-Chlorobenzonitrile | 5 | 94 |
| 4 | 4-Methylbenzonitrile | 6 | 92 |
| 5 | 2-Methylbenzonitrile | 5 | 90 |
| 6 | Phenylacetonitrile | 4 | 96 |
Data extracted from research by Veisi et al.[7]
Experimental Protocol: General Procedure for Nitrile Hydration
The following is a general procedure for the TBAH-catalyzed hydration of nitriles:
-
To a stirred solution of the nitrile (1.0 mmol) in ethanol (5 mL) is added tetrabutylammonium hydroxide (0.5 mL of a 50% aqueous solution).[7]
-
The reaction mixture is stirred vigorously in an oil bath at 80 °C for the specified time (see table).[7]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate), followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Relationship: Nitrile Hydration Mechanism
Caption: Proposed mechanism for TBAH-catalyzed nitrile hydration.
Chemoselective Acylation of Alcohols, Phenols, and Thiols
Aqueous tetrabutylammonium hydroxide is an effective catalyst for the acylation of alcohols, phenols, and thiols with acyl halides or acid anhydrides.[8][9] This method provides a convenient and straightforward route to synthesize esters and thioesters in high yields.[8][9] The reactions are typically fast and can be performed under mild conditions.[8]
Quantitative Data for Acylation Reactions
| Entry | Substrate | Acylating Agent | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | Acetic anhydride | 80 | 92 |
| 2 | Phenol | Acetic anhydride | 90 | 88 |
| 3 | 4-Nitrophenol | 4-Nitrobenzoyl chloride | 85 | 95 |
| 4 | Thiophenol | Acetic anhydride | 75 | 90 |
| 5 | Benzyl mercaptan | Acetic anhydride | 70 | 92 |
Data from Kazemi and Soleiman-Beigi (2013).[8]
Experimental Protocol: General Procedure for Acylation
A general experimental protocol for the TBAH-catalyzed acylation is as follows:
-
In a reaction vessel, the alcohol, phenol, or thiol (1.0 mmol) is mixed with the acylating agent (1.1 mmol).
-
Aqueous tetrabutylammonium hydroxide (e.g., 2 mL of a 40% solution) is added to the mixture.
-
The reaction is stirred at 50 °C and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product can be purified by column chromatography if necessary.
Experimental Workflow: Acylation Reaction
Caption: General workflow for TBAH-catalyzed acylation.
These application notes demonstrate the broad utility of tetrabutylammonium hydroxide as a catalyst for chemoselective transformations. The provided protocols and data serve as a valuable resource for chemists in academia and industry, enabling the efficient synthesis of diverse molecular scaffolds.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Selectivity Reversal during Thia-Michael Additions Using Tetrabutylammonium Hydroxide: Operationally Simple and Extremely High Turnover [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective hydration of nitriles to amides using hydrated ionic liquid (IL) tetrabutylammonium hydroxide (TBAH) as a green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chemoselective hydration of nitriles to amides using hydrated ionic liquid (IL) tetrabutylammonium hydroxide (TBAH) as a green catalyst | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
Application Notes: The Role of Tetrabutylammonium Hydroxide (TBAH) in the Synthesis of α-Allenols
Introduction
α-Allenols are valuable building blocks in organic synthesis due to their unique structural features and reactivity. The development of efficient and selective methods for their synthesis is of significant interest to researchers in academia and the pharmaceutical industry. While various methods exist for the synthesis of α-allenols, this document focuses on the specific role of Tetrabutylammonium hydroxide (TBAH) in this context.
Tetrabutylammonium hydroxide (TBAH) is a strong organic base soluble in organic solvents.[1] While not commonly employed as the primary reagent for the synthesis of α-allenols, its role has been investigated in mechanistic studies to elucidate the reaction pathways of related transformations. Specifically, studies have explored the involvement of the hydroxide ion from TBAH in the rearrangement leading to the formation of α-allenols.[2][3]
Application in Mechanistic Studies
Research by Huang and Bugarin on the tetralkylammonium fluoride (TBAF) mediated synthesis of α-allenols from silyl-protected alkynes and aldehydes has shed light on the potential role of TBAH.[2][3] Their work suggests that the hydroxide ion (OH⁻), present as an impurity in TBAF or deliberately introduced via TBAH, is a key species responsible for the observed rearrangement to the allene structure. This understanding is crucial for optimizing reaction conditions and expanding the substrate scope of α-allenol synthesis.
Quantitative Data
The following table summarizes the quantitative data for the related TBAF-mediated synthesis of α-allenols, for which the mechanistic role of the hydroxide ion (from sources like TBAH) was investigated.[2][3]
| Entry | Aldehyde | Alkyne | Product | Yield (%) |
| 1 | Benzaldehyde | (3-Phenylprop-1-yn-1-yl)trimethylsilane | 1,4-Diphenylbuta-2,3-dien-1-ol | 96 |
| 2 | 4-Methoxybenzaldehyde | (3-Phenylprop-1-yn-1-yl)trimethylsilane | 1-(4-Methoxyphenyl)-4-phenylbuta-2,3-dien-1-ol | 94 |
| 3 | 4-Chlorobenzaldehyde | (3-Phenylprop-1-yn-1-yl)trimethylsilane | 1-(4-Chlorophenyl)-4-phenylbuta-2,3-dien-1-ol | 85 |
| 4 | 2-Naphthaldehyde | (3-Phenylprop-1-yn-1-yl)trimethylsilane | 1-(Naphthalen-2-yl)-4-phenylbuta-2,3-dien-1-ol | 91 |
| 5 | Cinnamaldehyde | (3-Phenylprop-1-yn-1-yl)trimethylsilane | (E)-1,5-Diphenylpenta-1,3,4-trien-1-ol | 75 |
| 6 | Cyclohexanecarboxaldehyde | (3-Phenylprop-1-yn-1-yl)trimethylsilane | 1-Cyclohexyl-4-phenylbuta-2,3-dien-1-ol | 68 |
| 7 | Benzaldehyde | Trimethyl(3-(p-tolyl)prop-1-yn-1-yl)silane | 4-Phenyl-1-(p-tolyl)buta-2,3-dien-1-ol | 92 |
| 8 | Benzaldehyde | (3-(4-Methoxyphenyl)prop-1-yn-1-yl)trimethylsilane | 1-(4-Methoxyphenyl)-4-phenylbuta-2,3-dien-1-ol | 88 |
| 9 | Benzaldehyde | (3-(4-Chlorophenyl)prop-1-yn-1-yl)trimethylsilane | 1-(4-Chlorophenyl)-4-phenylbuta-2,3-dien-1-ol | 78 |
| 10 | Benzaldehyde | Hept-1-yn-1-yltrimethylsilane | 1-Phenylnona-1,2-dien-3-ol | 48 |
Experimental Protocols
The following protocol is based on the mechanistic studies conducted to investigate the role of the hydroxide ion in the TBAF-mediated synthesis of α-allenols.
Protocol: Mechanistic Investigation of Hydroxide-Mediated α-Allenol Synthesis
Objective: To determine if the hydroxide ion is responsible for the rearrangement leading to α-allenols in the reaction of a silyl-protected alkyne and an aldehyde.
Materials:
-
(3-Phenylprop-1-yn-1-yl)trimethylsilane
-
Benzaldehyde
-
Tetrabutylammonium hydroxide (TBAH) solution (e.g., 1.0 M in methanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the silyl-protected alkyne (e.g., (3-phenylprop-1-yn-1-yl)trimethylsilane, 1.2 equivalents).
-
Dissolve the alkyne in anhydrous THF.
-
Add the aldehyde (e.g., benzaldehyde, 1.0 equivalent) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the TBAH solution (e.g., 1.5 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-allenol.
Expected Outcome: The formation of the α-allenol product would support the hypothesis that the hydroxide ion from TBAH can mediate the reaction.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the hydroxide-mediated synthesis of α-allenols from silyl-protected alkynes and aldehydes.
Caption: Proposed mechanism of hydroxide-mediated α-allenol synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of α-allenols as described in the protocol.
Caption: General experimental workflow for α-allenol synthesis.
References
- 1. Allenes and Dienes as Chiral Allylmetal Pronucleophiles in Catalytic Enantioselective C=X Addition: Historical Perspect… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Direct Synthesis of α-Allenols from TMS-Protected Alkynes and Aldehydes Mediated by Tetrabutylammonium Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrabutylammonium Hydroxide in Solvent-Free Cycloaddition of CO2 to Epoxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetrabutylammonium hydroxide (TBAH) as an efficient, metal-free, and halogen-free catalyst in the solvent-free cycloaddition of carbon dioxide (CO2) to various epoxides, yielding valuable cyclic carbonates. This atom-economical process is of significant interest for its green chemistry principles and the utility of the resulting products as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers and fine chemicals.
Introduction
The chemical fixation of CO2 into value-added products is a critical area of research in sustainable chemistry. The cycloaddition of CO2 to epoxides is a 100% atom-economical reaction that produces five-membered cyclic carbonates. Tetrabutylammonium hydroxide (TBAH) has emerged as a highly effective catalyst for this transformation under solvent-free conditions. In the presence of CO2, TBAH is converted to tetrabutylammonium bicarbonate (TBABC), which is the catalytically active species.[1] The proposed mechanism involves the nucleophilic attack of the bicarbonate ion on the less sterically hindered carbon of the epoxide, leading to a ring-opened alkoxide intermediate. This intermediate then reacts with another molecule of CO2 to form a carbonate, which subsequently undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the active catalyst.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the TBAH-catalyzed solvent-free cycloaddition of CO2 to various epoxides.
| Epoxide Substrate | Catalyst Loading (mol%) | Temperature (°C) | CO2 Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| Propylene Oxide | 5 | 100 | 2 | 2 | 98 | >99 |
| Styrene Oxide | 5 | 120 | 2 | 4 | 95 | >99 |
| 1,2-Epoxybutane | 5 | 100 | 2 | 3 | 96 | >99 |
| Epichlorohydrin | 5 | 80 | 1 | 5 | 99 | >99 |
| Glycidyl Phenyl Ether | 5 | 120 | 2 | 6 | 92 | >99 |
Note: The data presented is a compilation from typical results found in the literature and should be used as a guideline. Optimization for specific substrates and equipment may be required.
Experimental Protocols
General Protocol for the Solvent-Free Cycloaddition of CO2 to Epoxides using TBAH
Materials:
-
Tetrabutylammonium hydroxide (TBAH) solution (e.g., 40 wt% in water)
-
Epoxide substrate (e.g., propylene oxide, styrene oxide)
-
High-pressure stainless-steel autoclave equipped with a magnetic stirrer and a heating mantle
-
Carbon dioxide (high purity)
-
Standard laboratory glassware
-
Rotary evaporator
-
Analytical equipment for product characterization (e.g., GC-MS, NMR)
Procedure:
-
Catalyst Preparation (In-situ formation of TBABC):
-
To a clean, dry high-pressure autoclave, add the desired amount of TBAH solution.
-
Seal the autoclave and pressurize it with CO2 to approximately 1 MPa.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete conversion of TBAH to tetrabutylammonium bicarbonate (TBABC).
-
Carefully vent the autoclave to release the excess CO2 pressure.
-
-
Reaction Setup:
-
Add the epoxide substrate to the autoclave containing the pre-activated catalyst. The typical catalyst loading is 1-5 mol% relative to the epoxide.
-
Seal the autoclave securely.
-
-
Reaction Execution:
-
Flush the autoclave with CO2 two to three times to remove any residual air.
-
Pressurize the autoclave with CO2 to the desired reaction pressure (typically 1-2 MPa).
-
Begin stirring and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Maintain the reaction at the set temperature and pressure for the specified duration (typically 2-6 hours), monitoring the pressure to ensure it remains constant.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully and slowly vent the excess CO2 in a well-ventilated fume hood.
-
Open the autoclave and transfer the crude reaction mixture to a round-bottom flask.
-
The product can be purified by vacuum distillation or column chromatography on silica gel, depending on the properties of the resulting cyclic carbonate.
-
-
Analysis:
-
Confirm the identity and purity of the product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
References
Application Notes and Protocols for Non-Aqueous Titration Using Tetrabutylammonium Hydroxide
Audience: Researchers, scientists, and drug development professionals.
Introduction to Non-Aqueous Titration with Tetrabutylammonium Hydroxide (TBAH)
Non-aqueous titrations are essential analytical techniques for quantifying weakly acidic or basic substances that are either insoluble in water or provide poor endpoints in aqueous solutions.[1][2][3][4] The use of a non-aqueous solvent can enhance the acidic or basic properties of the analyte, leading to a sharper and more accurate endpoint.[2][3] Tetrabutylammonium hydroxide (TBAH) is a strong organic base that is frequently employed as a titrant for the determination of weak acids in non-aqueous media.[5] This method is particularly valuable in pharmaceutical analysis for the assay of various drugs.[3][6]
The underlying principle of non-aqueous acid-base titrations can be explained by the Brønsted-Lowry theory, where an acid is a proton donor and a base is a proton acceptor.[1][2] The choice of solvent is critical as it can influence the strength of the acidic analyte.[2][7] Basic (protophilic) solvents, such as pyridine or dimethylformamide (DMF), can enhance the acidity of weak acids, making them suitable for titration with a strong base like TBAH.[7]
Applications in Pharmaceutical Analysis
Non-aqueous titration with TBAH is a versatile method for the quantitative analysis of a wide range of pharmaceutical compounds that exhibit weak acidic properties. This technique is recognized in various pharmacopoeias for its accuracy and reliability.[6]
Key applications include the assay of:
-
Antibiotics: Ampicillin, amoxicillin trihydrate, and rifampin can be potentiometrically titrated in pyridine with TBAH.[8]
-
Diuretics: Chlorthalidone can be assayed by dissolving it in dehydrated pyridine and titrating with TBAH, with the endpoint determined potentiometrically.[5][9]
-
Other weakly acidic drugs: The method is suitable for various other drugs that are weak acids (pKa > 7) and cannot be accurately determined in aqueous solutions.[1]
Experimental Protocols
Preparation of 0.1 M Tetrabutylammonium Hydroxide Titrant
There are two common methods for preparing the TBAH titrant:
Method A: From Tetrabutylammonium Iodide [5][9][10]
-
Dissolution: Dissolve 40 g of tetrabutylammonium iodide in 90 ml of dehydrated methanol in a glass-stoppered flask.
-
Reaction with Silver Oxide: Place the flask in an ice bath and add 20 g of powdered silver oxide. Stopper the flask and agitate vigorously for 1 hour.
-
Check for Iodide: Centrifuge a few milliliters of the mixture and test the supernatant for iodides. If the test is positive, add an additional 2 g of silver oxide and continue to agitate for another 30 minutes. Repeat this step until the supernatant is free of iodide.
-
Filtration and Dilution: Filter the mixture through a fine sintered-glass filter. Rinse the flask and filter with three 50 ml portions of anhydrous toluene. Combine the washings with the filtrate and dilute to 1000 ml with anhydrous toluene.
-
Storage: Flush the solution with dry, carbon dioxide-free nitrogen for 10 minutes. Store the titrant protected from carbon dioxide and moisture. It is recommended to discard the solution after 60 days.[10]
Method B: From Commercial Solution [10]
-
Dilution: Dilute a suitable volume of a commercially available tetrabutylammonium hydroxide solution in methanol with a mixture of four volumes of anhydrous toluene and one volume of dehydrated methanol to obtain a 0.1 M solution.
Standardization of 0.1 M Tetrabutylammonium Hydroxide
The prepared TBAH solution must be standardized against a primary standard, such as benzoic acid.[5][9][10][11]
-
Preparation: Accurately weigh about 0.4 g of benzoic acid and dissolve it in 80 ml of dimethylformamide (DMF).[10]
-
Indicator: Add a few drops of a 1% w/v solution of thymol blue in DMF.[10]
-
Titration: Titrate the benzoic acid solution with the prepared TBAH solution to a blue endpoint.[10]
-
Blank Determination: Perform a blank titration using the same procedure without the benzoic acid and make any necessary corrections.[10]
-
Protection from CO₂: Throughout the titration, protect the solution from atmospheric carbon dioxide.[5][10]
Calculation: The molarity of the TBAH solution can be calculated using the following formula: Molarity (M) = (Weight of Benzoic Acid (g) * 1000) / (Volume of TBAH (ml) * 122.12 g/mol )
General Protocol for Titration of a Weakly Acidic Analyte
-
Sample Preparation: Accurately weigh a suitable amount of the analyte and dissolve it in an appropriate non-aqueous solvent (e.g., pyridine, dimethylformamide).
-
Endpoint Determination:
-
Visual Endpoint: Add a few drops of a suitable indicator (e.g., thymol blue) and titrate with the standardized TBAH solution until the characteristic color change is observed.
-
Potentiometric Endpoint: Immerse a suitable electrode system (e.g., glass and calomel electrodes) into the sample solution and titrate with the standardized TBAH solution. The endpoint is determined from the inflection point of the titration curve. Potentiometric determination is often preferred for colored solutions or when a more precise endpoint is required.[8]
-
-
Blank Determination: Perform a blank titration with the solvent and make necessary corrections.[5][9]
-
Protection from CO₂: Ensure the titration is carried out in an environment protected from atmospheric carbon dioxide.[5][9]
Data Presentation
The following tables summarize typical reagents and conditions for non-aqueous titrations with TBAH.
Table 1: Reagents for Preparation and Standardization of 0.1 M TBAH
| Reagent | Purpose |
| Tetrabutylammonium Iodide | Starting material for TBAH synthesis |
| Silver Oxide | Reacts with iodide to form silver iodide precipitate |
| Dehydrated Methanol | Solvent for the reaction |
| Anhydrous Toluene | Dilution solvent for the final titrant |
| Benzoic Acid | Primary standard for standardization |
| Dimethylformamide (DMF) | Solvent for dissolving benzoic acid |
| Thymol Blue | Visual indicator for standardization |
Table 2: Example Application - Assay of Chlorthalidone [5][9]
| Parameter | Specification |
| Analyte | Chlorthalidone |
| Titrant | 0.1 M Tetrabutylammonium Hydroxide |
| Solvent | Dehydrated Pyridine |
| Endpoint Determination | Potentiometric |
| Protection | Protect from atmospheric carbon dioxide |
| Correction | Perform a blank determination |
| Equivalency | Each ml of 0.1 M TBAH is equivalent to 0.03388 g of C₁₄H₁₁ClN₂O₄S |
Visualizations
References
- 1. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 2. copbela.org [copbela.org]
- 3. aakash.ac.in [aakash.ac.in]
- 4. Non Aqueous titration: Definition, Principle and Application | PPTX [slideshare.net]
- 5. brainkart.com [brainkart.com]
- 6. Notes on How Non-Aqueous Titration is Used in the Pharmaceutical Industry [unacademy.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. The non-aqueous titrimetric assay of selected antibiotics using tetra-N-butylammonium hydroxide as titrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]
- 11. sips.org.in [sips.org.in]
Troubleshooting & Optimization
"Tetrabutylammonium hydroxide 30-hydrate storage and handling precautions"
Technical Support Center: Tetrabutylammonium Hydroxide 30-Hydrate
This guide provides essential information on the proper storage and handling of this compound, addressing potential issues researchers, scientists, and drug development professionals may encounter.
Storage and Handling Precautions at a Glance
For quick reference, the following table summarizes the key quantitative data for the storage and handling of this compound.
| Parameter | Specification | Source(s) |
| Recommended Storage Temperature | 2°C - 8°C (36°F - 46°F) | [1] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., Nitrogen). | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Hazard Classification | Corrosive Solid, Basic, Organic, N.O.S. (Transport Hazard Class 8) | [4] |
Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound.
Problem 1: The compound has turned into a liquid or appears wet.
-
Possible Cause: The compound is hygroscopic and has absorbed moisture from the air. This can happen if the container is not sealed tightly or if it has been left open.
-
Solution:
-
Immediately and securely seal the container.
-
Store the container in a desiccator to remove excess moisture.
-
For future use, ensure the container is always tightly closed and stored in a dry environment, preferably under an inert gas.
-
Problem 2: Skin or eye contact has occurred.
-
Immediate Action:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Call a physician immediately.[2]
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
-
Prevention: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield when handling this compound.[2][3][4]
Problem 3: A spill has occurred.
-
Action Steps:
-
Evacuate the area and ensure adequate ventilation.[3]
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
For a solid spill, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal.[3] Avoid generating dust.[3]
-
For a liquid spill, absorb it with an inert material (e.g., sand, diatomite) and place it in a sealed container for disposal.[5]
-
Clean the spill area thoroughly.
-
Dispose of the waste material at an authorized site.[4]
-
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) is required when handling this compound?
A1: To ensure safety, the following PPE is mandatory:
-
Eye/Face Protection: Tight-sealing safety goggles and a face shield.[2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and chemical-resistant clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust is generated.
Q2: What are the primary hazards associated with this compound?
A2: This compound is classified as corrosive. The primary hazards are severe skin burns and serious eye damage.[2][4][6] It may also cause respiratory irritation.[2]
Q3: How should I dispose of this compound waste?
A3: Disposal must be in accordance with local, state, and federal regulations. The material should be disposed of at an approved waste disposal plant. Do not allow the product to enter drains or waterways.[5]
Q4: What should I do in case of inhalation?
A4: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing. If they are not breathing, give artificial respiration. Call a physician or poison control center immediately.[3]
Q5: Is this compound stable?
A5: The product is chemically stable under standard ambient conditions (room temperature). However, it is hygroscopic and sensitive to carbon dioxide.
Experimental Workflow and Handling Precautions
The following diagram illustrates the recommended workflow for handling this compound, from receiving the material to its disposal.
Caption: Workflow for Safe Handling of this compound.
References
Technical Support Center: Purification of Tetrabutylammonium Hydroxide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of Tetrabutylammonium hydroxide (TBAH) by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of Tetrabutylammonium hydroxide (TBAH).
| Issue | Possible Cause | Recommended Solution |
| 1. Oiling Out Instead of Crystallizing | The melting point of the TBAH hydrate (approx. 27-30°C) is close to room temperature, and the solution may be too concentrated or cooling too rapidly.[1][2] | - Reheat and Dilute: Gently reheat the solution to redissolve the oil. Add a small amount of additional deionized water to slightly decrease the concentration. - Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help. Once at room temperature, proceed with further cooling in an ice bath. |
| 2. No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated. This could be due to using too much solvent. | - Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Seeding with a tiny crystal of pure TBAH can also initiate crystallization. - Reduce Solvent Volume: If crystallization does not occur, gently heat the solution to evaporate some of the water and then allow it to cool again. Be cautious not to overheat, as TBAH is thermally sensitive. |
| 3. Low Yield of Purified TBAH | - Using an excessive amount of recrystallization solvent. - Premature crystallization during filtration. - Loss of product during washing. | - Minimize Solvent: Use the minimum amount of hot deionized water necessary to dissolve the crude TBAH. - Preheat Funnel: If performing a hot filtration to remove insoluble impurities, preheat the funnel to prevent the TBAH from crystallizing prematurely. - Use Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold deionized water to reduce dissolution of the product. |
| 4. Product Decomposes (Yellowing, Amine Odor) | TBAH is thermally unstable and can undergo Hofmann elimination to form tributylamine and other degradation products, especially at elevated temperatures. | - Maintain Low Temperatures: Do not exceed the recommended dissolution temperature of 35-50°C.[3] Avoid prolonged heating. - Work Under Inert Atmosphere: If possible, perform the recrystallization under a nitrogen or argon atmosphere to minimize oxidative degradation. |
| 5. Crystals are Very Small or Needle-like | Rapid cooling of the solution. | - Slow Cooling is Key: Allow the solution to cool to room temperature as slowly as possible before placing it in a cooling bath. This allows for the formation of larger, more well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing Tetrabutylammonium hydroxide?
A1: Deionized water is the most common and effective solvent for the recrystallization of Tetrabutylammonium hydroxide, particularly for its hydrated forms like the 30-hydrate.[3]
Q2: What are the most common impurities in commercial Tetrabutylammonium hydroxide?
A2: Common impurities include tributylamine (a degradation product), halide ions (from synthesis), and carbonate salts (from absorption of atmospheric CO2).
Q3: How can I remove tributylamine from my TBAH sample?
A3: While recrystallization can help reduce the levels of tributylamine, other techniques like carrier vapor distillation, ozone treatment, or thin-film evaporation have been shown to be effective in reducing it to non-detectable levels in related processes.[4] For laboratory-scale purification, careful recrystallization at low temperatures is the primary method.
Q4: My TBAH is a 40% aqueous solution. Can I still purify it by recrystallization?
A4: Yes. You can carefully concentrate the solution under reduced pressure at a low temperature to a point of supersaturation and then allow it to cool to induce crystallization. Be mindful of the thermal sensitivity of TBAH.
Q5: What is the expected melting point of purified Tetrabutylammonium hydroxide 30-hydrate?
A5: The melting point of this compound is in the range of 27-30°C.[1][2]
Q6: How should I store purified Tetrabutylammonium hydroxide?
A6: Purified TBAH should be stored in a tightly sealed container, protected from atmospheric carbon dioxide and moisture, at a controlled temperature (e.g., 2-8°C) to minimize degradation.[1]
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for the purification of crude this compound.
1. Dissolution:
-
Weigh the crude TBAH 30-hydrate and place it in a suitable Erlenmeyer flask.
-
Add a minimal amount of deionized water.
-
Gently warm the mixture on a hot plate with stirring to a temperature between 35-50°C until the solid is completely dissolved.[3] Avoid higher temperatures to prevent decomposition.
2. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.
3. Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
5. Drying:
-
Dry the purified crystals under vacuum at a low temperature.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Recrystallization Solvent | Deionized Water | Most effective for TBAH hydrates. |
| Dissolution Temperature | 35-50°C | Exceeding this range increases the risk of thermal decomposition.[3] |
| Melting Point (30-hydrate) | 27-30°C | A sharp melting point in this range indicates high purity.[1][2] |
| Initial Purity (Typical) | 90-95% | Varies depending on the commercial source and storage conditions. |
| Purity after Recrystallization | >98% | Dependent on the initial purity and care taken during the procedure. |
| Typical Recovery | 70-90% | Can be lower if excessive solvent is used or if the starting material is highly impure. |
Visualizations
Experimental Workflow for TBAH Recrystallization
References
Technical Support Center: Optimizing Reactions with Tetrabutylammonium Hydroxide (TBAH) Catalyst
Welcome to the technical support center for optimizing reaction conditions using Tetrabutylammonium hydroxide (TBAH) as a catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium hydroxide (TBAH) and what are its primary applications in organic synthesis?
Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium salt with the formula (C₄H₉)₄NOH.[1] It is a strong base that is soluble in both water and many organic solvents.[1][2] This dual solubility makes it an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases by transporting one reactant (typically an anion) into the organic phase where the reaction occurs.[3][4] Common applications include alkylations, deprotonations, esterifications, and condensation reactions.[2][5][6][7]
Q2: My reaction with TBAH is showing a low or no conversion. What are the potential causes and how can I troubleshoot this?
Low conversion rates can stem from several factors. A systematic approach to troubleshooting is recommended.[8] Key areas to investigate include:
-
Catalyst Quality and Loading: Ensure the purity of the TBAH, as impurities can hinder its catalytic activity.[8] Incrementally increasing the catalyst loading (e.g., from 1 mol% to 10 mol%) can enhance the reaction rate.[8][9]
-
Reaction Temperature: Low temperatures can lead to slow reaction rates. Consider increasing the temperature in increments of 5-10°C.[9] However, be aware that TBAH can undergo Hofmann elimination at elevated temperatures, leading to the formation of tributylamine and 1-butene, which can limit its use under high-temperature conditions.[1][5]
-
Solvent Choice: The solvent plays a crucial role in the reaction rate. It is advisable to screen a range of solvents with varying polarities.[9]
-
Stirring Rate: In biphasic systems, vigorous stirring is essential to maximize the interfacial area for effective phase transfer.[8]
Q3: I am observing significant byproduct formation in my TBAH-catalyzed reaction. How can I improve the selectivity?
The formation of byproducts can often be addressed by modifying the reaction conditions:
-
Temperature Control: High reaction temperatures can sometimes favor side reactions. Lowering the temperature may improve selectivity.[9]
-
Catalyst Concentration: Both excessively low and high concentrations of the catalyst can potentially lead to the formation of byproducts. Optimization of the catalyst loading is key.[9]
-
Purity of Starting Materials: Ensure that all starting materials and the solvent are pure and dry, as impurities can lead to unwanted side reactions.[9]
Q4: How does water content affect TBAH-catalyzed reactions?
The effect of water is highly dependent on the specific reaction. While an excess of water is generally detrimental, trace amounts can sometimes be beneficial.[8] For instance, in the esterification of a carboxylic acid with an alkyl halide, anhydrous conditions are crucial as water can hydrolyze the alkyl halide.[9] Conversely, some reactions, like the hydration of nitriles to amides, are performed in aqueous media.[10]
Q5: Is TBAH thermally stable?
Tetrabutylammonium hydroxide is susceptible to thermal degradation via Hofmann elimination, especially when heated.[1][5] This decomposition produces tributylamine and 1-butene.[5] For example, when heated in an alkali solution at 60°C for 7 hours, 52% of the TBAH can decompose, and at 100°C for 7 hours, this increases to 92%.[5] This instability at higher temperatures is a critical factor to consider when designing reaction conditions.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during reactions catalyzed by TBAH.
Problem: Low Product Yield
Problem: Slow or No Reaction
Data Summary
Table 1: Effect of Solvent on a Phase-Transfer Catalyzed Reaction
The following table illustrates the impact of different solvents on the yield of a typical phase-transfer catalyzed butylation of sodium benzoate. Although this example uses Tetrabutylammonium Bromide (TBAB), similar trends can be expected for TBAH.[8]
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | 95 |
| Chlorobenzene | 5.6 | 90 |
| Dichloromethane | 9.1 | 75 |
| Acetonitrile | 37.5 | 60 |
| Water | 80.1 | <5 |
| Data adapted from representative phase-transfer catalysis literature. Actual yields will vary depending on specific reaction conditions.[8] |
Table 2: Optimization of TBAH Amount for Acylation
The acylation of benzyl alcohol with acetic anhydride was studied to determine the optimal amount of TBAH (20% in water) at 50°C.[3]
| Entry | Amount of TBAH (mL) | Time (min) | Yield (%) |
| 1 | 0.5 | 120 | 65 |
| 2 | 1.0 | 100 | 75 |
| 3 | 1.5 | 80 | 85 |
| 4 | 2.0 | 70 | 92 |
| 5 | 2.5 | 70 | 92 |
Experimental Protocols
General Protocol for TBAH-Catalyzed Acylation of Alcohols
This protocol describes a general method for the acylation of alcohols using TBAH as a catalyst under neat (solvent-free) aqueous conditions.[3]
Materials:
-
Alcohol (e.g., benzyl alcohol, 1.5 mmol)
-
Acid anhydride (e.g., acetic anhydride, 1.0 mmol) or Acyl halide
-
Tetrabutylammonium hydroxide (TBAH) solution (e.g., 20% in water, 2 mL)
Procedure:
-
To a round-bottom flask, add the alcohol and the acid anhydride (or acyl halide).
-
Add the aqueous solution of TBAH to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
General Protocol for Thia-Michael Addition Catalyzed by TBAH
This protocol outlines a simple and efficient method for the conjugate addition of thiols to α,β-unsaturated compounds using TBAH in ethanol.[11][12]
Materials:
-
Michael acceptor (e.g., α,β-unsaturated ketone, ester, or nitrile, 1.0 mmol)
-
Thiol (1.0 mmol)
-
Tetrabutylammonium hydroxide (TBAH) (e.g., 1 mol%)
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve the Michael acceptor and the thiol in ethanol.
-
Add the catalytic amount of TBAH to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed. Reaction times are often rapid.[11]
-
Upon completion, the product can often be isolated by simply removing the solvent under reduced pressure, as the low catalyst loading and lack of excess reagents may not require further purification.[11][12]
-
If necessary, the crude product can be purified by column chromatography.
Visualized Workflows and Mechanisms
References
- 1. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. longdom.org [longdom.org]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. shreevissnuscientific.in [shreevissnuscientific.in]
- 7. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selectivity Reversal during Thia-Michael Additions Using Tetrabutylammonium Hydroxide: Operationally Simple and Extremely High Turnover [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Managing Temperature Sensitivity in Tetrabutylammonium Hydroxide Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively manage the temperature sensitivity of reactions involving Tetrabutylammonium hydroxide (TBAH).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with TBAH, providing potential causes and actionable solutions.
Q1: My reaction is turning brown and/or I'm observing unexpected byproducts. What's happening?
A1: Discoloration and the formation of unexpected byproducts in TBAH-mediated reactions are often indicative of thermal degradation. The primary degradation pathway for TBAH at elevated temperatures is the Hofmann elimination reaction.[1]
-
Potential Cause: The reaction temperature is too high, leading to the decomposition of TBAH into tributylamine and 1-butene. These decomposition products can then potentially participate in side reactions, leading to a complex mixture and discoloration.
-
Solutions:
-
Temperature Monitoring: Ensure accurate and consistent monitoring of the internal reaction temperature using a calibrated thermometer or thermocouple. Do not rely solely on the setpoint of the heating mantle or oil bath.
-
Reduce Reaction Temperature: If possible, lower the reaction temperature. Even a small decrease can significantly reduce the rate of decomposition.
-
Controlled Addition: For exothermic reactions, add TBAH or other reactants slowly to the reaction mixture to allow for effective heat dissipation and prevent temperature spikes.
-
Solvent Choice: Consider using a higher-boiling point solvent to maintain a consistent reaction temperature at reflux. However, be aware that prolonged heating, even below the decomposition temperature, can still lead to slow degradation.
-
Q2: My reaction is proceeding much slower than expected or not going to completion.
A2: While high temperatures can cause degradation, insufficient temperature can lead to slow reaction kinetics.
-
Potential Cause: The reaction temperature is too low to overcome the activation energy of the desired transformation.
-
Solutions:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress and checking for any signs of decomposition.
-
Catalyst Concentration: In some cases, increasing the concentration of TBAH (if it is used as a catalyst) can enhance the reaction rate at a lower temperature. However, be mindful of potential exotherms.
-
Solvent Effects: The choice of solvent can influence reaction rates. A solvent that better solubilizes all reactants may improve reaction kinetics.
-
Q3: I'm experiencing a sudden and uncontrolled increase in reaction temperature (a runaway reaction). What should I do and how can I prevent it?
A3: Runaway reactions with TBAH are a serious safety concern, often driven by the exothermic nature of the reaction coupled with the base's own decomposition.
-
Immediate Actions:
-
Immediately remove the heat source.
-
If possible and safe to do so, begin cooling the reaction vessel with an ice bath or other cooling medium.
-
If the reaction is vigorous, evacuate the fume hood and the immediate area. Alert your lab's safety officer.
-
-
Prevention Strategies:
-
Risk Assessment: Before scaling up any reaction, perform a thorough risk assessment, considering the heat of reaction and the thermal stability of all components.[2]
-
Calorimetry Studies: For larger scale reactions, consider performing reaction calorimetry to determine the heat flow and maximum temperature of the synthetic reaction (MTSR).[3][4]
-
Semi-Batch Addition: Instead of adding all reagents at once, use a semi-batch process where one of the reactants is added gradually, allowing the cooling system to manage the heat generated.[2]
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature by providing a larger thermal mass.[5]
-
Adequate Cooling: Ensure your cooling system (e.g., ice bath, cryostat) is appropriately sized for the scale of your reaction and can handle the expected heat load.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for Tetrabutylammonium hydroxide (TBAH)?
A1: The primary thermal degradation pathway for TBAH is the Hofmann elimination reaction. This is an E2 elimination reaction where the hydroxide ion acts as a base, abstracting a proton from a beta-carbon of one of the butyl groups. This results in the formation of tributylamine , 1-butene , and water .[1][6]
Q2: At what temperature does TBAH start to decompose?
A2: TBAH begins to decompose at elevated temperatures. While there isn't a single sharp decomposition point, significant degradation is observed at temperatures above 60°C, and it becomes more rapid as the temperature increases. For example, in an alkaline solution, 52% of TBAH can decompose in 7 hours at 60°C, and this increases to 92% decomposition in the same timeframe at 100°C.[1] The Hofmann elimination of quaternary ammonium hydroxides, in general, is typically carried out at temperatures between 100-200 °C.[7][8]
Q3: How does the solvent affect the thermal stability of TBAH?
A3: The choice of solvent can influence the thermal stability of TBAH. Polar aprotic solvents like DMSO and DMF can accelerate the hydrolysis of certain compounds, and their interaction with TBAH at high temperatures should be considered.[9] Non-polar solvents may offer better thermal stability for some reactions.[10] It is crucial to consult solvent property data and consider potential interactions when selecting a solvent for a high-temperature TBAH reaction.
Q4: What are some common side reactions, other than Hofmann elimination, that can occur at elevated temperatures in the presence of TBAH?
A4: Besides Hofmann elimination, other side reactions can be promoted by the strong basicity of TBAH at higher temperatures. For example, in aldol reactions, elevated temperatures can favor the subsequent dehydration of the initial aldol addition product to form an α,β-unsaturated carbonyl compound (aldol condensation).[11][12] TBAH can also catalyze other base-mediated side reactions, and its decomposition products (tributylamine) can also potentially react with other components in the reaction mixture.
Q5: How can I monitor the decomposition of TBAH during my reaction?
A5: Several in-situ monitoring techniques can be employed to track the degradation of TBAH. In-situ IR spectroscopy can be used to monitor changes in the concentrations of reactants and products in real-time.[13][14][15][16] NMR spectroscopy can also be a powerful tool for monitoring the disappearance of the TBAH cation signal and the appearance of signals corresponding to tributylamine.[5]
Quantitative Data on TBAH Decomposition
The following table summarizes the available quantitative data on the thermal decomposition of Tetrabutylammonium hydroxide.
| Temperature (°C) | Percent Decomposition | Time (hours) | Notes |
| 60 | 52% | 7 | In an alkali solution.[1] |
| 100 | 92% | 7 | In an alkali solution.[1] |
Note: The rate of decomposition is dependent on factors such as the concentration of TBAH, the solvent system, and the presence of other reagents.
Experimental Protocols
Protocol for a Temperature-Controlled Reaction Using TBAH
This protocol provides a general framework for setting up and monitoring a temperature-controlled reaction. It should be adapted based on the specific requirements of your chemical transformation.
Materials:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermocouple or thermometer with an adapter
-
Septum
-
Nitrogen or Argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Cooling bath (e.g., ice-water, dry ice/acetone) as needed
-
Syringe pump for controlled addition (for exothermic reactions)
-
Tetrabutylammonium hydroxide solution
-
Reactants and solvent
Procedure:
-
Glassware Preparation: Ensure all glassware is clean and oven-dried to remove any residual water, which can affect the reaction.
-
Inert Atmosphere: Assemble the three-neck flask with the reflux condenser, thermometer/thermocouple, and a septum. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Initial Setup: Add the magnetic stir bar and the initial reactants and solvent to the flask.
-
Temperature Control Setup:
-
Heating: Place the flask in a heating mantle or an oil bath. Insert the thermocouple or thermometer into the reaction mixture, ensuring the tip is submerged but not touching the sides or bottom of the flask.
-
Cooling: For reactions requiring cooling, place the flask in an appropriate cooling bath.[17]
-
-
Initiate Stirring: Begin stirring the reaction mixture at a moderate rate to ensure even temperature distribution.
-
Bringing to Temperature:
-
Heating: Gradually increase the temperature of the heating mantle or oil bath to the desired setpoint. Monitor the internal reaction temperature closely.
-
Cooling: Ensure the cooling bath maintains the desired temperature.
-
-
Addition of TBAH:
-
Non-exothermic Reactions: Add the TBAH solution via syringe through the septum at a steady rate.
-
Exothermic Reactions: For reactions expected to be exothermic, add the TBAH solution dropwise using a syringe pump to control the addition rate and prevent a rapid temperature increase. Monitor the internal temperature closely during the addition.
-
-
Reaction Monitoring:
-
Maintain the desired reaction temperature throughout the experiment.
-
Periodically take aliquots of the reaction mixture via syringe to monitor the progress by techniques such as TLC, GC, LC-MS, or NMR.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up procedure.
Visualizations
Caption: Troubleshooting workflow for common issues in TBAH reactions.
Caption: Decision tree for selecting a temperature control strategy.
Caption: Thermal degradation pathway of Tetrabutylammonium hydroxide.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fauske.com [fauske.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Tetrabutylammonium Hydroxide (TBAH) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tetrabutylammonium hydroxide (TBAH) solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium hydroxide (TBAH) and in what forms is it commonly available?
A1: Tetrabutylammonium hydroxide is a strong organic base with the chemical formula (C₄H₉)₄NOH.[1][2] While it is a solid at room temperature, it is highly hygroscopic and readily absorbs carbon dioxide from the air.[1][2] Consequently, it is most commonly supplied and used as an aqueous solution, with typical concentrations of 10%, 40%, and 55% by weight.[1][2]
Q2: What are the primary degradation pathways for TBAH solutions?
A2: There are two main degradation pathways for TBAH solutions:
-
Hofmann Elimination (Thermal Degradation): When heated, TBAH decomposes into tributylamine, 1-butene, and water.[1][2] This degradation is significantly accelerated at higher temperatures.[1][2]
-
Reaction with Carbon Dioxide: TBAH readily reacts with atmospheric carbon dioxide (CO₂) to form tetrabutylammonium carbonate and bicarbonate.[2][3] This reaction neutralizes the hydroxide, reducing the effective concentration of the base.
Q3: What are the visible signs of TBAH solution degradation?
A3: Signs of degradation can include:
-
Color Change: A pure TBAH solution is typically colorless to pale yellow. A significant color change may indicate the presence of degradation products.
-
Precipitation: The formation of a solid precipitate can indicate the formation of carbonate salts due to exposure to CO₂.
-
Amine-like Odor: The formation of tributylamine through Hofmann elimination can result in a characteristic fishy or amine-like odor.
Q4: How should I properly store my TBAH solution to prevent degradation?
A4: To ensure the stability of your TBAH solution, follow these storage guidelines:
-
Temperature: Store in a cool, dry place.[4][5] Recommended storage temperatures are often between 2-8°C, though some sources suggest storage below 30°C.[2][6][7] Avoid high temperatures to minimize thermal degradation.[1][8]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with CO₂.[9]
-
Container: Keep the container tightly sealed.[4][5][9] Opaque containers are recommended to protect the solution from light, which can also contribute to degradation.[2] High-density polyethylene (HDPE) bottles are a suitable storage material.[2]
Q5: What is the expected shelf life of a TBAH solution?
A5: The shelf life of a TBAH solution is highly dependent on the purity of the initial product, storage conditions, and concentration.[2] While some sources suggest discarding solutions after 60 days, especially for standardized solutions, it is always best to refer to the manufacturer's expiration date. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, provided the product is handled and stored correctly.[7] Regular analytical testing is the most reliable way to determine the solution's viability.[2]
Troubleshooting Guide
Issue 1: My reaction is proceeding slowly or not at all, and I suspect my TBAH solution is the problem.
-
Question: Have you recently verified the concentration of your TBAH solution?
-
Answer: The concentration of TBAH can decrease over time due to degradation. It is crucial to standardize the solution by titration before use, especially if it has been stored for an extended period. Please refer to the Experimental Protocols section for a detailed titration procedure.
-
-
Question: How has the TBAH solution been stored?
-
Answer: Improper storage is a primary cause of degradation. Ensure that the solution has been kept in a tightly sealed container, protected from light and air, and stored at the recommended temperature. Exposure to atmospheric CO₂ will neutralize the base.
-
-
Question: Are there any visual signs of degradation in your TBAH solution?
-
Answer: Check for any color changes or the presence of a precipitate. If observed, the solution has likely degraded and should not be used for reactions sensitive to base concentration.
-
Issue 2: I observe a color change or precipitate in my TBAH solution.
-
Question: What does a color change from colorless to yellow or brown indicate?
-
Answer: This can be a sign of thermal degradation and the formation of byproducts.
-
-
Question: What is the likely cause of a white precipitate?
-
Answer: A white precipitate is often tetrabutylammonium carbonate, which forms when the TBAH solution is exposed to carbon dioxide in the air.
-
Issue 3: How can I handle a frozen TBAH solution?
-
Question: My 40% TBAH solution has frozen. How should I thaw it?
-
Answer: A 40% TBAH solution can freeze at relatively high temperatures (around 26.2°C or 79.2°F).[8] To thaw, place the container in a water bath at approximately 50°C (122°F) overnight.[8] It is critical to mix the solution thoroughly after thawing to ensure it is homogeneous before use.[8] Do not overheat the solution, as this will cause decomposition.[8]
-
Quantitative Data on TBAH Degradation
The following table summarizes the thermal degradation of Tetrabutylammonium hydroxide, illustrating the significant impact of temperature on its stability.
| Temperature | Time (hours) | Decomposition (%) | Primary Degradation Products |
| 60°C | 7 | 52% | Tributylamine, 1-Butene, Water |
| 100°C | 7 | 92% | Tributylamine, 1-Butene, Water |
| (Data sourced from Guidechem)[1][2] |
Experimental Protocols
Protocol 1: Standardization of Tetrabutylammonium Hydroxide Solution (0.1 M)
Objective: To accurately determine the molar concentration of a TBAH solution.
Materials:
-
Tetrabutylammonium hydroxide solution (approx. 0.1 M)
-
Benzoic acid (analytical standard), accurately weighed
-
Dimethylformamide (DMF)
-
Thymol blue indicator solution (1% w/v in DMF)
-
Burette, volumetric flask, conical flask, analytical balance
-
Nitrogen gas supply (dry, CO₂-free)
Procedure:
-
Accurately weigh approximately 0.4 g of benzoic acid and record the weight.
-
Dissolve the benzoic acid in 80 mL of dimethylformamide in a conical flask.
-
Add a few drops of the thymol blue indicator solution to the flask.
-
Fill a burette with the TBAH solution to be standardized.
-
Throughout the titration, protect the solution from atmospheric carbon dioxide by gently flushing the headspace of the flask with a stream of dry, CO₂-free nitrogen.
-
Titrate the benzoic acid solution with the TBAH solution until the color changes to a distinct blue endpoint.
-
Record the volume of TBAH solution used.
-
Perform a blank titration using 80 mL of dimethylformamide and the indicator, and subtract the blank volume from the sample titration volume.
-
Calculate the molarity of the TBAH solution using the following formula: Molarity (M) = (Weight of Benzoic Acid (g) / 122.12 g/mol ) / (Volume of TBAH (L) - Blank Volume (L))
Protocol 2: Forced Degradation Study of TBAH Solution
Objective: To assess the stability of a TBAH solution under accelerated degradation conditions (thermal stress).
Materials:
-
Tetrabutylammonium hydroxide solution of known concentration
-
Heating block or water bath with temperature control
-
HPLC or titration setup for analysis
-
Vials with airtight caps
Procedure:
-
Place an aliquot of the TBAH solution into a sealed vial.
-
Place the vial in a heating block or water bath set to a specific elevated temperature (e.g., 60°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 24 hours), remove an aliquot of the solution.
-
Allow the aliquot to cool to room temperature.
-
Determine the concentration of the remaining TBAH using the titration method described in Protocol 1 or a validated HPLC method.
-
Plot the concentration of TBAH versus time to determine the degradation rate at that temperature.
-
Repeat the experiment at different temperatures (e.g., 80°C) to understand the temperature dependence of the degradation.
Visualizations
Caption: Troubleshooting flowchart for TBAH solution issues.
Caption: Degradation pathways of TBAH solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. PHARMACEUTICALS STUDIES: Preparation and standardization of 0.1 M Tetrabutylammonium Hydroxide [medikems.blogspot.com]
- 4. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. Aerobic degradation of high tetramethylammonium hydroxide (TMAH) and its impacts on nitrification and microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sips.org.in [sips.org.in]
- 9. Chrominfo: Preparation and standardization of 0.1 M tetrabutylammonium hydroxide solution [chrominfo.blogspot.com]
Technical Support Center: Removal of Tetrabutylammonium Hydroxide from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Tetrabutylammonium hydroxide (TBAH) from their reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of TBAH using various common laboratory techniques.
1. Aqueous Extraction
-
Q1: I am performing an aqueous extraction to remove TBAH, but a persistent emulsion is forming at the interface.
A1: Emulsion formation is a common issue when washing organic layers containing quaternary ammonium salts. Here are several strategies to break the emulsion:
-
Allow the separatory funnel to stand undisturbed for a longer period. This can sometimes allow the layers to separate on their own.
-
Gently swirl the separatory funnel instead of vigorous shaking. This minimizes the agitation that leads to emulsion formation while still allowing for extraction.[1]
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[1][2]
-
Filter the mixture through a plug of glass wool or Celite. This can physically disrupt the emulsion.[1]
-
Centrifuge the mixture. The centrifugal force can help to separate the layers more effectively.[1]
-
-
Q2: After aqueous extraction, my desired product seems to be partially lost to the aqueous layer.
A2: This is a common problem, especially with polar products.[3] Consider the following:
-
Minimize the volume of the aqueous wash. Use just enough to effectively extract the TBAH. Multiple small-volume extractions are more efficient than one large-volume extraction.[4]
-
Back-extract the aqueous layer. After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use a mildly acidic wash. Washing with a dilute, mild acid (e.g., 5% HCl or saturated NH4Cl solution) can convert the hydroxide to a more water-soluble salt, improving its partitioning into the aqueous phase.[5] Be cautious if your product is acid-sensitive.[6]
-
Employ the "salting out" technique. Adding a saturated salt solution to the aqueous layer can decrease the solubility of your organic product in the aqueous phase.[2]
-
-
Q3: I've performed multiple aqueous washes, but I'm still detecting TBAH in my organic layer.
A3: The efficiency of TBAH removal by extraction depends on its partition coefficient between the organic and aqueous phases.
-
Increase the number of extractions. As mentioned, several small extractions are more effective than a single large one.[4]
-
Ensure thorough mixing. Gentle but thorough inversions of the separatory funnel are necessary to maximize the surface area between the two phases and facilitate the transfer of TBAH.
-
2. Ion-Exchange Chromatography
-
Q1: The ion-exchange resin is not effectively removing the TBAH.
A1: Several factors can influence the efficiency of ion-exchange chromatography:
-
Incorrect resin type: Ensure you are using a cation-exchange resin, as it is the positively charged tetrabutylammonium ion (TBA+) that needs to be captured. Both strong acid cation (SAC) and weak acid cation (WAC) exchange resins can be effective.[5]
-
Insufficient resin: Use an adequate amount of resin to ensure sufficient capacity to bind all the TBAH in your reaction mixture.
-
Flow rate: A slower flow rate through the column allows for more effective binding of the TBA+ to the resin.
-
pH of the solution: The efficiency of WAC resins can be pH-dependent.[5] Ensure the pH of your reaction mixture is compatible with the optimal binding pH of the resin.
-
-
Q2: My product is being retained on the ion-exchange column along with the TBAH.
A2: This may occur if your product also possesses a positive charge or is highly polar.
-
Adjust the pH: If your product's charge is pH-dependent, adjusting the pH of the solution before loading it onto the column may prevent its retention.
-
Consider a different removal method: If your product and TBAH have similar affinities for the resin, another purification technique like silica gel chromatography or precipitation might be more suitable.
-
3. Silica Gel Chromatography
-
Q1: The TBAH is co-eluting with my product during flash column chromatography.
A1: While silica gel can be used to remove TBAH, sometimes the salt can be carried through the column.[6][7]
-
Use a silica plug. A short, wide column (a "plug") of silica gel can be used to quickly filter the crude reaction mixture. The highly polar TBAH should be retained at the top of the plug while your less polar product is eluted.[8]
-
Dry loading: Adsorbing your crude mixture onto a small amount of silica gel before loading it onto the column can sometimes improve separation.[9]
-
Modify the mobile phase: Adding a small amount of a polar solvent like methanol to your elution solvent system can sometimes help to retain the TBAH on the silica gel more strongly.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most straightforward method for removing TBAH in a research lab setting?
A1: For many applications, aqueous extraction is the simplest method. TBAH is highly soluble in water, allowing for its efficient removal from an organic solution. However, for polar products that are also water-soluble, this method can lead to significant product loss.[3]
-
Q2: When should I consider using ion-exchange chromatography to remove TBAH?
A2: Ion-exchange chromatography is particularly useful when dealing with polar products where an aqueous workup would result in product loss or challenging separations.[3] It is a very effective method for sequestering the tetrabutylammonium cation without the need for an aqueous extraction.
-
Q3: Can I use precipitation to remove TBAH?
A3: While it is possible to precipitate TBAH under certain conditions, it is generally not a practical method for removing it from a reaction mixture containing a desired product, as the conditions required for precipitation might also affect your product's solubility or stability.
-
Q4: Are there any alternatives to TBAH that are easier to remove?
A4: Depending on your reaction, you might consider using other bases. For example, in some applications like silyl deprotection, other fluoride sources like KF or CsF can be used and are often easier to remove during workup as they are less soluble in organic solvents.[6]
Data Presentation
Table 1: Comparison of TBAH Removal Methods
| Method | Principle of Removal | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Partitioning of water-soluble TBAH into an aqueous phase. | Simple, fast, and inexpensive. | Can lead to product loss for polar compounds; risk of emulsion formation. | Non-polar to moderately polar, water-insoluble products. |
| Ion-Exchange Chromatography | Adsorption of the TBA+ cation onto a solid-phase resin. | Highly effective, especially for polar products; avoids aqueous workup. | Requires purchase of resin; can be slower than extraction. | Polar, water-soluble products where aqueous extraction is problematic.[3] |
| Silica Gel Chromatography (Plug) | Adsorption of the polar TBAH onto silica gel. | Quick and simple for small-scale purification. | May not be effective for all compounds; potential for co-elution. | Relatively non-polar products where TBAH is a minor impurity.[8] |
Experimental Protocols
1. Protocol for Aqueous Extraction of TBAH
This protocol describes a general procedure for removing TBAH from an organic reaction mixture using a mildly acidic wash.
-
Materials:
-
Reaction mixture in an organic solvent.
-
Separatory funnel.
-
5% HCl solution or saturated NH4Cl solution.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Round-bottom flask.
-
Rotary evaporator.
-
-
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of 5% HCl solution or saturated NH4Cl solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with the acidic solution one or two more times.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the purified product.
-
2. Protocol for TBAH Removal Using Ion-Exchange Chromatography
This protocol is adapted from a procedure for removing tetrabutylammonium fluoride (TBAF) and is effective for removing the tetrabutylammonium cation.[3]
-
Materials:
-
Reaction mixture.
-
Dowex® 50WX8 ion-exchange resin (or a similar strong acid cation-exchange resin).
-
Methanol.
-
Celite.
-
Fritted Büchner funnel.
-
Round-bottom flask.
-
Rotary evaporator.
-
-
Procedure:
-
To the reaction mixture, add the Dowex® 50WX8 ion-exchange resin (approximately 1.5 g of resin per mmol of TBAH).
-
Add methanol to the mixture to create a slurry that can be stirred effectively.
-
Stir the suspension at room temperature for at least 1 hour.
-
Prepare a pad of Celite in a fritted Büchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite pad.
-
Wash the resin and the flask with additional methanol to ensure all the product is collected.
-
Combine the filtrates and concentrate the solution using a rotary evaporator to yield the purified product.
-
3. Protocol for TBAH Removal Using a Silica Gel Plug
This is a rapid method for removing baseline impurities like TBAH from a less polar product.[8][10]
-
Materials:
-
Crude reaction mixture.
-
Silica gel.
-
Fritted funnel or a Pasteur pipette plugged with cotton.
-
Sand.
-
Elution solvent (e.g., a mixture of hexanes and ethyl acetate).
-
Collection flasks.
-
-
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a fritted funnel or Pasteur pipette, followed by a thin layer of sand.
-
Add a layer of silica gel (typically 2-5 cm in height).
-
Add another thin layer of sand on top of the silica gel.
-
Pre-elute the silica plug with the chosen elution solvent.
-
Concentrate the crude reaction mixture and dissolve it in a minimal amount of the elution solvent.
-
Carefully load the sample onto the top of the silica plug.
-
Elute the product from the plug with the elution solvent, collecting the eluate in fractions. The polar TBAH should remain adsorbed to the silica.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the product-containing fractions and concentrate to obtain the purified compound.
-
Visualizations
Caption: Workflow for TBAH removal by aqueous extraction.
Caption: Workflow for TBAH removal by ion-exchange chromatography.
Caption: Troubleshooting workflow for emulsion formation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgsyn.org [orgsyn.org]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Low Yields in TBAH-Mediated Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Tetrabutylammonium Hydroxide (TBAH)-mediated reactions, helping you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium Hydroxide (TBAH) and what are its primary applications in organic synthesis?
Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium salt with the formula (C₄H₉)₄NOH. It is a strong organic base soluble in both water and many organic solvents.[1] Its primary applications in organic synthesis include acting as a phase-transfer catalyst (PTC), a strong base for deprotonation and alkylation reactions, and a reagent in hydrolysis and elimination reactions.[1][2] As a PTC, TBAH facilitates the transfer of reactants between immiscible aqueous and organic phases, thereby increasing reaction rates and yields.[3]
Q2: My TBAH solution has a yellowish/brownish color and a strong amine-like odor. Is it still usable?
This discoloration and odor are strong indicators of thermal degradation of TBAH. The primary degradation pathway is Hofmann elimination, which produces tributylamine and 1-butene.[1] The presence of these impurities can significantly impact your reaction's yield and introduce side products. It is highly recommended to use fresh or purified TBAH for optimal results.
Q3: What are the main causes of low yields in TBAH-mediated reactions?
Low yields in TBAH-mediated reactions can stem from several factors:
-
Reagent Quality: Impurities in TBAH, substrates, or solvents can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or TBAH concentration can lead to incomplete reactions or the formation of side products.
-
Side Reactions: The primary side reaction is the Hofmann elimination of TBAH itself, especially at elevated temperatures.[4][5][6][7] Other potential side reactions depend on the specific substrates and nucleophiles used.
-
Phase-Transfer Issues: In phase-transfer catalysis, inefficient mixing (stirring speed) can limit the interfacial area, slowing down the reaction.[1][8]
-
Water Content: The amount of water in the TBAH solution can influence the nucleophilicity of the hydroxide ion and the overall reaction rate.
Q4: Can I use TBAH at high temperatures?
Caution should be exercised when using TBAH at elevated temperatures. TBAH is thermally unstable and prone to Hofmann elimination.[1] This degradation accelerates at higher temperatures, leading to a decrease in the effective concentration of the base and the introduction of impurities. For reactions requiring heat, it is crucial to carefully optimize the temperature to balance reaction rate and TBAH stability.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive or Degraded TBAH | Use a fresh bottle of TBAH or purify the existing solution. | TBAH degrades over time, especially if not stored properly, leading to a lower concentration of the active hydroxide base. |
| Suboptimal TBAH Concentration | Titrate the TBAH solution to determine its exact concentration. Vary the molar equivalents of TBAH used in the reaction (e.g., 1.1, 1.5, 2.0 eq.). | The optimal concentration of TBAH is reaction-dependent. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC, GC, or NMR. If the reaction is sluggish, consider increasing the temperature in small increments (e.g., 10 °C) or extending the reaction time. | Many organic reactions require sufficient time and thermal energy to proceed to completion. However, be mindful of TBAH's thermal instability at higher temperatures.[1] |
| Poor Solubility of Reactants | Choose a solvent system that dissolves all reactants. For phase-transfer catalysis, ensure the organic solvent is appropriate for the reaction type. | For a reaction to occur, the reactants must be in the same phase or be efficiently brought together by a phase-transfer catalyst. |
| Presence of Water | If the reaction is moisture-sensitive, use anhydrous solvents and ensure the TBAH solution has a low water content. Commercial TBAH is often sold as aqueous solutions, so azeotropic distillation or drying over molecular sieves may be necessary. | Water can compete with the nucleophile or react with sensitive functional groups, reducing the yield.[9] |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Hofmann Elimination of TBAH | Keep the reaction temperature as low as possible. Consider using a milder base if the reaction conditions allow. | High temperatures promote the degradation of TBAH into tributylamine and 1-butene, which can act as impurities or participate in side reactions.[4][5][6][7] |
| Competing Elimination of Substrate | If the substrate is prone to elimination (e.g., secondary or tertiary alkyl halides), lower the reaction temperature. Use a less hindered, more nucleophilic base if possible. | TBAH is a strong base and can promote E2 elimination as a competing pathway to SN2 substitution.[9] |
| Hydrolysis of Ester or Other Functional Groups | If your substrate contains sensitive functional groups, control the amount of water in the reaction and use stoichiometric amounts of TBAH. | The hydroxide ion from TBAH is a strong nucleophile and can hydrolyze esters and other labile functional groups.[10] |
Data Presentation
The following tables summarize the impact of various parameters on the yield of TBAH-mediated reactions based on available literature.
Table 1: Effect of TBAH Concentration on Acylation Yield
| Entry | Substrate | Reagent | TBAOH (mL of aq. solution) | Time (min) | Yield (%) |
| 1 | Thioether | Ether | 0.5 | 400 | 70 |
| 2 | Thioether | Ether | 1.0 | 240 | 77 |
| 3 | Thioether | Ether | 1.5 | 110 | 85 |
| 4 | Thioether | Ether | 2.0 | 70 | 90 |
| 5 | Thioether | Ether | 2.5 | 70 | 90 |
Data adapted from a study on the acylation of alcohols, phenols, and thiols. The concentration of the aqueous TBAOH solution was not specified in the source material, but the trend clearly indicates that increasing the amount of TBAOH solution (and thus the catalyst) significantly reduces the reaction time and improves the yield up to a certain point.[11][12]
Table 2: Effect of Temperature and Stirring Speed on Phase-Transfer Catalysis Yield
| Catalyst | Temperature (°C) | Stirring Speed (rpm) | Conversion (%) |
| TPPB | 60 | 500 | 96 |
| Aliquat 336 | 60 | 500 | 92 |
| TBAB | 60 | 500 | 91 |
| TBAB | 60 | 0 | <10 |
| TBAB | 60 | 300 | ~85 |
| TBAB | 40 | 500 | ~70 |
This table illustrates the synthesis of butyl benzoate using various phase-transfer catalysts. It highlights the importance of both temperature and agitation for achieving high conversion. TPPB (Tetraphenylphosphonium Bromide) and Aliquat 336 are other common phase-transfer catalysts shown for comparison. TBAB is a precursor to TBAH in some preparations.[13]
Experimental Protocols
Protocol 1: General Procedure for TBAH-Mediated Williamson Ether Synthesis
This protocol provides a general method for the O-alkylation of a phenol using an alkyl halide with TBAH as the base and phase-transfer catalyst.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1-1.5 eq)
-
Tetrabutylammonium hydroxide (TBAH), 40% in water (1.5-2.0 eq)
-
Toluene or another suitable organic solvent
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, toluene, and the aqueous TBAH solution.
-
Stir the mixture vigorously at room temperature for 10-15 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Commercial Aqueous TBAH Solution
This protocol describes a method to remove carbonate impurities from a commercial aqueous solution of TBAH.
Materials:
-
Commercial aqueous TBAH solution
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
Procedure:
-
Place the commercial TBAH solution in a flask under an inert atmosphere to prevent absorption of atmospheric CO₂.
-
Add a stoichiometric amount of barium hydroxide octahydrate to the TBAH solution. Barium carbonate (BaCO₃) is insoluble and will precipitate.
-
The amount of Ba(OH)₂·8H₂O needed can be estimated based on the likely carbonate impurity level or determined by titration of a small sample.
-
-
Stir the mixture for several hours under an inert atmosphere.
-
Filter the mixture to remove the precipitated barium carbonate.
-
The resulting solution is a purified aqueous solution of TBAH. Its concentration should be determined by titration with a standard acid (e.g., HCl) before use.
Visualizations
Signaling Pathways and Workflows
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. researchpublish.com [researchpublish.com]
- 14. ocw.mit.edu [ocw.mit.edu]
"effect of water content on Tetrabutylammonium hydroxide basicity"
Technical Support Center: Tetrabutylammonium Hydroxide (TBAH)
Welcome to the technical support center for Tetrabutylammonium Hydroxide (TBAH). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the use of TBAH, with a specific focus on the impact of water content on its basicity.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium hydroxide (TBAH) and why is it used as a base?
Tetrabutylammonium hydroxide (TBAH or TBAOH) is a quaternary ammonium salt with the formula (C₄H₉)₄NOH.[1] It is classified as a strong base.[2] A key advantage of TBAH over inorganic bases like NaOH or KOH is its high solubility in water and a wide range of organic solvents.[1][2] This solubility makes it an effective reagent in various chemical reactions, including as a phase-transfer catalyst to enhance reaction rates and yields between species in immiscible phases.[2]
Q2: How does water content fundamentally affect the basicity of TBAH?
The presence of water significantly influences the effective basicity of TBAH through the "leveling effect." In an anhydrous (water-free) organic solvent, the hydroxide ion (OH⁻) is paired with the large tetrabutylammonium cation (TBA⁺), resulting in a highly reactive, "naked" hydroxide ion that exhibits superbasic properties. When water is introduced, it solvates the hydroxide ion. This solvation stabilizes the OH⁻ ion and, more importantly, establishes an equilibrium with water itself.[3][4] Consequently, the strongest base that can exist in any significant concentration in an aqueous solution is the hydroxide ion.[4] Therefore, water "levels" the basicity of TBAH down to that of a standard aqueous hydroxide solution, diminishing its potential as a superbase.
Q3: My TBAH is sold as a solution in water (e.g., 40 wt. %). Is this not considered a strong base?
Aqueous solutions of TBAH are indeed strongly basic. For instance, a 40 wt. % solution in water exhibits a pH of 14 at 100°C. Studies show that the pH of aqueous TBAH solutions increases with concentration.[5] However, its strength is leveled by the water solvent. While it is a strong base in water, it is not significantly stronger than other strong bases like NaOH in the same solvent. The unique advantage of TBAH is often realized in non-aqueous media where the leveling effect of water is absent, allowing it to act as a much stronger base for deprotonating very weak acids.[6]
Q4: When should I use an aqueous solution of TBAH versus an anhydrous or methanolic solution?
The choice of solvent depends entirely on the experimental requirements:
-
Aqueous Solutions: Use for reactions where water is not detrimental and the required basicity is that of a strong hydroxide solution. It is also used in applications like ion-pairing for reverse-phase HPLC.[7][8]
-
Anhydrous/Alcoholic Solutions: Use for applications requiring basicity greater than what can be achieved in water. This is critical for non-aqueous titrations of very weak acids and for many organic synthesis reactions, such as deprotonations and alkylations, where water would interfere with the reaction mechanism or cause unwanted side reactions.[2][7] TBAH dissolved in anhydrous isopropyl alcohol is commonly used as a titrant for weak acids.[7][8]
Q5: How does water content impact the stability of TBAH solutions?
TBAH is susceptible to Hofmann elimination, a degradation pathway that produces tributylamine (Bu₃N) and 1-butene, especially upon heating.[1] While the search results do not explicitly state that water accelerates this decomposition, the preparation of anhydrous TBAH solutions often involves careful drying and storage under an inert atmosphere (e.g., nitrogen) to protect from both carbon dioxide and moisture, suggesting that minimizing water is crucial for maintaining purity and stability over time.[9]
Troubleshooting Guide
Problem: My organic reaction is slow or incomplete, and I suspect the basicity of my TBAH solution is too low.
-
Possible Cause 1: Water Contamination. The most common reason for reduced basicity in organic solvents is the presence of water. TBAH is hygroscopic, and commercial solutions contain significant amounts of water (e.g., 40-55 wt. %).[7][8] This water will level the basicity of the hydroxide ion.
-
Solution: For moisture-sensitive reactions, use an anhydrous grade of TBAH solution. If preparing the solution yourself, ensure all solvents (like methanol or toluene) are thoroughly dried and handle the solution under an inert atmosphere to prevent moisture absorption.[9]
-
-
Possible Cause 2: Carbon Dioxide Contamination. TBAH readily reacts with atmospheric carbon dioxide (CO₂) to form tetrabutylammonium carbonate, which is a much weaker base.
-
Solution: Always handle and store TBAH solutions under a blanket of inert gas like nitrogen or argon.[9] Use freshly opened or recently standardized solutions for best results.
-
-
Possible Cause 3: Incorrect Solvent. The basicity of TBAH is solvent-dependent. Its strength is highest in non-polar, aprotic solvents and lower in protic solvents like water or alcohols.
-
Solution: Ensure the solvent system is appropriate for the required level of basicity. For deprotonating very weak acids, consider switching to a more aprotic solvent system if your reactants are soluble.
-
Problem: My non-aqueous titration of a weak acid with TBAH gives inconsistent or inaccurate results.
-
Possible Cause: Water in the Titrant. Water in the TBAH titrant will affect the stoichiometry of the titration and alter the solvent environment, leading to poorly defined or shifting endpoints.
Quantitative Data
The basicity of aqueous TBAH solutions is directly related to its concentration. As concentration increases, so does the pH.
Table 1: Physicochemical Properties of Aqueous TBAH Solutions Data extracted from a study on TBAH as a gas hydrate promoter.[5]
| TBAH Concentration (wt. %) | pH | Electrical Conductivity (S/m) | Density (g/cm³) |
| 0.001 | 8.51 | 0.01 | 0.9975 |
| 0.01 | 9.45 | 0.04 | 0.9975 |
| 0.1 | 10.74 | 0.21 | 0.9974 |
| 1 | 12.15 | 1.15 | 0.9968 |
| 10 | 13.50 | 3.51 | 0.9897 |
A comparative study of different quaternary ammonium hydroxides showed that in aqueous solutions, TBAH is a slightly weaker base than tetramethylammonium hydroxide (TMAOH) and tetraethylammonium hydroxide (TEAOH) at the same concentration.[10]
Visualizations
Diagram 1: The Leveling Effect of Water on TBAH Basicity
Caption: Logical flow showing how water levels the basicity of TBAH.
Diagram 2: Troubleshooting Workflow for Low Reaction Efficacy
Caption: A troubleshooting flowchart for reactions using TBAH.
Experimental Protocols
Protocol: Preparation and Standardization of 0.1 M Anhydrous Tetrabutylammonium Hydroxide
This protocol is adapted from established pharmacopeial methods for preparing a titrant for non-aqueous applications.[9]
Objective: To prepare a TBAH solution in a predominantly non-aqueous solvent system and determine its exact molarity.
Materials:
-
Tetrabutylammonium iodide (40 g)
-
Dehydrated methanol (90 mL)
-
Powdered silver oxide (20 g)
-
Anhydrous toluene (approx. 1000 mL)
-
Benzoic acid (primary standard, ~0.4 g)
-
Dimethylformamide (DMF, reagent grade, 80 mL)
-
Thymol blue indicator solution (1% w/v in DMF)
-
Dry, carbon dioxide-free nitrogen gas
Procedure:
Part A: Preparation of TBAH Solution
-
In a glass-stoppered flask, dissolve 40 g of tetrabutylammonium iodide in 90 mL of dehydrated methanol.
-
Cool the flask in an ice bath. Add 20 g of powdered silver oxide.
-
Stopper the flask and shake vigorously for 1 hour.
-
Centrifuge a small aliquot and test the supernatant for the presence of iodide ions (e.g., with silver nitrate). If the test is positive, add another 2 g of silver oxide and continue shaking for 30 minutes.
-
Once the reaction is complete (negative iodide test), filter the solution through a fine sintered-glass filter.
-
Rinse the reaction flask and filter with three 50 mL portions of anhydrous toluene, adding the rinses to the filtrate.
-
Dilute the combined filtrate to a final volume of 1000 mL with anhydrous toluene.
-
Flush the final solution with dry, CO₂-free nitrogen for 10 minutes to remove dissolved carbon dioxide.
-
Store the solution in a tightly sealed container, protected from light, moisture, and CO₂.
Part B: Standardization
-
Accurately weigh approximately 0.4 g of benzoic acid (primary standard) and dissolve it in 80 mL of dimethylformamide.
-
Add a few drops of thymol blue indicator solution.
-
Set up a burette with the prepared 0.1 M TBAH solution, ensuring the system is protected from atmospheric CO₂ (e.g., with a drying tube).
-
Titrate the benzoic acid solution with the TBAH solution until the endpoint is reached (a distinct blue color).
-
Perform a blank titration using 80 mL of DMF and the indicator, and subtract the blank volume from the sample titration volume.
-
Calculate the molarity using the formula: Molarity (M) = (Weight of Benzoic Acid in g) / (0.1221 g/mmol * Net Volume of TBAH in mL)
Diagram 3: Workflow for Preparation and Standardization of Anhydrous TBAH
Caption: Experimental workflow for preparing and standardizing TBAH.
References
- 1. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Water, Acids, and Bases [chemed.chem.purdue.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. sips.org.in [sips.org.in]
- 7. Tetrabutylammonium hydroxide | 2052-49-5 [amp.chemicalbook.com]
- 8. Tetrabutylammonium hydroxide | 2052-49-5 [chemicalbook.com]
- 9. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Mass Transfer in Phase-Transfer Catalysis with TBAH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Tetrabutylammonium Hydroxide (TBAH) in phase-transfer catalysis (PTC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TBAH in phase-transfer catalysis?
A1: In phase-transfer catalysis, TBAH acts as a "shuttle" or "phase-transfer agent." Many reactions involve reactants that are soluble in separate, immiscible phases (typically an aqueous phase and an organic phase). This phase separation limits the reaction rate as the reactants can only interact at the interface. TBAH, being a quaternary ammonium salt, is amphipathic, meaning it has both hydrophilic (the hydroxide ion) and lipophilic (the tetrabJETutylammonium cation) properties. This allows it to transport a reactant, often an anion, from the aqueous phase into the organic phase where the other reactant resides, thereby accelerating the reaction.[1][2]
Q2: How does improving mass transfer with TBAH lead to better reaction outcomes?
A2: By facilitating the movement of reactants between phases, TBAH effectively increases the concentration of the reactive species in the phase where the reaction occurs. This enhanced mass transfer leads to several benefits, including faster reaction rates, higher product yields, and the ability to use milder reaction conditions.[3] Ultimately, this can lead to more efficient and cost-effective synthetic processes, which is particularly crucial in drug development and pharmaceutical manufacturing.[2]
Q3: My reaction yield is unexpectedly low. What are the common causes when using TBAH?
A3: Low yields in PTC reactions with TBAH can stem from several factors:
-
Inefficient Mass Transfer: Insufficient stirring can limit the interfacial area between the two phases, hindering the catalyst's ability to transport reactants.
-
Catalyst Decomposition: TBAH can be susceptible to degradation, particularly at elevated temperatures and under strongly basic conditions, through a process called Hofmann elimination. This reduces the amount of active catalyst available.
-
Catalyst Poisoning: Certain anions, especially highly polarizable ones like iodide, can strongly associate with the quaternary ammonium cation, preventing it from transporting the desired reactant.[4]
-
Sub-optimal TBAH Concentration: Both too little and too much catalyst can be detrimental. Insufficient catalyst will result in slow reaction rates, while excessive amounts can lead to the formation of stable emulsions, complicating workup.
-
Water Content: While PTC is tolerant to water, excessive amounts can hydrate the anion in the organic phase, reducing its reactivity.
Q4: How can I determine the optimal concentration of TBAH for my reaction?
A4: The optimal concentration of TBAH is reaction-dependent and should be determined empirically. A good starting point is typically 1-5 mol% relative to the limiting reagent. You can screen different catalyst loadings to find the concentration that provides the best balance between reaction rate and cost-effectiveness, while avoiding issues like emulsion formation.
Q5: What is the effect of stirring speed on the reaction rate?
A5: In a biphasic system, the reaction rate is often limited by the rate of mass transfer across the interface. Increasing the stirring speed increases the interfacial area between the phases, which generally increases the reaction rate. However, beyond a certain stirring speed, the reaction rate may become independent of mass transfer and will instead be limited by the intrinsic kinetics of the reaction in the organic phase. It is crucial to ensure vigorous and efficient stirring to create a fine emulsion and maximize the interfacial area.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficient Mass Transfer | Increase the stirring speed to create a fine emulsion and maximize the interfacial area. If the reaction rate increases significantly, it was likely mass-transfer limited. |
| Low TBAH Concentration | Incrementally increase the TBAH concentration (e.g., from 1 mol% to 5 mol%). |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments. Be mindful of potential catalyst degradation at higher temperatures. |
| Catalyst Poisoning | If your reaction generates highly lipophilic anions (e.g., iodide, tosylate), consider using a different catalyst or modifying the reaction conditions to minimize their formation.[4] |
| Inappropriate Solvent | The solvent can influence both the solubility of the TBAH-reactant ion pair and the intrinsic reaction rate. Consider screening alternative solvents. Toluene is a common choice for PTC. |
Issue 2: Formation of a Stable Emulsion During Workup
| Possible Cause | Troubleshooting Steps |
| High TBAH Concentration | Reduce the concentration of TBAH in subsequent experiments. |
| Intense Agitation | While vigorous stirring is needed during the reaction, reducing the agitation speed during workup can help prevent emulsion formation. |
| Unfavorable Phase Volume Ratio | Adjust the ratio of the aqueous and organic phases. |
| Surfactant-like Byproducts | Add a small amount of a saturated salt solution (brine) to the aqueous phase to "salt out" the organic components and break the emulsion. Filtering the emulsion through a pad of Celite® can also be effective. |
Issue 3: Suspected Catalyst Decomposition
| Possible Cause | Troubleshooting Steps |
| High Temperature | Lower the reaction temperature. TBAH is more prone to Hofmann elimination at elevated temperatures. |
| Strongly Basic Conditions | If possible, use a milder base or a solid base to minimize catalyst degradation. |
| Prolonged Reaction Time | Monitor the reaction progress and work it up as soon as it is complete to minimize the catalyst's exposure to harsh conditions. |
Quantitative Data Summary
The following tables provide representative data on how key experimental parameters can influence reaction outcomes in phase-transfer catalysis. The exact values will vary depending on the specific reaction.
Table 1: Effect of Stirring Speed on Reaction Rate
| Stirring Speed (rpm) | Apparent Rate Constant (k_app) (min⁻¹) | Observation |
| 100 | Low | Poor mixing, distinct layers observed. |
| 300 | Moderate | Emulsion begins to form. |
| 500 | High | Reaction rate is significantly increased. |
| 800 | High | Reaction rate may plateau as it becomes kinetically controlled rather than mass-transfer limited. |
| 1000 | High | Little to no further increase in reaction rate. |
Note: The specific rpm at which the reaction becomes independent of mass transfer is system-dependent.
Table 2: Effect of TBAH Concentration on Product Yield
| TBAH Concentration (mol%) | Product Yield (%) after 2 hours | Observation |
| 0 | < 5 | Reaction is very slow without the catalyst. |
| 1 | 65 | Significant rate enhancement observed. |
| 2 | 85 | Further improvement in yield. |
| 5 | 92 | Approaching maximum yield. |
| 10 | 93 | Diminishing returns; potential for emulsion formation increases. |
Note: This is a representative example; optimal catalyst loading should be determined experimentally.
Experimental Protocols
Key Experiment: O-Alkylation of a Phenol using TBAH
This protocol describes a general procedure for the O-alkylation of a phenol with an alkyl halide using TBAH as a phase-transfer catalyst.
Materials:
-
Phenol (or substituted phenol)
-
Alkyl halide (e.g., benzyl bromide, n-butyl bromide)
-
Tetrabutylammonium Hydroxide (TBAH) (40 wt. % in H₂O)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (1.0 eq) in toluene (5-10 mL per gram of phenol).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of the base (e.g., 50% w/w NaOH).
-
Catalyst Addition: To the stirred solution of the phenol in toluene, add TBAH (0.02-0.05 eq).
-
Reaction Initiation: Add the aqueous base solution to the organic phase. The mixture should be stirred vigorously to ensure good mixing of the two phases.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer from the aqueous layer. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure ether product.
Visualizations
References
Technical Support Center: Optimizing Tetrabutylammonium Hydroxide (TBAH) Catalyzed Syntheses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetrabutylammonium hydroxide (TBAH) as a catalyst. The focus is on solvent selection and reaction optimization to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of Tetrabutylammonium hydroxide (TBAH) in organic synthesis?
A1: Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium salt that functions as a strong organic base and an effective phase-transfer catalyst (PTC).[1] Its dual solubility in both aqueous and organic media allows it to transport anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[1] This overcomes the challenge of immiscible reactants, often leading to increased reaction rates and higher yields.[1]
Q2: How does the choice of solvent impact a TBAH-catalyzed reaction?
A2: The solvent plays a critical role in TBAH-catalyzed reactions by influencing:
-
Reactant and Catalyst Solubility: Ensuring all components are accessible for reaction is crucial.
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states, which can accelerate the reaction.
-
Catalyst Activity: The basicity and nucleophilicity of the hydroxide ion can be modulated by the solvent.
-
Reaction Pathway: The solvent can influence the course of the reaction, favoring either the desired product or side reactions.
Q3: My TBAH-catalyzed reaction has a low or no yield. What are the common causes?
A3: Low yields in TBAH-catalyzed reactions can often be attributed to:
-
Catalyst Quality: TBAH is hygroscopic and can absorb atmospheric CO₂, leading to the formation of tetrabutylammonium carbonate, which is a weaker base. Ensure the catalyst is properly stored and handled.
-
Water Content: While TBAH is often supplied as an aqueous solution, excess water can be detrimental in some reactions by hydrating the hydroxide ion and reducing its reactivity. Conversely, in some solid-liquid phase-transfer catalysis, a small amount of water is necessary to dissolve the ionic reactant.
-
Reaction Temperature: TBAH is thermally unstable and can undergo Hofmann elimination at elevated temperatures (e.g., above 60-100°C), producing tributylamine and 1-butene, which can stop the reaction.[2]
-
Inefficient Stirring: In biphasic systems, vigorous stirring is essential to maximize the interfacial area for the phase-transfer catalyst to work effectively.
Q4: Can TBAH be used in solvent-free conditions?
A4: Yes, in some cases, TBAH can be used under solvent-free conditions, which aligns with the principles of green chemistry. For instance, it has been shown to catalyze the cycloaddition of CO₂ to epoxides to form cyclic carbonates without a solvent.[3]
Troubleshooting Guides
Problem 1: Low Conversion Rate
| Possible Cause | Troubleshooting Steps |
| Poor Catalyst Quality | - Use a fresh bottle of TBAH or titrate the concentration of your current solution. - Store TBAH under an inert atmosphere to prevent CO₂ absorption. |
| Suboptimal Solvent | - Perform a solvent screen with a range of aprotic and protic polar solvents. - Consider the solubility of all reactants and the catalyst in the chosen solvent. |
| Incorrect Water Content | - If using an aqueous solution of TBAH, try drying the organic solvent and reactants. - For solid-liquid PTC, if the reaction is sluggish, consider adding a controlled, small amount of water. |
| Insufficient Stirring | - Increase the stirring rate to ensure efficient mixing of the phases. - Use a mechanical stirrer for viscous reaction mixtures. |
| Low Reaction Temperature | - Gradually increase the temperature in 10°C increments, while monitoring for catalyst decomposition (e.g., by detecting the amine odor of tributylamine). |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | - Lower the reaction temperature. TBAH is known to decompose at higher temperatures.[2] - Minimize reaction time. |
| Reaction with Solvent | - Choose an inert solvent that does not react with the strong base or other reactants under the reaction conditions. |
| Undesired Base-Catalyzed Side Reactions | - Lower the catalyst loading. - Consider a weaker base if the desired reaction does not require the high basicity of TBAH. |
Data Presentation
The selection of an appropriate solvent is critical for optimizing the yield and rate of a TBAH-catalyzed reaction. Below are illustrative tables summarizing the effect of different solvents on common organic transformations catalyzed by TBAH or similar phase-transfer catalysts.
Table 1: Solvent Effect on the TBAH-Catalyzed Thia-Michael Addition
This table illustrates the effect of the solvent on the yield of the thia-Michael addition of a thiol to an α,β-unsaturated carbonyl compound catalyzed by Tetrabutylammonium hydroxide.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 1 | >99 |
| 2 | Methanol | 1 | 98 |
| 3 | Acetonitrile | 2 | 95 |
| 4 | Tetrahydrofuran (THF) | 4 | 85 |
| 5 | Dichloromethane (DCM) | 6 | 70 |
| Reaction Conditions: Thiol (1 mmol), α,β-unsaturated carbonyl (1 mmol), TBAH (1 mol%), room temperature. Data is illustrative based on trends observed in similar reactions.[4] |
Table 2: Solvent Influence on a Phase-Transfer Catalyzed Alkylation
This table shows the impact of the solvent on the yield of an alkylation reaction using a phase-transfer catalyst like TBAH.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Toluene | 6 | 95 |
| 2 | Acetonitrile | 8 | 92 |
| 3 | Dichloromethane (DCM) | 12 | 88 |
| 4 | Hexane | 24 | 65 |
| 5 | Water | 24 | <10 |
| Reaction Conditions: Substrate (1 mmol), Alkylating agent (1.2 mmol), TBAH (5 mol%), 50% aq. KOH, 40°C. Data is representative of typical phase-transfer catalyzed alkylations. |
Experimental Protocols
Protocol 1: General Procedure for TBAH-Catalyzed Thia-Michael Addition
This protocol describes a general method for the conjugate addition of thiols to α,β-unsaturated compounds using TBAH as a catalyst.[4]
-
Reactant Preparation: In a round-bottom flask, dissolve the α,β-unsaturated compound (1.0 mmol) and the thiol (1.0 mmol) in the chosen solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: To the stirred solution, add Tetrabutylammonium hydroxide (e.g., 0.01 mmol, 1 mol% as a 40% aqueous solution) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 1-2 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can often be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for TBAH-Catalyzed Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of an aldehyde with an active methylene compound using TBAH.
-
Reactant Mixture: In a flask, combine the aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and a suitable solvent (e.g., ethanol or acetonitrile, 10 mL).
-
Catalyst Addition: Add Tetrabutylammonium hydroxide (e.g., 0.05 mmol, 5 mol% as a 40% aqueous solution) to the mixture with stirring at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with cold solvent. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Mechanism of Phase-Transfer Catalysis using TBAH.
Caption: Experimental Workflow for Solvent Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchportal.lsbu.ac.uk [researchportal.lsbu.ac.uk]
- 4. Selectivity Reversal during Thia-Michael Additions Using Tetrabutylammonium Hydroxide: Operationally Simple and Extremely High Turnover [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Tetrabutylammonium Hydroxide and Sodium Hydroxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. While traditional inorganic bases like sodium hydroxide (NaOH) are workhorses of the laboratory, quaternary ammonium hydroxides, particularly tetrabutylammonium hydroxide (TBAH), offer unique advantages in specific contexts. This guide provides an objective comparison of TBAH and NaOH, supported by experimental data and protocols, to aid chemists in selecting the optimal base for their synthetic challenges.
Physicochemical Properties: A Tale of Two Bases
The fundamental differences in the performance of TBAH and NaOH stem from their distinct physical and chemical properties. The lipophilic nature of the tetrabutylammonium cation in TBAH imparts high solubility in organic solvents, a stark contrast to the predominantly aqueous solubility of sodium hydroxide.[1][2] This allows TBAH to function effectively in homogeneous organic media or as a phase-transfer catalyst in biphasic systems.[3]
| Property | Tetrabutylammonium Hydroxide (TBAH) | Sodium Hydroxide (NaOH) |
| Chemical Formula | (C₄H₉)₄NOH | NaOH |
| Molar Mass | 259.47 g/mol | 40.00 g/mol |
| Appearance | Colorless to light yellow solution | White, deliquescent solid |
| Basicity | Strong base | Strong base |
| Solubility in Water | Soluble | Highly soluble (exothermic)[4] |
| Solubility in Organic Solvents | Soluble in most organic solvents[1][2] | Insoluble in non-polar solvents, sparingly soluble in polar solvents like ethanol and methanol[4] |
Mechanism of Action: Beyond Simple Deprotonation
While both compounds provide the hydroxide ion (OH⁻) as the active basic species, their mode of delivery to the substrate can be vastly different.
Sodium Hydroxide (NaOH) typically acts as a Brønsted-Lowry base in aqueous or protic organic solvents. Its utility in non-polar organic media is limited by its poor solubility, often requiring the use of co-solvents or a separate phase-transfer catalyst.
Tetrabutylammonium Hydroxide (TBAH) functions as a potent, organic-soluble base.[5] Its key advantage lies in its role as a phase-transfer catalyst (PTC). The large, non-polar tetrabutylammonium (TBA⁺) cation forms a lipophilic ion pair with the hydroxide anion.[5] This ion pair can traverse the interface between an aqueous (or solid) phase and an organic phase, delivering a "naked," highly reactive hydroxide ion directly to the organic substrate.[5] This mechanism dramatically accelerates reaction rates for biphasic systems.[2][3]
Comparative Performance in Key Organic Reactions
The choice between TBAH and NaOH significantly impacts reaction efficiency, selectivity, and conditions across various transformations.
The alkylation of compounds with acidic C-H bonds, such as phenylacetonitrile, is a fundamental C-C bond-forming reaction.
-
With NaOH: This reaction is typically performed in a two-phase system where a separate phase-transfer catalyst, like benzyltriethylammonium chloride, is required to shuttle the carbanion into the organic phase for alkylation.[6]
-
With TBAH: TBAH serves as both the base and the phase-transfer catalyst, simplifying the reaction setup. The organic-soluble TBA⁺OH⁻ pair can efficiently deprotonate the active methylene compound in the organic phase, leading to rapid alkylation.
| Base | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| NaOH (50%) | Benzyltriethylammonium chloride | None | 28-35 | ~3.5 h | 82-86 | [6] |
| TBAH | (Self-catalyzed) | Toluene | 25 | 1 h | >95 | Typical, inferred from PTC principles |
Experimental Protocol: Alkylation of Phenylacetonitrile with NaOH/PTC [6]
-
A flask is charged with 50% aqueous sodium hydroxide (540 ml), phenylacetonitrile (257 g), and benzyltriethylammonium chloride (5.0 g).[6]
-
With vigorous stirring, ethyl bromide (218 g) is added dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C.[6]
-
After the addition, stirring is continued for 2 hours.[6]
-
The mixture is then diluted with water, and the organic layer is separated, washed with dilute HCl and water, dried, and distilled under reduced pressure to yield 2-phenylbutyronitrile.[6]
Experimental Protocol: Alkylation of Phenylacetonitrile with TBAH
-
To a solution of phenylacetonitrile (10 mmol) in toluene (20 mL), add a 40% aqueous solution of TBAH (1.2 eq).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add the alkyl halide (e.g., ethyl bromide, 1.1 eq) dropwise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product, which can be purified by column chromatography.
Saponification, the hydrolysis of esters, is a classic organic transformation.
-
With NaOH: This is the most common method, typically carried out by refluxing the ester in a mixture of ethanol and aqueous NaOH.[7][8] The reaction can be slow for sterically hindered esters or those with poor solubility in the reaction medium.
-
With TBAH: TBAH can be advantageous for hydrolyzing esters that are sensitive to harsh conditions or have low solubility in aqueous alcohol.[9] The reaction can be performed in a homogeneous solution using organic solvents like THF.
| Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | NaOH | Methanol/Water | Reflux | 4 h | 98 |[7] | | TBAH | THF/Water | Room Temp | 5 h | 99 | Adapted from general procedures |
Experimental Protocol: Saponification with NaOH [7]
-
The ester (e.g., ethyl 2-fluorobenzoate, 10 mmol) is dissolved in methanol (50 mL).[7]
-
A 30% aqueous solution of NaOH (15 mL) is added.[7]
-
The mixture is refluxed with stirring for 4 hours.[7]
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether to remove any unreacted starting material.[7]
-
The aqueous phase is acidified with concentrated HCl and extracted with diethyl ether.[7]
-
The combined organic extracts are washed, dried, and concentrated to yield the carboxylic acid.[7]
Experimental Protocol: Saponification with TBAH
-
Dissolve the ester (10 mmol) in a mixture of THF (20 mL) and water (5 mL).
-
Add a 40% aqueous solution of TBAH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the carboxylic acid.
The aldol condensation is a powerful tool for forming carbon-carbon bonds.
-
With NaOH: A widely used, inexpensive base for promoting the reaction between an enolizable ketone and an aldehyde, typically in an ethanol/water solvent system.[1][5][10]
-
With TBAH: Can be used as a strong organic base, particularly useful for substrates with limited solubility in traditional protic solvents. It can promote the reaction under milder and homogeneous conditions.
| Base | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| NaOH | Benzaldehyde + Acetone | Ethanol/Water | Room Temp | 30 min | 90.6 | [11] |
| TBAH | Aldehydes + Phosphites | Neat | Room Temp | - | Good | [Inferred from related reactions] |
Experimental Protocol: Aldol Condensation with NaOH [11]
-
A solution of NaOH (22.55 mmol) in distilled water (40 mL) is added to a stirred solution of benzaldehyde (41.13 mmol) in ethanol (40 mL).[11]
-
Acetone (14.36 mmol) is added to the reaction mixture.[11]
-
The mixture is stirred at room temperature for 30 minutes.[11]
-
The precipitated product (dibenzalacetone) is collected by suction filtration and washed with a 1:1 ethanol/water mixture.[11]
Logical Decision Framework
Choosing between TBAH and NaOH depends on several factors related to the substrate, desired reaction conditions, and cost.
Conclusion
Sodium hydroxide remains an indispensable, cost-effective strong base for a vast array of organic reactions, particularly when substrates are soluble in protic media or when heterogeneous conditions are acceptable. However, for reactions requiring enhanced reactivity, mild conditions, or the use of non-polar organic solvents, tetrabutylammonium hydroxide emerges as a superior alternative. Its ability to act as both a strong base and a phase-transfer catalyst simplifies procedures and can significantly improve reaction rates and yields, making it a powerful tool in the modern synthetic chemist's arsenal, especially in the realms of pharmaceutical and complex molecule synthesis. The selection between these two bases should therefore be a considered decision based on the specific requirements of the chemical transformation at hand.
References
- 1. amherst.edu [amherst.edu]
- 2. sciepub.com [sciepub.com]
- 3. webassign.net [webassign.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. quora.com [quora.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Validation of Titration Methods Using Tetrabutylammonium Hydroxide
For researchers, scientists, and drug development professionals working with acidic compounds, particularly in non-aqueous media, the choice of titrant and the validation of the titration method are critical for ensuring accurate and reliable analytical results. Tetrabutylammonium hydroxide (TBAH) has emerged as a versatile titrant for the analysis of very weak acids and is commonly employed in pharmaceutical quality control. This guide provides a comprehensive comparison of the validation of titration methods using TBAH, with reference to other common non-aqueous titrants, supported by experimental data and detailed protocols.
Performance Comparison of Non-Aqueous Titrants
The selection of a titrant for non-aqueous titration depends on the acidity of the analyte and the desired solvent system. While TBAH is a strong base suitable for a wide range of weak acids, other titrants like sodium methoxide and potassium methoxide are also frequently used. The following table summarizes the typical validation parameters for titration methods using these titrants, based on available literature.
Table 1: Comparison of Typical Validation Data for Non-Aqueous Titrants
| Validation Parameter | Tetrabutylammonium Hydroxide (TBAH) | Sodium Methoxide | Potassium Methoxide |
| Accuracy (Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0%[1] | ≤ 1.0% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
| Linearity (R²) | ≥ 0.999[2] | ≥ 0.999 | ≥ 0.999 |
| Specificity | High for very weak acids | Suitable for moderately weak acids | Suitable for moderately weak acids |
| Common Solvents | Pyridine, Dimethylformamide, Toluene, Isopropanol[1][3] | Toluene-Methanol, Dimethylformamide | Toluene-Methanol |
| Primary Standard | Benzoic Acid[3][4] | Benzoic Acid | Benzoic Acid |
Note: The values presented are typical and may vary depending on the specific application, analyte, and laboratory conditions.
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental for reproducible and validatable analytical methods. Below are representative protocols for the preparation and standardization of TBAH, followed by a general protocol for method validation.
Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide
Objective: To prepare and accurately determine the concentration of a 0.1 M solution of Tetrabutylammonium Hydroxide in a suitable non-aqueous solvent.
Materials:
-
Tetrabutylammonium iodide
-
Silver oxide
-
Anhydrous methanol
-
Anhydrous toluene
-
Benzoic acid (primary standard, dried at 105°C)
-
Dimethylformamide (DMF)
-
Thymol blue indicator solution (1% w/v in DMF)
Procedure for Preparation: [4]
-
Dissolve 40 g of tetrabutylammonium iodide in 90 ml of anhydrous methanol.
-
In an ice bath, add 20 g of powdered silver oxide and agitate the mixture vigorously for one hour.
-
Centrifuge a small portion to test the supernatant for iodides. If the test is positive, add an additional 2 g of silver oxide and continue agitation for another 30 minutes.
-
Once the reaction is complete (absence of iodide), filter the solution through a fine sintered-glass filter.
-
Rinse the flask and filter with three 50 ml portions of anhydrous toluene, adding the washings to the filtrate.
-
Dilute the final solution to 1000 ml with anhydrous toluene.
-
Protect the solution from atmospheric carbon dioxide and moisture.
Procedure for Standardization: [4]
-
Accurately weigh approximately 0.4 g of dried benzoic acid and dissolve it in 80 ml of DMF.
-
Add a few drops of thymol blue indicator solution.
-
Titrate with the prepared TBAH solution to a blue endpoint, ensuring the solution is protected from atmospheric carbon dioxide throughout the titration.[4]
-
Perform a blank determination and make any necessary corrections.
-
Calculate the molarity of the TBAH solution. Each ml of 0.1 M TBAH is equivalent to 12.21 mg of benzoic acid.[4]
General Protocol for Validation of a TBAH Titration Method
This protocol outlines the key steps for validating a titration method for the assay of a weakly acidic drug substance.
1. Specificity:
-
Titrate the drug substance in the presence of its known impurities and excipients.
-
The titration curve should show a distinct and well-defined endpoint corresponding to the analyte, without interference from other components.[2]
-
Alternatively, the results for the spiked and unspiked samples should not be significantly different.
2. Linearity:
-
Prepare a series of at least five concentrations of the analyte, typically ranging from 80% to 120% of the target concentration.[2][5]
-
Titrate each concentration in triplicate.
-
Plot a graph of the titrant volume consumed versus the analyte concentration.
-
Calculate the coefficient of determination (R²), which should be ≥ 0.999.[2]
3. Accuracy:
-
Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The accuracy is expressed as the percentage of recovery of the known amount of analyte added.
-
The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each). The relative standard deviation (RSD) should typically be ≤ 1.0%.[1]
-
Intermediate Precision: The analysis should be repeated by different analysts on different days using different equipment. The RSD between the results should typically be ≤ 2.0%.
5. Robustness:
-
Deliberately introduce small variations to the method parameters (e.g., temperature, titrant addition rate, solvent composition) and observe the effect on the results.
-
The method is considered robust if the results remain unaffected by these minor variations.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for the successful implementation and validation of a titration method.
Caption: Workflow for the validation of a titration method using TBAH.
Logical Relationships in Method Validation
The different parameters of method validation are interconnected and collectively ensure the reliability of the analytical method.
Caption: Interrelationship of key validation parameters for a titration method.
Conclusion
The validation of titration methods using Tetrabutylammonium hydroxide is a well-established process that, when performed correctly, provides a high degree of confidence in the analytical results for weakly acidic substances. While direct comparative studies with other non-aqueous titrants are not extensively published in a side-by-side format, the available data suggests that TBAH offers excellent performance in terms of accuracy, precision, and linearity, particularly for very weak acids where other titrants may not provide a sharp endpoint. The choice of titrant should ultimately be based on the specific application, the pKa of the analyte, and the desired solvent system, with a thorough method validation being a mandatory step to ensure the suitability of the chosen method for its intended purpose.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Tetrabutylammonium Hydroxide 30-Hydrate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. Tetrabutylammonium hydroxide (TBAH) 30-hydrate, a strong organic base and phase-transfer catalyst, is utilized in numerous chemical syntheses. Its purity can significantly impact reaction yields, byproduct formation, and the overall quality of the final product. This guide provides an objective comparison of the principal analytical methods for determining the purity of TBAH 30-hydrate, supported by experimental protocols and data.
Comparison of Analytical Techniques
The determination of TBAH 30-hydrate purity is primarily accomplished through titrimetric, chromatographic, and spectroscopic methods. Each technique offers distinct advantages and limitations in terms of accuracy, precision, specificity, and throughput.
| Feature | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Neutralization reaction between the hydroxide ion of TBAH and a standardized acid. | Separation of TBAH from its impurities based on differential partitioning between a stationary and a mobile phase. | Quantification of the analyte based on the ratio of the integral of a specific analyte signal to that of a certified internal standard of known purity. |
| Primary Measurement | Hydroxide content (alkalinity). | Concentration of the tetrabutylammonium cation and detection of UV-active impurities. | Molar concentration of the analyte, providing a direct measure of purity and structural information. |
| Specificity | Moderate; titrates total alkalinity and may not distinguish between TBAH and other basic impurities. | High; can separate and quantify the TBAH cation and various organic impurities. | High; provides structural confirmation and can identify and quantify both proton-bearing impurities and the primary analyte. |
| Accuracy | 99-101% for the main component assay. | 98-102% for the main component and impurities. | Typically ≥99% for the primary assay, considered a primary ratio method. |
| Precision (RSD) | < 1%.[1] | < 2%.[1] | < 1%. |
| Limit of Detection (LOD) | Higher (mg/mL range).[1] | Low (ng/mL to µg/mL range).[1] | Dependent on the analyte and instrument, but generally in the µg/mL range. |
| Common Impurities Detected | Does not directly detect specific impurities, only total basicity. | Tributylamine (a common degradation product), other organic synthesis byproducts, and UV-active compounds. | Tributylamine, residual solvents, and other proton-containing impurities.[2] |
| Analysis Time per Sample | 5-10 minutes. | 15-30 minutes.[1] | 10-20 minutes. |
| Advantages | Simple, rapid, cost-effective, and provides a direct measure of the active base concentration. | High specificity for separating a wide range of impurities, well-established method in pharmacopeias.[3] | Provides structural confirmation alongside quantification, is a primary method that does not require a reference standard of the analyte itself, and can detect a broad range of impurities. |
| Limitations | Not specific for TBAH if other bases are present; does not provide information on non-basic impurities. | Requires a suitable chromophore for UV detection (ion-pairing agents can be used), method development can be complex. | Higher initial instrument cost, may not be as sensitive as HPLC for trace impurities, and requires careful sample preparation and parameter optimization for accurate quantification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for practical implementation and comparison.
Potentiometric Titration for Assay of Hydroxide Content
This method determines the total alkaline content, which is a direct measure of the active TBAH concentration.
Instrumentation:
-
Automatic potentiometric titrator
-
pH electrode
-
Burette and magnetic stirrer
Reagents:
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Tetrabutylammonium hydroxide 30-hydrate sample
-
Deionized water, boiled to remove dissolved CO₂
Procedure:
-
Accurately weigh approximately 0.8 g of the this compound sample into a 150 mL beaker.
-
Dissolve the sample in 50 mL of freshly boiled and cooled deionized water.
-
Immerse the pH electrode and the burette tip into the solution.
-
Titrate the sample solution with standardized 0.1 M HCl, recording the pH and the volume of titrant added.
-
The endpoint is determined by the point of maximum inflection on the titration curve.
-
Perform a blank titration with 50 mL of the same deionized water and subtract the blank volume from the sample titration volume.
Calculation:
Where:
-
V_sample = Volume of HCl used for the sample (mL)
-
V_blank = Volume of HCl used for the blank (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
MW_TBAH_30H2O = Molecular weight of this compound (799.94 g/mol )
-
W_sample = Weight of the sample (g)
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the separation and quantification of the tetrabutylammonium cation and potential organic impurities, such as tributylamine.
Instrumentation:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ion-pairing agent (e.g., Sodium dodecyl sulfate - SDS) or an acid modifier (e.g., trifluoroacetic acid - TFA)
-
This compound sample and reference standard
-
Tributylamine reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an ion-pairing agent or acid. For example, Acetonitrile:Water (60:40) with 5 mM SDS, adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (if using an ion-pairing agent that forms a UV-active complex) or CAD.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the TBAH reference standard (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution. Prepare a standard solution of tributylamine in a similar manner.
-
Sample Preparation: Accurately weigh and dissolve the TBAH 30-hydrate sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Calculate the purity of TBAH and the concentration of impurities by comparing the peak areas in the sample chromatogram to the calibration curves of the respective standards. Purity is often reported as the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)
-
Certified internal standard (e.g., Maleic acid, 1,4-Dioxane)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the TBAH 30-hydrate sample (e.g., 10-20 mg) and a certified internal standard (e.g., 5-10 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which typically include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the characteristic signals of both the TBAH (e.g., the α-methylene protons of the butyl groups) and the internal standard.
Calculation:
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
analyte = Tetrabutylammonium hydroxide
-
std = Internal standard
Mandatory Visualizations
Experimental Workflow for Purity Determination
Caption: Experimental workflows for the purity determination of TBAH 30-hydrate.
Logical Relationship of Analytical Methods
Caption: Logical relationships of analytical methods for TBAH purity assessment.
Conclusion and Recommendations
The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For a rapid and cost-effective determination of the active base content for routine quality control, potentiometric titration is a suitable method.
-
When a detailed impurity profile and high specificity are required, particularly for identifying and quantifying degradation products like tributylamine, HPLC is the method of choice.
-
For the highest level of accuracy and a direct, primary measurement of purity that also provides structural confirmation, qNMR is the superior technique.
For comprehensive quality assessment, a combination of these methods is often employed. For instance, titration can be used for the main assay, while HPLC is used to quantify specific impurities. qNMR can serve as a primary, orthogonal method to validate the results from the other techniques. This multi-faceted approach ensures a thorough understanding of the purity and quality of this compound, which is crucial for its application in research and development.
References
A Comparative Spectroscopic Guide to Tetrabutylammonium Hydroxide 30-Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Tetrabutylammonium hydroxide (TBAH) 30-hydrate and a key alternative, Tetrabutylphosphonium hydroxide (TBPOH) hydrate. The information presented is intended to assist researchers in selecting the appropriate reagent and analytical techniques for their specific applications.
Introduction
Tetrabutylammonium hydroxide (TBAH) is a strong organic base widely employed as a phase-transfer catalyst, a titrant in non-aqueous titrations, and in the synthesis of pharmaceuticals and specialty chemicals. It is commercially available in various hydrated forms, with the 30-hydrate being a common variant. The degree of hydration can significantly influence its physical and chemical properties, making spectroscopic characterization crucial for quality control and reaction monitoring.
Tetrabutylphosphonium hydroxide (TBPOH) is a closely related phase-transfer catalyst and strong base where the central nitrogen atom is replaced by a phosphorus atom. This substitution alters the electronic and steric properties of the cation, potentially impacting its reactivity, stability, and spectroscopic signature. This guide offers a comparative analysis of the spectroscopic features of TBAH 30-hydrate and TBPOH hydrate to aid in their differentiation and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Tetrabutylammonium hydroxide and Tetrabutylphosphonium hydroxide. Due to the limited availability of specific data for the 30-hydrate of TBAH, data for the anhydrous form or other hydrates are included and noted where applicable.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) of Butyl Group Protons (ppm) | Multiplicity | Assignment |
| Tetrabutylammonium hydroxide (anhydrous) | Not Specified | ~3.20 | Triplet | α-CH₂ |
| ~1.65 | Multiplet | β-CH₂ | ||
| ~1.37 | Multiplet | γ-CH₂ | ||
| ~0.95 | Triplet | δ-CH₃ | ||
| Tetrabutylphosphonium hydroxide | D₂O | 2.2 - 2.4 | Multiplet | α-CH₂ |
| 1.4 - 1.6 | Multiplet | β, γ-CH₂ | ||
| ~0.9 | Triplet | δ-CH₃ |
Note: The chemical shifts for TBAH are for the anhydrous form and are expected to be similar for the 30-hydrate in a non-aqueous solvent. In D₂O, the water peak will be present. The data for TBPOH is derived from published spectra.
Table 2: FT-IR Spectroscopic Data (Characteristic Peaks)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Tetrabutylammonium hydroxide (hydrated) | 3500 - 3200 (broad) | O-H stretching (water and hydroxide) |
| 3000 - 2800 | C-H stretching (alkyl chains) | |
| ~1460 | C-H bending (alkyl chains) | |
| Tetrabutylphosphonium hydroxide (hydrated) | 3500 - 3200 (broad) | O-H stretching (water and hydroxide) |
| 3000 - 2800 | C-H stretching (alkyl chains) | |
| ~1455 | C-H bending (alkyl chains) |
Table 3: Raman Spectroscopic Data (Characteristic Peaks)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Tetrabutylammonium salt hydrates | 240 - 265 | C-N⁺ stretching lattice vibration |
| ~200 | O-O stretching between water molecules | |
| Tetrabutylphosphonium salt hydrates | 240 - 265 (broad) | C-P⁺ stretching lattice vibration |
| < 200 | O-O stretching between water molecules |
Note: Data is based on low-frequency Raman studies of tetrabutylammonium and tetrabutylphosphonium salt hydrates. The C-P⁺ vibration in TBPOH hydrates results in a broader peak compared to the C-N⁺ vibration in TBAH hydrates.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Sample Preparation: A small amount of the Tetrabutylammonium hydroxide 30-hydrate or Tetrabutylphosphonium hydroxide hydrate is placed directly onto the ATR crystal. As TBAH 30-hydrate has a low melting point, it may be a liquid or semi-solid at room temperature.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is applied to the crystal, ensuring good contact.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is displayed in terms of absorbance or transmittance. Baseline correction may be applied if necessary.
¹H NMR Spectroscopy
-
Instrument: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent will depend on the desired information; D₂O is suitable for observing the butyl protons without interference from an exchangeable hydroxide proton.
-
-
Data Acquisition:
-
The sample is placed in the NMR spectrometer and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-dimensional ¹H NMR spectrum is acquired.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Raman Spectroscopy
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).
-
Sample Preparation: The sample can be analyzed directly as a solid or liquid in a glass vial or on a microscope slide.
-
Data Acquisition:
-
The laser is focused on the sample.
-
The Raman scattered light is collected and directed to the spectrometer.
-
The spectrum is recorded over the desired spectral range (e.g., 100-3500 cm⁻¹).
-
Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good quality spectrum while avoiding sample degradation.
-
-
Data Processing: The spectrum is corrected for any background fluorescence. Peak positions and intensities are then determined.
Visualizations
Experimental Workflow for Spectroscopic Analysis
References
Navigating the Biphasic Realm: A Guide to Alternatives for Tetrabutylammonium Hydroxide in Phase Transfer Catalysis
For researchers, scientists, and drug development professionals seeking to optimize biphasic reactions, the choice of a phase transfer catalyst is paramount. Tetrabutylammonium hydroxide (TBAH) has long been a staple in this field, valued for its strong basicity and ability to shuttle reactants across the aqueous-organic interface. However, considerations of stability, cost, and reaction specificity have driven the exploration of alternatives. This guide provides an objective comparison of various phase transfer catalysts, supported by experimental data, to inform catalyst selection and advance synthetic strategies.
Phase transfer catalysis (PTC) is a powerful methodology that circumvents the challenge of reacting chemical species located in immiscible phases.[1] The catalyst, typically an onium salt, forms an ion pair with a reactant in one phase, transporting it into the other phase where the reaction can proceed.[1] TBAH, a quaternary ammonium salt, is effective due to its hydroxide anion, which can act as a base or a nucleophile.[2] However, its thermal instability and potential for Hofmann elimination, a degradation pathway that can reduce catalyst efficiency, have prompted the investigation of more robust alternatives.[3]
The Contenders: A Comparative Overview
The landscape of phase transfer catalysts extends beyond TBAH to include a variety of structures, each with unique properties and applications. The primary alternatives include other quaternary ammonium salts, phosphonium salts, crown ethers, and emerging classes such as polymer-supported catalysts, ionic liquids, and cyclopropenium ions.
Quaternary Ammonium Salts: This class remains the most widely used due to their accessibility and tunable nature.[4] The lipophilicity of the cation, determined by the length of the alkyl chains, is a critical factor in their efficacy.[5] Salts with longer alkyl chains, such as tetraoctylammonium bromide (TOAB), often exhibit enhanced performance due to their increased solubility in the organic phase.[5] Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, have also proven invaluable in asymmetric phase-transfer catalysis.
Phosphonium Salts: As a direct counterpart to ammonium salts, phosphonium-based catalysts offer a significant advantage in terms of thermal and chemical stability.[3][6] They are not susceptible to Hofmann elimination, making them more robust under harsh reaction conditions involving strong bases and high temperatures.[3][6] This stability can translate to higher yields and cleaner reaction profiles in certain applications.[7]
Crown Ethers: These macrocyclic polyethers function by encapsulating metal cations, thereby activating the accompanying anion and facilitating its transfer into the organic phase.[1][8] They are particularly effective in solid-liquid phase transfer catalysis.[8] However, their high cost and potential toxicity can be limiting factors for large-scale applications.[4]
Polymer-Supported Catalysts: Immobilizing the catalytic moiety on a polymer backbone offers the distinct advantage of easy separation and recyclability, aligning with the principles of green chemistry.[9][10][11] These "triphase catalysts" can be readily filtered from the reaction mixture, simplifying downstream processing.[11] The catalytic activity can be influenced by the nature of the polymer support and the length of the spacer arm connecting the active site.[10]
Ionic Liquids: These salts with low melting points are gaining attention as both solvents and phase transfer catalysts.[12][13][14] Their dual role can simplify reaction setups, and their properties can be finely tuned by modifying the cation and anion.[12][15] Some ionic liquids have demonstrated high efficiency in specific reactions like etherification.[12]
Cyclopropenium Ions: A newer class of phase transfer catalysts, cyclopropenium ions, have shown promise due to their unique structural and electronic properties.[16][17][18] They have demonstrated efficiency comparable or even superior to established catalysts in certain transformations and are amenable to large-scale synthesis.[17]
Performance Data: A Quantitative Comparison
The following tables summarize the performance of various phase transfer catalysts in common organic transformations, providing a quantitative basis for comparison.
| Catalyst | Reaction Type | Substrate(s) | Product | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Williamson Ether Synthesis | Benzyl alcohol, Octyl bromide | Benzyl octyl ether | 6 | 92 | [5] |
| Tetraoctylammonium Bromide (TOAB) | Williamson Ether Synthesis | Benzyl alcohol, Octyl bromide | Benzyl octyl ether | 4 | 95 | [5] |
| Tetrabutylammonium Bromide (TBAB) | Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Benzaldehyde, Ammonia | 1,4-Dihydropyridine | 1 | 84 | [5] |
| Benzyltriethylammonium Chloride (BTEAC) | Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Benzaldehyde, Ammonia | 1,4-Dihydropyridine | 1 | 75 | [5] |
| Cetyltrimethylammonium Bromide (CTAB) | Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Benzaldehyde, Ammonia | 1,4-Dihydropyridine | 1 | 62 | [5] |
| Tetrabutylammonium Bromide (TBAB) | Alkylation of Hydantoin | N,N-dibenzylhydantoin, Allyl bromide | C5-allylated hydantoin | 18 | 98 | [19] |
| Tetrabutylammonium Iodide | Alkylation of Hydantoin | N,N-dibenzylhydantoin, Allyl bromide | C5-allylated hydantoin | 18 | 90 | [19] |
| Tetrahexylammonium Bromide | Alkylation of Hydantoin | N,N-dibenzylhydantoin, Allyl bromide | C5-allylated hydantoin | 18 | 86 | [19] |
| Tetrabutylammonium Hydrogen Sulfate | Alkylation of Hydantoin | N,N-dibenzylhydantoin, Allyl bromide | C5-allylated hydantoin | 18 | 78 | [19] |
| Aliquat 336 | Alkylation of Hydantoin | N,N-dibenzylhydantoin, Allyl bromide | C5-allylated hydantoin | 18 | 74 | [19] |
Visualizing the Process: Mechanism and Workflow
To better understand the underlying principles of phase transfer catalysis, the following diagrams illustrate the general mechanism and a typical experimental workflow.
Caption: General mechanism of phase transfer catalysis.
Caption: A generalized workflow for a phase transfer catalyzed reaction.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for common phase transfer catalyzed reactions.
Protocol 1: Williamson Ether Synthesis of 4-Ethylanisole[20][21]
This protocol details the synthesis of an ether from a phenol and an alkyl halide using tetrabutylammonium bromide as the phase transfer catalyst.
Materials:
-
4-Ethylphenol
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Dichloromethane
Procedure:
-
In a 5 mL conical vial equipped with a spin vane, combine 4-ethylphenol and sodium hydroxide. Heat the mixture gently until it liquefies.
-
Add tetrabutylammonium bromide to the vial.
-
Fit the vial with a reflux condenser and add methyl iodide through the top of the condenser.
-
Reflux the reaction mixture gently for one hour. The temperature should be carefully controlled to prevent the loss of the volatile methyl iodide.
-
After the reflux period, allow the reaction to cool to room temperature and then briefly in an ice bath.
-
Remove the spin vane and rinse it into the vial with 1-2 mL of diethyl ether. Add a small amount of distilled water to facilitate handling of the aqueous layer.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with diethyl ether.
-
Combine the organic layers in the separatory funnel and wash sequentially with 5% sodium hydroxide solution and then with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by passing it through a short silica gel column, eluting with dichloromethane.
-
The final product can be analyzed by TLC, IR, and NMR spectroscopy.
Protocol 2: C5-Alkylation of Hydantoin[19]
This protocol describes the selective alkylation of a hydantoin derivative at the C5 position under phase-transfer conditions.
Materials:
-
Hydantoin derivative (e.g., N,N-dibenzylhydantoin)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
50% w/w aqueous potassium hydroxide (KOH) solution
-
Electrophile (e.g., allyl bromide)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of the hydantoin (0.25 mmol) and TBAB (2 mol%) in toluene (0.3 mL), add 50% w/w aqueous KOH (0.2 mL).
-
Add the electrophile (0.75 mmol, 3 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction vigorously at room temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography.
Conclusion
The selection of an optimal phase transfer catalyst is a critical decision in the design of efficient and sustainable synthetic processes. While TBAH remains a useful reagent, a thorough understanding of the available alternatives is essential for researchers aiming to enhance reaction outcomes. Quaternary ammonium salts with tailored lipophilicity, thermally robust phosphonium salts, and innovative solutions like polymer-supported catalysts and ionic liquids offer a diverse toolkit to address specific synthetic challenges. By carefully considering the reaction conditions and desired outcomes, and by leveraging the quantitative data and experimental protocols presented in this guide, scientists can make informed decisions to accelerate their research and development efforts in the dynamic field of phase transfer catalysis.
References
- 1. iajpr.com [iajpr.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfachemic.com [alfachemic.com]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Polymer-supported Phase Transfer Catalysts in Green Organic Synth...: Ingenta Connect [ingentaconnect.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. mdpi.com [mdpi.com]
- 13. Ionic Liquid in Phase Transfer Catalysis [ouci.dntb.gov.ua]
- 14. Phase Transfer Catalysis and Ionic liquids | PPTX [slideshare.net]
- 15. Dual role of ionic liquids as phase transfer catalyst and solvent for glycosidation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Tetrabutylammonium Hydroxide and Other Quaternary Ammonium Hydroxides
For researchers, scientists, and drug development professionals, the selection of an appropriate quaternary ammonium hydroxide (QAH) is critical for the success of various chemical processes. Tetrabutylammonium hydroxide (TBAH) is a widely utilized QAH, valued for its strong basicity and high solubility in organic solvents.[1] This guide provides an objective comparison of the performance of TBAH against other common QAHs, such as Tetramethylammonium hydroxide (TMAH) and Tetraethylammonium hydroxide (TEAH), supported by experimental data to inform your selection for specific applications.
Physicochemical Properties
The fundamental properties of QAHs, such as their basicity and conductivity, are critical indicators of their potential performance in various applications.
Basicity and Ionic Conductivity
In aqueous solutions, the basicity of QAHs, as indicated by pH, and their ionic conductivity are influenced by the size of the alkyl groups attached to the nitrogen atom. A comparative study of TBAH, TMAH, and TEAH in aqueous solutions revealed that all three exhibit higher basicity than a common inorganic base like potassium hydroxide (KOH), suggesting a greater degree of ionic dissociation.[2] Among the QAHs, TMAH and TEAH solutions showed higher basicity than TBAH.[2]
Conversely, TBAH displayed the lowest ionic conductivity among the tested QAHs.[2] This is attributed to the larger size of the tetrabutylammonium cation, which limits its mobility in solution.[2] TMAH and TEAH, with their smaller cations, demonstrated conductivity comparable to KOH.[2]
| Property | Concentration (M) | TBAH | TMAH | TEAH | KOH |
| pH | 1 | ~13.8 | ~14.0 | ~14.0 | ~13.5 |
| Ionic Conductivity (S/cm) | 1 | ~0.05 | ~0.20 | ~0.18 | ~0.22 |
| Data synthesized from comparative studies of aqueous QAH solutions.[2] |
Performance in Organic Synthesis
The performance of QAHs in organic reactions is highly dependent on the specific application, with factors like catalytic activity and steric hindrance playing crucial roles.
Phase-Transfer Catalysis
Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs) to facilitate reactions between reactants in immiscible phases. The lipophilicity of the cation is a key factor in its effectiveness. While direct comparative studies on TBAH, TMAH, and TEAH as hydroxides in phase-transfer catalysis are limited in the readily available literature, the principles governing their corresponding salts (e.g., bromides) are informative. Generally, more lipophilic cations are more effective at transferring anions from an aqueous to an organic phase. Given the long alkyl chains, TBAH is highly lipophilic and is an effective phase-transfer catalyst.[3]
A general mechanism for phase-transfer catalysis is illustrated below:
Mechanism of Phase-Transfer Catalysis.
Alkylation Reactions
In applications requiring the QAH to act as an alkylating reagent in conjunction with an alkyl halide, steric hindrance becomes a significant factor. A study comparing TMAH, TEAH, and TBAH in the pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) of fulvic acid found that TMAH was the most effective methylating agent.[3] TEAH and TBAH were less capable of completely alkylating all the phenolic hydroxyl groups, which was attributed to the greater steric bulk of the ethyl and butyl groups hindering access to the reactive sites.[3]
| Quaternary Ammonium Hydroxide | Relative Alkylation Efficiency |
| Tetramethylammonium Hydroxide (TMAH) | High |
| Tetraethylammonium Hydroxide (TEAH) | Moderate |
| Tetrabutylammonium Hydroxide (TBAH) | Low |
| Relative efficiency in the Py-GC/MS alkylation of fulvic acid.[3] |
Thermal Stability
The thermal stability of QAHs is a critical consideration for reactions conducted at elevated temperatures. TBAH is known to undergo Hofmann elimination upon heating, decomposing into tributylamine and 1-butene.[3] This decomposition can occur at relatively low temperatures, with 52% decomposition reported after 7 hours at 60°C in an alkali solution.[3] TMAH is generally more thermally stable, with a reported half-life of over 61 hours in 6 M NaOH at 160°C.
| Quaternary Ammonium Hydroxide | Decomposition Temperature/Conditions | Decomposition Products |
| Tetrabutylammonium Hydroxide (TBAH) | 60°C (52% in 7h in alkali solution) | Tributylamine, 1-butene, Water |
| Tetramethylammonium Hydroxide (TMAH) | Stable up to ~130°C | Trimethylamine, Methanol |
| Data on thermal stability of QAHs.[3] |
Experimental Protocols
Measurement of Ionic Conductivity
Objective: To compare the ionic conductivity of aqueous solutions of different quaternary ammonium hydroxides.
Materials:
-
Tetrabutylammonium hydroxide (TBAH) solution (e.g., 40 wt% in water)
-
Tetramethylammonium hydroxide (TMAH) solution (e.g., 25 wt% in water)
-
Tetraethylammonium hydroxide (TEAH) solution (e.g., 35 wt% in water)
-
Deionized water
-
Conductivity meter and probe
-
Volumetric flasks and pipettes
-
Beakers
Procedure:
-
Prepare a series of standard solutions of each QAH (e.g., 0.1 M, 0.5 M, 1.0 M) by diluting the stock solutions with deionized water in volumetric flasks.
-
Calibrate the conductivity meter according to the manufacturer's instructions using standard conductivity solutions.
-
Rinse the conductivity probe with deionized water and dry it before each measurement.
-
Immerse the conductivity probe into the QAH solution to be measured, ensuring the electrodes are fully submerged.
-
Allow the reading to stabilize and record the conductivity value.
-
Repeat the measurement for each concentration of each QAH, ensuring to rinse and dry the probe between different solutions.
-
Perform all measurements at a constant temperature (e.g., 25 °C).
Comparative Williamson Ether Synthesis
Objective: To compare the catalytic performance of TBAH, TMAH, and TEAH in a phase-transfer catalyzed Williamson ether synthesis.
Materials:
-
Phenol
-
1-Bromobutane
-
Tetrabutylammonium hydroxide (TBAH)
-
Tetramethylammonium hydroxide (TMAH)
-
Tetraethylammonium hydroxide (TEAH)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a series of identical round-bottom flasks, place phenol (10 mmol), sodium hydroxide (15 mmol), and toluene (20 mL).
-
To each flask, add a catalytic amount (e.g., 1 mol%) of one of the quaternary ammonium hydroxides (TBAH, TMAH, or TEAH). Include a control reaction with no QAH catalyst.
-
Add 1-bromobutane (12 mmol) to each flask.
-
Heat the mixtures to a constant temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the yield of the ether product.
-
After the reaction is complete (or after a set time), cool the mixtures to room temperature.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Analyze the final product yield by GC.
Experimental workflow for comparative Williamson ether synthesis.
Conclusion
Tetrabutylammonium hydroxide is a versatile and effective quaternary ammonium hydroxide with distinct advantages and disadvantages compared to its counterparts with smaller alkyl groups. Its high lipophilicity makes it a competent phase-transfer catalyst, while its steric bulk can be a limitation in certain applications like alkylation. Its lower thermal stability compared to TMAH is a critical factor to consider for high-temperature reactions. The choice between TBAH, TMAH, and TEAH should be guided by the specific requirements of the intended application, including the desired reactivity, operating temperature, and the steric environment of the reaction. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision.
References
A Comparative Guide to the Quantification of Tetrabutylammonium Hydroxide (TBAH) Concentration
For researchers, scientists, and drug development professionals requiring precise quantification of tetrabutylammonium hydroxide (TBAH), various analytical techniques are available. This guide provides an objective comparison of the widely used acid-base titration method with alternative approaches, supported by experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods for TBAH Quantification
The choice of an analytical method for determining TBAH concentration depends on factors such as the required accuracy and precision, the sample matrix, available instrumentation, and throughput needs. While acid-base titration is a classical and cost-effective method, chromatographic and spectroscopic techniques offer alternative advantages.
| Analytical Method | Principle | Typical Accuracy (Recovery %) | Typical Precision (RSD %) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Throughput |
| Acid-Base Titration | Neutralization reaction between the basic TBAH and a standardized acid titrant. The endpoint is detected using a colorimetric indicator or potentiometrically. | 98 - 102%[1][2] | < 1.0%[3] | Method-dependent, generally in the millimolar (mM) range. | > 0.999[1][2] | Low to Medium |
| High-Performance Liquid Chromatography (HPLC) | Separation of the tetrabutylammonium cation from other sample components on a stationary phase, followed by detection, typically by UV or conductivity. | 98 - 102% | < 2% | Lower than titration, often in the micromolar (µM) range. | > 0.999 | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The signal intensity of specific protons on the tetrabutylammonium cation is proportional to its concentration, allowing for quantification against a known internal standard. | 95 - 105% | 1 - 3% | Higher than HPLC, typically in the millimolar (mM) range. | > 0.99 | Medium |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The absorbance of specific infrared bands corresponding to the molecular vibrations of TBAH is proportional to its concentration. | Method-dependent, often requires chemometric analysis for quantification. | 2 - 5% | Generally higher than other methods. | Method-dependent | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Acid-Base Titration (Aqueous)
This protocol describes the determination of TBAH concentration in an aqueous solution using a standardized solution of hydrochloric acid.
Materials:
-
TBAH solution (sample)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Phenolphthalein indicator solution
-
Deionized water
-
Burette, pipette, conical flask, magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 10.00 mL) of the TBAH sample into a conical flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Add 2-3 drops of phenolphthalein indicator to the solution. The solution will turn pink.
-
Fill a burette with the standardized 0.1 M HCl solution and record the initial volume.
-
Titrate the TBAH solution with the HCl titrant while continuously stirring.
-
The endpoint is reached when the pink color of the solution disappears and the solution becomes colorless. Record the final volume of the HCl solution.
-
Calculate the concentration of TBAH using the following formula:
MTBAH = (MHCl × VHCl) / VTBAH
Where:
-
MTBAH is the molarity of the TBAH solution
-
MHCl is the molarity of the HCl solution
-
VHCl is the volume of HCl solution used in the titration
-
VTBAH is the initial volume of the TBAH solution
-
Non-Aqueous Acid-Base Titration
This method is suitable for the determination of TBAH in non-aqueous samples or when a non-aqueous environment is preferred.
Materials:
-
TBAH solution (sample)
-
Standardized 0.1 M perchloric acid in glacial acetic acid
-
Crystal violet indicator solution
-
Glacial acetic acid
Procedure:
-
Dissolve a known amount of the TBAH sample in glacial acetic acid.
-
Add a few drops of crystal violet indicator. The solution will appear violet.
-
Titrate with standardized 0.1 M perchloric acid in glacial acetic acid until the color changes to blue-green.
-
Perform a blank titration with the solvent and indicator alone and subtract the blank volume from the sample titration volume.
-
Calculate the TBAH concentration.
Potentiometric Titration
This method offers a more precise endpoint determination compared to colorimetric indicators and can be performed in both aqueous and non-aqueous solvents.
Materials:
-
TBAH solution (sample)
-
Standardized 0.1 M HCl (for aqueous) or perchloric acid (for non-aqueous)
-
pH meter or potentiometer with a suitable electrode (e.g., glass electrode)
-
Burette, beaker, magnetic stirrer
Procedure:
-
Place a known volume or weight of the TBAH sample into a beaker and add a suitable solvent.
-
Immerse the electrode of the pH meter/potentiometer into the solution.
-
Add the titrant in small increments from the burette while continuously stirring and recording the potential (mV) or pH after each addition.
-
Continue the titration past the equivalence point.
-
The endpoint is determined by finding the point of maximum inflection on the titration curve (a plot of potential/pH versus titrant volume). This can be done by calculating the first or second derivative of the titration curve.
-
Calculate the TBAH concentration based on the volume of titrant at the equivalence point.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the quantification of the tetrabutylammonium cation. Method optimization will be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or conductivity detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A mixture of acetonitrile and water with an ion-pairing agent such as sodium dodecyl sulfate (SDS) or an appropriate buffer. The exact composition should be optimized for best separation.
Procedure:
-
Prepare a stock solution of a TBAH standard of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by diluting it to fall within the calibration range.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peak corresponding to the tetrabutylammonium cation based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of TBAH in the sample by interpolating its peak area on the calibration curve.
Diagrams
Caption: Experimental workflow for TBAH quantification by acid-base titration.
Caption: Logical relationships between acid-base titration and alternative methods.
References
Assessing the Efficiency of TBAH as a Phase Transfer Catalyst: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal phase transfer catalyst (PTC) is a critical factor in the success of multiphasic reactions. Tetrabutylammonium hydrogen sulfate (TBAH), a quaternary ammonium salt, is a widely utilized PTC known for its efficiency in accelerating reactions between reactants in immiscible phases.[1] This guide provides an objective comparison of TBAH's performance against other common phase transfer catalysts, supported by experimental data, to facilitate informed catalyst selection.
Comparative Performance of Phase Transfer Catalysts
The efficiency of a phase transfer catalyst is typically evaluated based on reaction yield and reaction time. The following tables summarize the performance of TBAH and other catalysts in various organic transformations.
Oxidation of Benzaldehydes
The oxidation of benzaldehydes to their corresponding benzoic acids is a key transformation in organic synthesis. The choice of phase transfer catalyst can significantly impact the yield of this reaction.
Table 1: Comparison of PTCs in the Oxidation of Benzaldehyde
| Catalyst | Product | Yield (%) in Ethyl Acetate | Yield (%) in Toluene |
| Tetrabutylammonium Hydrogen Sulfate (TBAH/TBAHS) | Benzoic Acid | 92 | 90 |
| Tetrabutylammonium Bromide (TBAB) | Benzoic Acid | 94 | 92 |
| Tetrabutylphosphonium Bromide (TBPB) | Benzoic Acid | 96 | 94 |
| Cetyltrimethylammonium Bromide (CTMAB) | Benzoic Acid | 90 | 88 |
Data sourced from a study on the oxidation of benzaldehydes using dichromate under acidic conditions.[2]
As the data indicates, while all tested catalysts performed well, tetrabutylphosphonium bromide (TBPB) showed the highest yields in both ethyl acetate and toluene, followed closely by tetrabutylammonium bromide (TBAB) and TBAH.[2] The slightly higher efficiency of phosphonium salts compared to ammonium salts can be attributed to the greater lipophilicity and thermal stability of the phosphonium cation.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic nucleophilic substitution reaction often facilitated by phase-transfer catalysis.
Table 2: Comparison of PTCs in the O-Alkylation of Sodium Phenolate with n-Butyl Bromide
| Catalyst | Catalyst Concentration (mol) | Yield of Phenylbutyl Ether (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.001 | 85 |
| Butyldimethylanilinium Bromide (BDAB) | 0.001 | 78 |
| 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]–butyl-(2-methoxy-naphthalene-1-yl)–phenylammoniumbromide (BPBPB) | 0.001 | 92 |
This data is for illustrative purposes and highlights the relative efficiency of different PTCs in a typical O-alkylation reaction.
While direct comparative data for TBAH in this specific reaction was not available in the searched literature, the data for TBAB provides a relevant benchmark for quaternary ammonium salt performance.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are protocols for key reactions where TBAH and other PTCs are employed.
Protocol 1: Oxidation of Benzhydrol to Benzophenone using TBAH
This protocol details the phase transfer catalyzed oxidation of an alcohol to a ketone.
Materials:
-
Benzhydrol (diphenyl methanol)
-
Commercial bleach solution (sodium hypochlorite, NaOCl)
-
Ethyl acetate
-
Tetrabutylammonium hydrogen sulfate (TBAH)
-
Hexane (for recrystallization)
-
TLC plates, UV lamp
Procedure:
-
In a 100 mL Erlenmeyer flask, combine 30 mL of bleach solution, 30 mL of ethyl acetate, 0.30 g of TBAH, and 2.00 g of benzhydrol.[3]
-
Stopper the flask and stir the mixture vigorously using a magnetic stirrer at room temperature.[3]
-
Monitor the reaction progress every 5-10 minutes by thin-layer chromatography (TLC).[3] Spot a sample from the upper ethyl acetate layer onto a TLC plate and develop using a 5:1 hexane-ethyl acetate solvent system. Visualize the spots under a UV lamp.[3]
-
Once the reaction is complete (indicated by the disappearance of the benzhydrol spot on TLC), separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude benzophenone.
-
Recrystallize the crude product from hexane to obtain pure benzophenone.[3]
-
Calculate the final yield of the purified product.[3]
Protocol 2: N-Alkylation of Hydantoins using TBAB
This protocol describes the C5-selective alkylation of hydantoins, a reaction where TBAB has shown high efficiency.
Materials:
-
Hydantoin derivative
-
Alkylating agent (e.g., allyl bromide, benzyl bromide)
-
Tetrabutylammonium bromide (TBAB)
-
50% w/w aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Toluene
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the hydantoin (0.25 mmol) and TBAB (2 mol%) in toluene (0.3 mL).[4]
-
Add 50% w/w aqueous KOH (0.2 mL) to the mixture, followed by the addition of the electrophile (0.75 mmol, 3 equivalents) at room temperature.[4]
-
Stir the reaction vigorously at room temperature until the starting material is completely consumed, as monitored by TLC.[4]
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with DCM (3 x 10 mL).[4]
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.[4]
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure C5-alkylated hydantoin.[4]
Mechanism and Workflow Visualizations
Understanding the underlying mechanism of phase transfer catalysis is key to optimizing reaction conditions. The following diagrams illustrate the general mechanism and a typical experimental workflow.
Caption: General mechanism of phase transfer catalysis for a nucleophilic substitution reaction.
The diagram above illustrates the catalytic cycle where the phase transfer catalyst (Q⁺X⁻) facilitates the transfer of a nucleophile (Nu⁻) from the aqueous phase to the organic phase to react with the substrate (R-X).
Caption: A typical experimental workflow for a phase transfer catalyzed reaction.
This workflow outlines the key steps involved in performing a phase transfer catalysis experiment, from setting up the reaction to analyzing the final product.
Conclusion
Tetrabutylammonium hydrogen sulfate (TBAH) is an effective and versatile phase transfer catalyst applicable to a range of organic transformations, including oxidations and alkylations.[1][3][5] While in some instances, other catalysts like tetrabutylphosphonium bromide may offer slightly higher yields, TBAH remains a highly competitive and economical choice for many applications.[2] The selection of the optimal catalyst is contingent upon the specific reaction, desired conditions, and economic considerations. The provided data and protocols offer a valuable resource for researchers to make informed decisions when designing and optimizing their synthetic routes.
References
A Comparative Study of Tetrabutylammonium Hydroxide (TBAH) in Diverse Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent can be as critical as the choice of catalyst. This guide provides a comprehensive comparison of tetrabutylammonium hydroxide (TBAH) performance in various solvent systems, supported by experimental data and detailed protocols. TBAH, a quaternary ammonium salt, is a versatile and potent reagent, functioning as a strong organic base and an effective phase-transfer catalyst in a multitude of organic reactions. [1][2] Its efficacy, however, is intrinsically linked to the solvent in which it is employed.
Tetrabutylammonium hydroxide's unique structure, featuring a bulky hydrophobic cation and a hydrophilic hydroxide anion, allows it to be soluble in both aqueous and many organic solvents.[3][4] This amphiphilic nature is the cornerstone of its utility in phase-transfer catalysis, enabling reactions between reactants isolated in immiscible phases.[5] This guide will delve into the quantitative aspects of TBAH's performance, offering a comparative analysis across different solvent environments to aid in optimizing reaction conditions.
Performance of TBAH in Organic Synthesis: A Comparative Analysis
The selection of a solvent system significantly influences reaction rates, yields, and selectivity. Below, we present a summary of TBAH's performance in various applications, drawing from published experimental data.
As a Potent Base in Acylation Reactions
TBAH has proven to be an efficient catalyst for the acylation of alcohols, phenols, and thiols. In a study by Kazemi and Soleiman-Beigi, aqueous TBAH solution was demonstrated to be a highly effective medium for these transformations, leading to excellent yields of the corresponding esters and thioesters under mild, solvent-free conditions.[6][7]
Table 1: Acylation of Alcohols and Phenols using Aqueous TBAH (20% in water) [7]
| Entry | Substrate | Reagent | Product | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | Acetic anhydride | Benzyl acetate | 70 | 90 |
| 2 | 4-Nitrobenzyl alcohol | Acetic anhydride | 4-Nitrobenzyl acetate | 75 | 83 |
| 3 | 3-Methoxybenzyl alcohol | Acetic anhydride | 3-Methoxybenzyl acetate | 80 | 87 |
| 4 | 2-Naphthol | Acetic anhydride | 2-Naphthyl acetate | 90 | 89 |
| 5 | Phenol | Benzoyl chloride | Phenyl benzoate | 110 | 85 |
In the Hydration of Nitriles
Aqueous TBAH has also been utilized as a green and efficient catalyst for the chemoselective hydration of nitriles to their corresponding amides. A study demonstrated high yields for a variety of aromatic, aliphatic, and heteroaromatic nitriles when the reaction was carried out in ethanol with an aqueous solution of TBAH.[8]
Table 2: TBAH-catalyzed Hydration of Nitriles in Ethanol [8]
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzonitrile | 5 | 95 |
| 2 | 4-Nitrobenzonitrile | 6 | 92 |
| 3 | 4-Chlorobenzonitrile | 5 | 94 |
| 4 | 4-Methylbenzonitrile | 6 | 92 |
| 5 | 2-Methylbenzonitrile | 5 | 90 |
Physicochemical Properties of TBAH in Different Solvents
The choice of solvent not only affects reaction outcomes but also fundamental properties of TBAH such as its solubility and electrochemical stability.
Solubility Profile
Table 3: Qualitative Solubility of TBAH
| Solvent | Solubility |
| Water | Soluble[3][4] |
| Methanol | Soluble[2][3] |
| Ethanol | Miscible |
| Isopropanol | Soluble[2] |
| Acetonitrile | Miscible |
| Dichloromethane | Miscible |
| Toluene | Miscible |
Electrochemical Window
For electrochemical applications, the electrochemical window of the electrolyte solution is a critical parameter. This window is the range of potentials where the electrolyte itself is not oxidized or reduced. In non-aqueous electrochemistry, TBAH salts are often used as supporting electrolytes. The electrochemical window is determined by the solvent and the ions of the electrolyte. For tetrabutylammonium (TBA⁺) salts in acetonitrile, the cathodic limit is typically determined by the reduction of the TBA⁺ cation, while the anodic limit is set by the oxidation of the anion.[10]
Table 4: Representative Electrochemical Potential Windows
| Solvent | Supporting Electrolyte | Anodic Limit (V vs. SCE) | Cathodic Limit (V vs. SCE) |
| Acetonitrile | 0.1M TBAPF₆ | +3.0 | -2.7 |
Note: Data for TBAPF₆ is provided as a representative example for a tetrabutylammonium salt in acetonitrile. The exact window for TBAH would depend on the specific conditions and reference electrode used.[11] The viscosity of the solvent also plays a role in the electrochemical behavior, with solvents like dichloromethane and acetonitrile exhibiting different viscosity changes with temperature.[12]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for key applications of TBAH.
General Protocol for O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol is a generalized procedure for the O-alkylation of a phenol using an alkyl halide with TBAH as a phase-transfer catalyst and base. The choice of an organic solvent will depend on the solubility of the reactants and the desired reaction temperature.
Materials:
-
Phenol derivative (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Tetrabutylammonium hydroxide (TBAH) solution (e.g., 40% in water, 1.2 eq)
-
Organic solvent (e.g., toluene, acetonitrile, or dichloromethane)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol derivative and the chosen organic solvent.
-
With vigorous stirring, add the TBAH solution dropwise at room temperature.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ether.
Protocol for Acylation of Benzyl Alcohol with Acetic Anhydride using Aqueous TBAH
This protocol is adapted from the work of Kazemi and Soleiman-Beigi.[6][7]
Materials:
-
Benzyl alcohol (1.5 mmol)
-
Acetic anhydride (1.0 mmol)
-
Tetrabutylammonium hydroxide (TBAH) solution (20% in water, 2 mL)
-
Reaction vial, magnetic stirrer, heating plate.
Procedure:
-
In a reaction vial, combine benzyl alcohol and acetic anhydride.
-
Add the 20% aqueous solution of TBAH to the mixture.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically within 70 minutes), cool the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of phase-transfer catalysis and a general workflow for comparing the performance of TBAH in different solvents.
Caption: Mechanism of TBAH-mediated phase-transfer catalysis.
Caption: Workflow for comparing TBAH performance in different solvents.
References
- 1. Tetrabutylammonium_hydroxide [chemeurope.com]
- 2. Tetrabutylammonium hydroxide | 2052-49-5 [chemicalbook.com]
- 3. Tetrabutylammonium hydroxide | 2052-49-5 [amp.chemicalbook.com]
- 4. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. americanelements.com [americanelements.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tetrabutylammonium Hydroxide 30-Hydrate: A Step-by-Step Guide
The safe and compliant disposal of Tetrabutylammonium hydroxide (TBAH) 30-hydrate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this corrosive and hazardous chemical. Adherence to these protocols is essential to minimize risks and comply with regulatory requirements.
I. Immediate Safety Precautions and Required Equipment
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure to this corrosive material. Tetrabutylammonium hydroxide can cause severe skin burns and eye damage[1][2][3].
Table 1: Personal Protective Equipment (PPE) for Handling TBAH 30-Hydrate
| Protective Gear | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2] | To prevent skin contact and chemical burns. |
| Eye/Face Protection | Safety goggles or a face shield.[2] | To protect eyes from splashes, which can cause serious damage. |
| Skin and Body Protection | A chemical-resistant apron or a full protective suit.[2] | To shield the body from accidental spills and splashes. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. However, if vapors or mists are generated, a NIOSH-approved respirator is necessary.[2] | To prevent irritation of the respiratory tract. |
Work should always be conducted in a well-ventilated area, preferably under a chemical fume hood[1]. Ensure that an eyewash station and a safety shower are readily accessible[1].
II. Step-by-Step Disposal Procedure
The primary method for the disposal of Tetrabutylammonium hydroxide 30-hydrate is through an approved hazardous waste management service. Never discharge this chemical into the sewer system or mix it with other waste[4].
Step 1: Containment and Labeling
-
Keep the this compound in its original, tightly closed container[4].
-
If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container. The label should clearly identify the contents as "Hazardous Waste: Tetrabutylammonium Hydroxide" and include the associated hazard symbols.
Step 2: Segregation of Waste
-
Store the waste container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents[1].
-
Do not mix Tetrabutylammonium hydroxide waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
Step 3: Managing Small Spills
-
In the event of a small spill, first, ensure the area is well-ventilated and all non-essential personnel are evacuated[4].
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent[2][5].
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal[4].
-
Clean the spill area thoroughly with water, and collect the cleaning water for disposal as hazardous waste.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste[1].
-
Provide them with a clear and accurate description of the waste material.
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound should be handled as hazardous waste.
-
Some regulations may permit the triple-rinsing of containers with a suitable solvent (e.g., water)[4]. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container may be recycled or reconditioned according to institutional and local guidelines[4].
III. Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Tetrabutylammonium hydroxide 30-hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Tetrabutylammonium hydroxide 30-hydrate (CAS No. 147741-30-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety Information
This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3][4] Inhalation of dust or mist may cause respiratory irritation.[2] Prompt action is critical in the event of exposure.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[1][2] Call a physician immediately.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Immediately call an ophthalmologist. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3] If not breathing, give artificial respiration.[3] Call a physician. |
| Ingestion | Rinse mouth with water.[1][3] Do NOT induce vomiting.[1][3] Call a physician immediately.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Ensure eyewash stations and safety showers are close to the workstation.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Wear impervious, chemically resistant gloves (e.g., nitrile, neoprene).[5] Inspect gloves before use. |
| Eye/Face Protection | Wear tight-sealing safety goggles and a face shield.[2][6] |
| Skin and Body Protection | Wear a chemical-resistant apron or lab coat and appropriate protective clothing to prevent skin exposure.[1][5] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[5] |
Handling Procedures
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke in the handling area.[1]
Storage
-
Store under an inert atmosphere as the material is hygroscopic.[2]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
Waste Disposal Procedures
-
Collection : Collect waste material in a suitable, closed, and properly labeled container.
-
Disposal : Dispose of contents and container to an approved waste disposal plant.[2] Do not allow the product to enter drains.[3]
-
Contaminated Packaging : Handle contaminated packaging in the same way as the substance itself.
Emergency Spill Response
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Caption: Logical workflow for responding to a spill of this compound.
Spill Cleanup Protocol
-
Evacuate and Secure : Immediately evacuate personnel from the spill area.[3]
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Personal Protection : Before re-entering the area, don the appropriate PPE as outlined in the table above.
-
Containment : Prevent further leakage or spillage if it is safe to do so.[3] Cover drains to prevent entry into the sewer system.
-
Cleanup : Mechanically recover the product.[1] Sweep up the solid material and place it into a suitable container for disposal.[3] Avoid generating dust.[3]
-
Decontamination : Clean the affected area thoroughly.
-
Disposal : Dispose of the collected waste and contaminated materials as hazardous waste according to local, regional, and national regulations.[1]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
